Product packaging for Thevinone(Cat. No.:CAS No. 15358-22-2)

Thevinone

Cat. No.: B101640
CAS No.: 15358-22-2
M. Wt: 381.5 g/mol
InChI Key: DGSADVAMZWFCMP-LLGZQOTFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thevinone (CAS 15358-22-2) is a semisynthetic morphinan alkaloid of paramount importance as a versatile intermediate in academic and industrial research for the synthesis of a diverse range of high-affinity opioid receptor ligands . This compound is produced through a stereoselective Diels-Alder reaction between the natural alkaloid thebaine and methyl vinyl ketone, which forms a rigid 6,14-etheno bridge structure . This reaction is highly regio- and stereoselective, predominantly yielding the 7α-acetyl adduct, and provides the core structural motif used to develop opioids with varied efficacy profiles . The primary research value of this compound lies in its function as a direct precursor to several clinically significant compounds. Its strategic chemical modification has led to the development of etorphine, an extremely potent agonist used in veterinary medicine, and most notably, buprenorphine . Buprenorphine is a partial agonist at the μ-opioid receptor and an antagonist at the κ- and δ-opioid receptors, and it is widely used in the management of pain and for the treatment of opioid use disorder due to its unique pharmacological profile . Other important research tools derived from this compound include diprenorphine, a high-affinity non-selective opioid antagonist used in receptor studies . By serving as a key synthetic intermediate for these ligands, this compound is an essential compound for advancing research in neuropharmacology, medicinal chemistry, and the study of opioid receptor function and signaling . Attention: For research use only. Not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H27NO4 B101640 Thevinone CAS No. 15358-22-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(1R,2S,6R,14R,15R,16S)-11,15-dimethoxy-5-methyl-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11,18-tetraen-16-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO4/c1-13(25)15-12-21-7-8-23(15,27-4)20-22(21)9-10-24(2)17(21)11-14-5-6-16(26-3)19(28-20)18(14)22/h5-8,15,17,20H,9-12H2,1-4H3/t15-,17-,20-,21-,22+,23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGSADVAMZWFCMP-LLGZQOTFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CC23C=CC1(C4C25CCN(C3CC6=C5C(=C(C=C6)OC)O4)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@H]1C[C@@]23C=C[C@@]1([C@H]4[C@@]25CCN([C@@H]3CC6=C5C(=C(C=C6)OC)O4)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10934781
Record name 1-[(5alpha,7alpha)-4,5-Epoxy-3,6-dimethoxy-17-methyl-6,14-ethenomorphinan-7-yl]ethanone
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Molecular Weight

381.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15358-22-2
Record name 1-[(5α,7α)-4,5-Epoxy-3,6-dimethoxy-17-methyl-6,14-ethenomorphinan-7-yl]ethanone
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Record name Thevinone
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Record name 1-[(5alpha,7alpha)-4,5-Epoxy-3,6-dimethoxy-17-methyl-6,14-ethenomorphinan-7-yl]ethanone
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Record name 1-[(5α,7α)-4,5-epoxy-3,6-dimethoxy-17-methyl-6,14-ethenomorphinan-7-yl]ethanone
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Record name THEVINONE
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Thevinone from Thebaine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of thevinone from thebaine, a critical transformation in the production of various opioid analgesics and antagonists. The synthesis primarily involves a Diels-Alder reaction, a powerful tool in organic chemistry for the formation of cyclic compounds.

Core Synthesis Pathway: Diels-Alder Cycloaddition

The conversion of thebaine to this compound is achieved through a [4+2] cycloaddition reaction, where thebaine acts as the diene and methyl vinyl ketone serves as the dienophile. This reaction is highly stereoselective, predominantly yielding the endo adduct, this compound (7α-acetyl-6,14-endo-etheno-6,7,8,14-tetrahydrothebaine). A minor by-product, the 7β-isomer known as β-thevinone, is also formed in small quantities. The reaction proceeds by heating thebaine in the presence of an excess of methyl vinyl ketone.

The general chemical transformation is as follows:

Thebaine + Methyl Vinyl Ketone → this compound

Experimental Protocols

While various modifications exist, a general experimental protocol for the synthesis of this compound from thebaine is outlined below. This protocol is a composite of methodologies reported in the scientific literature and should be adapted and optimized based on specific laboratory conditions and desired scale.

Materials:

  • Thebaine

  • Methyl vinyl ketone

  • Toluene (or neat reaction)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thebaine in a suitable solvent such as toluene. Alternatively, the reaction can be performed neat (without a solvent).

  • Addition of Dienophile: Add a molar excess of methyl vinyl ketone to the reaction mixture. The excess of the dienophile helps to drive the reaction to completion.

  • Reaction Conditions: Heat the mixture to reflux (or to approximately 100°C for a neat reaction) and maintain this temperature for a specified period, typically ranging from one to several hours.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. If a solvent was used, remove it under reduced pressure using a rotary evaporator.

  • Purification: The crude product is typically purified by column chromatography on silica gel.[2][3][4][5][6] A gradient of solvents, such as hexane and ethyl acetate, is commonly used to elute the desired product. This compound, being the major product, will be the main component of the collected fractions. The fractions are analyzed by TLC, and those containing the pure product are combined.

  • Isolation and Characterization: The solvent from the combined pure fractions is evaporated to yield this compound as a solid. The final product should be characterized by spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its identity and purity.

Data Presentation

The yield of this compound is influenced by factors such as the molar ratio of reactants, reaction temperature, and reaction time. The following table summarizes representative quantitative data from the literature.

Reactant Ratio (Thebaine:MVK)SolventTemperatureTime (h)This compound Yield (%)β-Thevinone Yield (%)Reference
1:11.5NeatReflux1930.5[1]
Not specifiedTolueneReflux690 (7α-propionyl analog)1.5 (7β-propionyl analog)[1]

Mandatory Visualizations

Synthesis Pathway Diagram

The following diagram illustrates the Diels-Alder reaction for the synthesis of this compound from thebaine.

Thevinone_Synthesis Thebaine Thebaine (Diene) Reaction_Step Thebaine->Reaction_Step MVK Methyl Vinyl Ketone (Dienophile) MVK->Reaction_Step This compound This compound (7α-isomer) (Major Product) Beta_this compound β-Thevinone (7β-isomer) (Minor Product) Reaction_Step->this compound Diels-Alder (Reflux) Reaction_Step->Beta_this compound Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Start Dissolve Thebaine Add_MVK Add Methyl Vinyl Ketone Start->Add_MVK Reflux Heat to Reflux Add_MVK->Reflux Cool Cool to RT Reflux->Cool Evaporate Evaporate Solvent Cool->Evaporate Chromatography Column Chromatography Evaporate->Chromatography Isolate Isolate this compound Chromatography->Isolate Characterize Spectroscopic Characterization (NMR, IR, MS) Isolate->Characterize

References

Introduction: A Pivotal Intermediate in Opioid Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Discovery, History, and Development of Thevinone

This compound, a semi-synthetic morphinan derivative, holds a significant place in the history of medicinal chemistry. While not a clinical therapeutic agent itself, it serves as a crucial intermediate in the synthesis of some of the most potent and pharmacologically complex opioid ligands known.[1][2] The story of this compound is intrinsically linked to the broader history of opioid research, which began with the isolation of morphine from the opium poppy (Papaver somniferum) by Friedrich Wilhelm Adam Sertürner in 1804. For over a century, chemists worked to understand the intricate structures of opium alkaloids. A breakthrough occurred in 1925 with the correct structural elucidation of thebaine, a minor but structurally intriguing alkaloid present in opium.

The discovery of the Diels-Alder reaction provided chemists with a powerful tool for forming six-membered rings. Researchers soon applied this cycloaddition to thebaine, which possesses a conjugated diene system, making it an ideal substrate. The reaction of thebaine with an electron-deficient dienophile, methyl vinyl ketone, yielded the compound now known as this compound. This pivotal discovery opened a new chapter in opioid development, providing a scaffold that could be chemically manipulated to produce a range of high-affinity opioid receptor ligands with diverse pharmacological profiles, from potent agonists to antagonists. This compound is the parent compound for the "orvinol" and "thevinol" series of drugs, which include the potent analgesic etorphine and the widely used opioid use disorder treatment, buprenorphine.[1][2]

Synthesis of this compound and its Derivatives

The chemical versatility of this compound stems from its synthesis from readily available thebaine and the subsequent modifications that can be performed on its structure.

Experimental Protocol 1: Synthesis of this compound from Thebaine

This procedure outlines the Diels-Alder reaction between thebaine and methyl vinyl ketone (MVK) to produce this compound.

Materials:

  • Thebaine

  • Methyl vinyl ketone (freshly distilled)

  • Toluene (anhydrous)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate/hexane solvent system

Procedure:

  • A solution of thebaine in anhydrous toluene is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • An excess of freshly distilled methyl vinyl ketone is added to the solution.

  • The reaction mixture is heated under reflux for 24-48 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is dissolved in a suitable organic solvent like ethyl acetate and washed with a dilute HCl solution to remove any unreacted thebaine.

  • The organic layer is then washed with a saturated NaHCO₃ solution and brine, dried over anhydrous MgSO₄, and filtered.

  • The solvent is evaporated to yield the crude product.

  • Purification is achieved by column chromatography on silica gel using an ethyl acetate/hexane gradient to afford pure this compound.

Experimental Protocol 2: Synthesis of a Tertiary Alcohol (Orvinol) via Grignard Reaction

This protocol describes the addition of a Grignard reagent to the ketone group of this compound to produce a tertiary alcohol, a key step in the synthesis of many potent orvinols like etorphine.

Materials:

  • This compound

  • Magnesium turnings

  • An appropriate alkyl or aryl halide (e.g., propyl bromide for the synthesis of an etorphine precursor)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Ammonium chloride (NH₄Cl) solution (saturated)

  • Hydrochloric acid (dilute)

  • Sodium bicarbonate (NaHCO₃)

Procedure:

  • The Grignard reagent is prepared by adding the alkyl/aryl halide dropwise to a suspension of magnesium turnings in anhydrous ether or THF under an inert atmosphere. The reaction is initiated with gentle heating if necessary.

  • A solution of this compound in anhydrous THF is prepared in a separate flask and cooled in an ice bath.

  • The prepared Grignard reagent is added slowly to the cooled this compound solution with stirring.

  • The reaction is allowed to proceed at room temperature until completion, as monitored by TLC.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of NH₄Cl.

  • The mixture is extracted with ethyl acetate. The organic layers are combined, washed with water and brine, and dried over anhydrous MgSO₄.

  • The solvent is removed under reduced pressure to yield the crude tertiary alcohol.

  • Further purification can be achieved through recrystallization or column chromatography.

Pharmacology of this compound Derivatives

This compound derivatives exert their effects by interacting with the opioid receptor system. These receptors—primarily the mu (μ), delta (δ), and kappa (κ) subtypes—are G-protein coupled receptors (GPCRs) located throughout the central and peripheral nervous systems.

Mechanism of Action and Signaling Pathway

Upon binding of an agonist, the opioid receptor undergoes a conformational change, leading to the activation of intracellular G-proteins (specifically of the Gi/Go family). The activated G-protein dissociates into its Gα and Gβγ subunits, which then modulate downstream effectors. The primary effects include:

  • Inhibition of adenylyl cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.

  • Modulation of ion channels: Activation of G-protein-gated inwardly rectifying potassium (GIRK) channels causes potassium efflux and hyperpolarization of the neuron, reducing its excitability. Inhibition of voltage-gated calcium channels (VGCCs) reduces neurotransmitter release at the presynaptic terminal.

  • Activation of Mitogen-Activated Protein Kinase (MAPK) pathways: This can influence long-term changes in gene expression and cellular function.

Opioid_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular Intracellular Space receptor Opioid Receptor (μ, δ, κ) g_protein Gi/o Protein (αβγ) receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac αi Inhibits k_channel K+ Channel g_protein->k_channel βγ Activates ca_channel Ca2+ Channel g_protein->ca_channel βγ Inhibits mapk MAPK Pathway g_protein->mapk Activates camp cAMP cellular_response Reduced Neuronal Excitability & Neurotransmitter Release k_channel->cellular_response ca_channel->cellular_response ligand This compound Derivative (Agonist) ligand->receptor Binds atp ATP atp->camp Conversion pka PKA camp->pka Activates pka->cellular_response mapk->cellular_response Experimental_Workflow cluster_synthesis Chemical Synthesis & Characterization cluster_invitro In Vitro Pharmacological Evaluation cluster_invivo In Vivo Evaluation thebaine Thebaine This compound This compound Synthesis (Diels-Alder) thebaine->this compound modification Chemical Modification (e.g., Grignard, Demethylation) This compound->modification new_derivative New this compound Derivative modification->new_derivative purification Purification & Structural Elucidation (NMR, MS) new_derivative->purification binding_assay Receptor Binding Assays (Determine Ki at μ, δ, κ) purification->binding_assay functional_assay Functional Assays (e.g., [35S]GTPγS) (Determine EC50, Emax, Agonist/Antagonist Profile) binding_assay->functional_assay animal_models Animal Models of Analgesia (e.g., Tail-flick, Hot plate) functional_assay->animal_models adme_tox ADME/Tox Studies (Pharmacokinetics & Safety) animal_models->adme_tox lead_optimization Lead Optimization (Data analysis, SAR) adme_tox->lead_optimization lead_optimization->modification Iterative Refinement

References

A Technical Guide to the Synthesis of Buprenorphine from Thebaine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Buprenorphine is a semi-synthetic opioid derivative with a unique pharmacological profile, acting as a partial agonist at the μ-opioid receptor and an antagonist at the κ-opioid receptor. This dual action makes it a critical medication for the treatment of opioid use disorder and for the management of moderate to severe pain. The synthesis of buprenorphine is a complex multi-step process that typically begins with the naturally occurring opium alkaloid, thebaine. This technical guide provides an in-depth overview of the core chemical transformations involved in the synthesis of buprenorphine from thebaine, with a focus on experimental protocols and quantitative data.

The Synthetic Pathway: An Overview

The commercial synthesis of buprenorphine from thebaine is a six-step process that involves the following key chemical transformations:

  • Diels-Alder Reaction: Formation of a bridged ring system.

  • Hydrogenation: Reduction of a carbon-carbon double bond.

  • Grignard Reaction: Introduction of a tert-butyl group.

  • N-Demethylation: Removal of the N-methyl group from thebaine.

  • N-Alkylation: Introduction of the N-cyclopropylmethyl group.

  • O-Demethylation: Cleavage of a methyl ether to yield the final phenolic hydroxyl group.

This guide will detail the experimental procedures for each of these critical steps.

Experimental Protocols and Data

Step 1: Diels-Alder Reaction of Thebaine with Methyl Vinyl Ketone

The synthesis commences with a Diels-Alder reaction between thebaine and a suitable dienophile, typically methyl vinyl ketone (MVK), to form 7α-acetyl-6,14-endo-etheno-6,7,8,14-tetrahydrothebaine.[1]

Experimental Protocol:

A suspension of thebaine (20.0 g, 64.23 mmol) in a mixture of isopropanol (28 g) and water (14 g) is prepared. Methyl vinyl ketone (13.5 g, 192.69 mmol, 3.0 eq) is added at ambient temperature. The suspension is then heated to 60 °C and stirred for 16 hours. Upon completion of the reaction, the suspension is cooled to 50 °C, and a second portion of water (14 g) is added. The mixture is further cooled to 0 - 5 °C to precipitate the product, which is then collected by filtration.

ParameterValue
Reactants Thebaine, Methyl Vinyl Ketone
Solvent Isopropanol, Water
Temperature 60 °C
Reaction Time 16 hours
Reported Yield 93%
Step 2: Hydrogenation of the Diels-Alder Adduct

The double bond in the bridged ring system of the Diels-Alder adduct is reduced via catalytic hydrogenation to yield 7α-acetyl-6,14-endo-ethano-6,7,8,14-tetrahydrothebaine.[2]

Experimental Protocol:

The product from the Diels-Alder reaction is dissolved in a suitable protic or aprotic solvent. A palladium on carbon (Pd/C) catalyst is added to the solution. The reaction mixture is then subjected to a hydrogen atmosphere at a pressure of 100 PSI and a temperature of 80-85 °C until the reaction is complete, as monitored by an appropriate analytical technique such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The catalyst is then removed by filtration, and the solvent is evaporated under reduced pressure to yield the hydrogenated product.

ParameterValue
Catalyst Palladium on Carbon (Pd/C)
Solvent Protic or Aprotic Solvent
Temperature 80 - 85 °C
Pressure 100 PSI
Reported Yield High (specific yield not detailed in the provided search results)
Step 3: Grignard Reaction with tert-Butylmagnesium Chloride

The introduction of the characteristic tert-butyl group is achieved through a Grignard reaction with tert-butylmagnesium chloride. This reaction converts the acetyl group at the 7α-position to a tertiary alcohol.

Experimental Protocol:

The hydrogenated Diels-Alder adduct is dissolved in an anhydrous ether solvent, such as tetrahydrofuran (THF) or diethyl ether, under an inert atmosphere (e.g., nitrogen or argon). A solution of tert-butylmagnesium chloride in a suitable solvent is then added dropwise to the reaction mixture at a controlled temperature, typically 0 °C to ambient temperature. The reaction is stirred until completion and then quenched by the careful addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic extracts are dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure to afford the Grignard product.

ParameterValue
Reagent tert-Butylmagnesium Chloride
Solvent Anhydrous Ether (e.g., THF)
Temperature 0 °C to ambient
Work-up Saturated aqueous ammonium chloride
Reported Yield ~30% (for a similar reaction on a related intermediate)[3]
Step 4: N-Demethylation via the von Braun Reaction

The N-methyl group of thebaine is removed in this step, a crucial transformation for the introduction of the cyclopropylmethyl group later in the synthesis. The traditional method utilizes the von Braun reaction, which involves the use of cyanogen bromide.[4]

Experimental Protocol:

The Grignard product is dissolved in a dry, aprotic solvent such as chloroform or dichloromethane. Cyanogen bromide is added to the solution, and the mixture is stirred at room temperature or with gentle heating until the starting material is consumed. The reaction mixture is then concentrated under reduced pressure. The resulting cyanamide intermediate is subsequently hydrolyzed by heating with a strong base, such as potassium hydroxide, in a high-boiling solvent like diethylene glycol at temperatures of 130-140 °C to yield the N-demethylated product.[4]

ParameterValue
Reagent Cyanogen Bromide
Solvent Chloroform or Dichloromethane
Hydrolysis Potassium Hydroxide in Diethylene Glycol
Hydrolysis Temp. 130 - 140 °C
Reported Yield Moderate (specific yield not detailed in the provided search results)[4]
Step 5: N-Alkylation with Cyclopropylmethyl Bromide

The secondary amine produced in the N-demethylation step is then alkylated with cyclopropylmethyl bromide to introduce the N-cyclopropylmethyl group, a key structural feature of buprenorphine.

Experimental Protocol:

A mixture of the nor-buprenorphine precursor (8.0 g), potassium bicarbonate (4.25 g), and potassium iodide (4.58 g) in acetone (95 mL) and water (0.8 mL) is prepared in a flask equipped with a mechanical stirrer and a condenser. Cyclopropylmethyl bromide (3.39 g) is added, and the mixture is refluxed under a nitrogen atmosphere for 6-8 hours. After cooling to room temperature, water (160 mL) is added dropwise over 15-40 minutes. The mixture is heated to 55-58 °C, stirred for 20 minutes, and then allowed to cool to 20-30 °C. The precipitated product is collected by filtration, washed with water, and then with acetonitrile. The product is dried to a constant weight.[5][6]

ParameterValue
Reactants Nor-buprenorphine precursor, Cyclopropylmethyl bromide, KHCO₃, KI
Solvent Acetone, Water
Temperature Reflux
Reaction Time 6 - 8 hours
Reported Yield 89 - 91%
Step 6: O-Demethylation

The final step in the synthesis of buprenorphine is the cleavage of the C-3 O-methyl ether to reveal the phenolic hydroxyl group. This is typically achieved by heating with a strong base in a high-boiling solvent.[7]

Experimental Protocol:

The N-alkylated product is heated with potassium hydroxide in diethylene glycol at a high temperature, typically around 200-210 °C. The reaction is monitored until the O-demethylation is complete. The reaction mixture is then cooled and neutralized with an acid. The product is extracted with an organic solvent, and the organic extracts are washed, dried, and concentrated to yield buprenorphine.

ParameterValue
Reagent Potassium Hydroxide
Solvent Diethylene Glycol
Temperature 200 - 210 °C
Reported Yield Variable, can be a lower yielding step

Synthesis Workflow and Logical Relationships

The following diagrams illustrate the overall synthetic workflow and the logical progression of the chemical transformations.

Buprenorphine_Synthesis_Workflow Thebaine Thebaine DielsAlder Step 1: Diels-Alder Reaction Thebaine->DielsAlder MVK Methyl Vinyl Ketone MVK->DielsAlder Adduct 7α-acetyl-6,14-endo-etheno- tetrahydrothebaine DielsAlder->Adduct Hydrogenation Step 2: Hydrogenation Adduct->Hydrogenation DihydroAdduct 7α-acetyl-6,14-endo-ethano- tetrahydrothebaine Hydrogenation->DihydroAdduct Grignard Step 3: Grignard Reaction DihydroAdduct->Grignard GrignardProduct Grignard Adduct Grignard->GrignardProduct NDemethylation Step 4: N-Demethylation (von Braun) GrignardProduct->NDemethylation NorProduct Nor-buprenorphine Precursor NDemethylation->NorProduct NAlkylation Step 5: N-Alkylation NorProduct->NAlkylation AlkylatedProduct N-Cyclopropylmethyl Precursor NAlkylation->AlkylatedProduct ODemethylation Step 6: O-Demethylation AlkylatedProduct->ODemethylation Buprenorphine Buprenorphine ODemethylation->Buprenorphine

Caption: Overall workflow for the synthesis of buprenorphine from thebaine.

Logical_Progression cluster_ring_formation Core Structure Modification cluster_functional_group_interconversion Functional Group Interconversion DielsAlder_L Diels-Alder Reaction (Thebaine + MVK) Hydrogenation_L Hydrogenation DielsAlder_L->Hydrogenation_L Grignard_L Grignard Reaction (tert-Butyl Introduction) Hydrogenation_L->Grignard_L NDemethylation_L N-Demethylation (Removal of N-Methyl) Grignard_L->NDemethylation_L Intermediate NAlkylation_L N-Alkylation (Introduction of Cyclopropylmethyl) NDemethylation_L->NAlkylation_L ODemethylation_L O-Demethylation (Formation of Phenol) NAlkylation_L->ODemethylation_L

Caption: Logical progression of the buprenorphine synthesis.

Conclusion

The synthesis of buprenorphine from thebaine is a well-established but technically demanding process. Each step requires careful control of reaction conditions to ensure optimal yields and purity. While the traditional route described herein has been commercially successful, it involves the use of hazardous reagents such as cyanogen bromide. Ongoing research focuses on developing greener and more efficient synthetic methodologies, including enzymatic and palladium-catalyzed demethylation reactions, to improve the safety and sustainability of buprenorphine production.[4][8] This guide provides a foundational understanding of the core chemical principles and experimental considerations for the synthesis of this vital pharmaceutical agent.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Stereochemistry of Thevinone and its Isomers

This technical guide provides a comprehensive overview of the stereochemistry of this compound and its isomers. This compound, a derivative of the natural alkaloid thebaine, is a critical intermediate in the synthesis of a wide range of potent semi-synthetic opioids, including the Bentley compounds like etorphine and buprenorphine.[1][2] The spatial arrangement of atoms within these molecules, or their stereochemistry, is a determining factor in their pharmacological activity, dictating their interaction with opioid receptors.[1] This guide delves into the structural nuances of this compound isomers, methods for their synthesis and interconversion, and the experimental protocols for their characterization.

The Core Stereochemistry of this compound

This compound is a rigid, polycyclic molecule characterized by a 6,14-endo-etheno bridge, a feature that imparts significant structural constraint.[1] Its systematic IUPAC name is 1-[(5α,7α)-4,5-Epoxy-3,6-dimethoxy-17-methyl-6,14-ethenomorphinan-7-yl]ethanone.[3][4]

The primary stereochemical feature of interest is the orientation of the acetyl group at the C7 position. In this compound, this group is in the alpha (α) configuration, pointing downwards from the plane of the cyclohexene ring.[1] Its primary diastereomer is β-thevinone, where the acetyl group is in the beta (β) configuration, oriented upwards.[1]

The synthesis of this compound is achieved through a Diels-Alder reaction between thebaine (which acts as the diene) and methyl vinyl ketone (the dienophile).[1][2] This reaction predominantly yields the 7α-isomer (this compound) due to the favored endo transition state, with the 7β-isomer (β-thevinone) being formed as a minor by-product.[1][5]

Isomerization of this compound

The interconversion between this compound (7α) and β-thevinone (7β) is a crucial process for accessing novel derivatives with different pharmacological profiles. This epimerization at the C7 position can be achieved through either acid or base catalysis, typically proceeding through an enolate intermediate.[1]

Acid-Catalyzed Isomerization: Treatment with strong acids like perchloric acid (HClO₄) or hydrochloric acid (HCl) can induce equilibration between the α and β isomers. The reaction conditions, such as temperature and acid concentration, significantly influence the final product ratio.[6] Studies have shown that the 7α-isomer is generally more stable than the 7β-epimer.[6]

Base-Catalyzed Isomerization: The use of non-nucleophilic bases in dipolar aprotic solvents provides an effective method for isomerization.[1][5] Bases such as 1,8-diazabicyclo[3][6]undec-7-ene (DBU) can be used to achieve this transformation.[5]

Quantitative Data Summary

The following tables summarize key quantitative data regarding this compound and its isomers.

Table 1: Physicochemical Properties of this compound Isomers

PropertyThis compound (7α-acetyl)β-Thevinone (7β-acetyl)
Molecular Formula C₂₃H₂₇NO₄[3][7]C₂₃H₂₇NO₄
Molar Mass 381.47 g/mol [3][7]381.47 g/mol
CAS Number 15358-22-2[3][7]N/A

Table 2: Conditions for Isomerization of this compound and its Derivatives

Starting MaterialCatalyst/ReagentConditionsProduct Ratio (α : β)Reference
This compoundDBU (1 equiv.)Acetonitrile, Reflux, 7 h- (19% β-thevinone formed)[5]
β-ThevinoneDBU (0.1 equiv.)Acetonitrile, Reflux, 24 h- (65% this compound formed)[5]
This compound20% aq. HCl60 °C, 16 h82 : 18[6]
This compound70% HClO₄70 °C, 4.4 h67 : 17 (+ 6-desmethyl-thevinone)[6]
Dihydrothis compound70% HClO₄90 °C, 16 h58 : 42[1][6]

Table 3: Opioid Receptor Binding Affinities of Related Derivatives

CompoundReceptor Affinity (Ki, nM)NoteReference
α-Etorphine Derivatives0.4 - 22 nM (for various derivatives)Generally possess somewhat higher affinity compared to β-structures.[6]
β-Etorphine Derivatives0.4 - 22 nM (for various derivatives)Phenolic compounds are more potent than methylether derivatives.[6]

Experimental Protocols

4.1 Synthesis of this compound via Diels-Alder Reaction

  • Reactants: Thebaine and methyl vinyl ketone.

  • Solvent: Toluene or another suitable inert solvent.

  • Procedure: a. Dissolve thebaine in the solvent. b. Add an excess of methyl vinyl ketone. c. Reflux the mixture for several hours (e.g., 2 hours).[8] d. Monitor the reaction progress using Thin Layer Chromatography (TLC). e. Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. f. Purify the resulting crude product (a mixture of this compound and a small amount of β-thevinone) by fractional crystallization or column chromatography to isolate pure this compound.[5]

4.2 Acid-Catalyzed Isomerization of Dihydrothis compound

  • Reactants: Dihydrothis compound and 70% perchloric acid.

  • Procedure: a. Treat dihydrothis compound with 70% perchloric acid. b. Heat the mixture at 90°C for 16 hours.[1][6] c. Cool the reaction mixture and neutralize it carefully with a suitable base (e.g., sodium bicarbonate solution). d. Extract the product mixture with an organic solvent (e.g., dichloromethane). e. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. f. Separate the resulting 58:42 mixture of α- and β-dihydrothis compound isomers using column chromatography.[6]

4.3 Stereochemical Characterization using Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve a pure sample of the isomer in a deuterated solvent (e.g., CDCl₃).

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

  • Analysis: The stereochemistry of the isomers can be determined by analyzing the chemical shifts and coupling constants.[6] The spatial proximity of the C7-substituent to neighboring protons in the rigid ring system results in distinct differences in the NMR spectra of the α and β isomers, allowing for unambiguous assignment.

4.4 Definitive Structure Elucidation by X-ray Crystallography

  • Crystal Growth: Grow single crystals of the purified this compound isomer suitable for X-ray diffraction. This is often the most challenging step.[9]

  • Data Collection: Mount a crystal on a goniometer and expose it to a beam of X-rays. An area detector records the diffraction pattern.[10]

  • Structure Solution and Refinement: The diffraction data is processed to generate an electron density map of the crystal's unit cell.[10] A molecular model is built into this map and refined to fit the experimental data.

  • Outcome: This technique provides the precise three-dimensional arrangement of atoms, bond lengths, and bond angles, offering an unambiguous determination of the absolute configuration of all chiral centers.[1]

4.5 Opioid Receptor Binding Assay

  • Preparation: Prepare membrane homogenates from rat brain tissue or cells expressing specific opioid receptor subtypes (μ, δ, κ).

  • Competitive Binding: a. Incubate the membrane preparation with a known concentration of a radiolabeled opioid ligand (e.g., [³H]naloxone).[6] b. Add varying concentrations of the test compound (e.g., this compound isomer). c. Allow the mixture to reach equilibrium.

  • Separation and Counting: Separate the bound and free radioligand by rapid filtration. Measure the radioactivity of the filters using liquid scintillation counting.

  • Data Analysis: Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Convert the IC₅₀ value to the inhibition constant (Ki), which reflects the binding affinity of the compound for the receptor. A lower Ki value indicates higher binding affinity.[1]

Visualizations of Key Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the core chemical transformations and analytical workflows discussed.

G Synthesis of this compound via Diels-Alder Reaction cluster_reactants Reactants Thebaine Thebaine (Diene) TransitionState Endo Transition State (Favored) Thebaine->TransitionState + MVK Methyl Vinyl Ketone (Dienophile) MVK->TransitionState This compound This compound (7α-acetyl) Major Product TransitionState->this compound [4+2] Cycloaddition Betathis compound β-Thevinone (7β-acetyl) Minor Product TransitionState->Betathis compound

Synthesis of this compound via Diels-Alder reaction.

G Isomerization of this compound This compound This compound (7α-acetyl) Enolate Enolate Intermediate This compound->Enolate H⁺ or B: Betathis compound β-Thevinone (7β-acetyl) Enolate->Betathis compound Reprotonation

Equilibrium between this compound and β-Thevinone.

G Workflow for Stereochemical Analysis start Synthesis or Isomerization (Mixture of Isomers) separation Purification / Separation (e.g., Column Chromatography) start->separation isomer_a Pure Isomer A separation->isomer_a isomer_b Pure Isomer B separation->isomer_b nmr Spectroscopic Analysis (¹H, ¹³C NMR) isomer_a->nmr xray Crystallographic Analysis (X-ray Diffraction) isomer_a->xray If crystals form binding Pharmacological Analysis (Receptor Binding Assays) isomer_a->binding isomer_b->nmr isomer_b->xray If crystals form isomer_b->binding conclusion Structure-Activity Relationship nmr->conclusion xray->conclusion binding->conclusion

Workflow for separation and analysis of isomers.

Conclusion

The stereochemistry of this compound, particularly at the C7 position, is a fundamental determinant of the biological activity of its numerous and pharmacologically significant derivatives. The ability to control and modify this stereocenter through selective synthesis and catalyzed isomerization is essential for the development of new opioid ligands. A thorough understanding and application of analytical techniques such as NMR spectroscopy and X-ray crystallography are indispensable for the unambiguous characterization of these complex molecules. This knowledge underpins the rational design of novel therapeutics with tailored affinities and efficacies at opioid receptors, driving future advancements in pain management and addiction therapy.

References

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Thevinone, a semi-synthetic derivative of thebaine, serves as a critical scaffold in the development of potent opioid receptor modulators. Its unique bridged structure has provided a fertile ground for medicinal chemists to explore structure-activity relationships (SAR), leading to the discovery of compounds with a wide spectrum of pharmacological activities, from powerful analgesics to agents for addiction therapy. This technical guide provides a comprehensive overview of the biological activity of this compound and related compounds, with a focus on their interactions with opioid receptors, the downstream signaling pathways they modulate, and the experimental methodologies used to characterize them.

Structure-Activity Relationships and Quantitative Analysis

The pharmacological profile of this compound derivatives is exquisitely sensitive to structural modifications, particularly at the C-20 position, the N-17 substituent, and the C-7 side chain. These modifications significantly influence the affinity and efficacy of the compounds at the mu (µ), delta (δ), and kappa (κ) opioid receptors.

Opioid Receptor Binding Affinities

The binding affinity of a compound for a receptor is a key determinant of its potency. The equilibrium dissociation constant (Ki) is a measure of this affinity, with lower Ki values indicating higher affinity. The following tables summarize the in vitro binding affinities of a selection of this compound and orvinol derivatives for the µ, δ, and κ opioid receptors.

Table 1: Opioid Receptor Binding Affinities (Ki, nM) of this compound and Orvinol Derivatives

CompoundN-SubstituentC-20 Substituentµ-OR (Ki, nM)δ-OR (Ki, nM)κ-OR (Ki, nM)
This compound-CH₃=O---
Buprenorphine-Cyclopropylmethyl-C(OH)(CH₃)₂C(CH₃)₃0.211.30.36
Etorphine-CH₃-C(OH)(CH₃)CH₂CH₂CH₃0.030.250.04
Diprenorphine-Cyclopropylmethyl-C(OH)(CH₃)CH=CH₂0.070.080.03
N-Phenethyl-nor-thevinone-CH₂CH₂Ph=O0.451.81.1
N-Phenethyl-nor-orvinol-CH₂CH₂Ph-C(OH)(CH₃)CH₂CH₂CH₃0.010.120.02

Data compiled from multiple sources. Conditions for binding assays may vary between studies.

Functional Activity at Opioid Receptors

Beyond binding, the functional activity of a compound—whether it acts as an agonist, antagonist, or partial agonist—is critical to its pharmacological effect. This is often assessed using [³⁵S]GTPγS binding assays, which measure the activation of G-proteins, an early step in opioid receptor signaling. The potency (EC50) and efficacy (Emax) are key parameters determined from these assays.

Table 2: Functional Activity (EC50, nM and Emax, %) of this compound and Orvinol Derivatives in [³⁵S]GTPγS Binding Assays

CompoundReceptorEC50 (nM)Emax (%)
Buprenorphineµ-OR2.155
κ-OR-Antagonist
δ-OR-Antagonist
Etorphineµ-OR0.05100
κ-OR0.12100
δ-OR0.31100
N-Phenethyl-nor-orvinolµ-OR0.02110

Emax is expressed relative to a standard full agonist (e.g., DAMGO for µ-OR).

Experimental Protocols

Radioligand Binding Assay for Opioid Receptors

This protocol outlines a standard method for determining the binding affinity of test compounds for opioid receptors using radiolabeled ligands.

Materials:

  • Cell membranes expressing the opioid receptor of interest (µ, δ, or κ).

  • Radioligand (e.g., [³H]DAMGO for µ-OR, [³H]DPDPE for δ-OR, [³H]U-69,593 for κ-OR).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Non-specific binding control (e.g., naloxone).

  • Test compounds at various concentrations.

  • Glass fiber filters.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add assay buffer, radioligand, and either the test compound, buffer (for total binding), or non-specific control.

  • Add the cell membrane preparation to initiate the binding reaction.

  • Incubate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

experimental_workflow_binding_assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis prep_ligand Prepare Radioligand incubation Incubate Radioligand, Membranes, and Compounds prep_ligand->incubation prep_membranes Prepare Membranes prep_membranes->incubation prep_compounds Prepare Test Compounds prep_compounds->incubation filtration Filtration & Washing incubation->filtration counting Scintillation Counting filtration->counting analysis Calculate IC50 and Ki counting->analysis

Workflow for Opioid Receptor Binding Assay.

[³⁵S]GTPγS Binding Assay

This functional assay measures G-protein activation following receptor stimulation by an agonist.

Materials:

  • Cell membranes expressing the opioid receptor and associated G-proteins.

  • [³⁵S]GTPγS (non-hydrolyzable GTP analog).

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

  • GDP (to ensure binding of [³⁵S]GTPγS is agonist-dependent).

  • Test compounds (agonists) at various concentrations.

  • Non-specific binding control (unlabeled GTPγS).

  • Glass fiber filters.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of the test agonist.

  • Pre-incubate cell membranes with GDP in assay buffer.

  • In a 96-well plate, add the membrane/GDP mixture, [³⁵S]GTPγS, and either the test agonist, buffer (for basal binding), or unlabeled GTPγS (for non-specific binding).

  • Incubate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold buffer.

  • Measure the radioactivity on the filters using a liquid scintillation counter.

  • Calculate the specific agonist-stimulated binding.

  • Determine the EC50 (concentration for 50% of maximal stimulation) and Emax (maximal stimulation) values by non-linear regression analysis.

experimental_workflow_gtp_assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis prep_gtp Prepare [³⁵S]GTPγS incubation Incubate [³⁵S]GTPγS, Membranes, and Agonists prep_gtp->incubation prep_membranes_gdp Prepare Membranes with GDP prep_membranes_gdp->incubation prep_agonists Prepare Test Agonists prep_agonists->incubation filtration Filtration & Washing incubation->filtration counting Scintillation Counting filtration->counting analysis Calculate EC50 and Emax counting->analysis

Workflow for [³⁵S]GTPγS Binding Assay.

Signaling Pathways

This compound and its analogs exert their effects by activating opioid receptors, which are G-protein coupled receptors (GPCRs). Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades.

G-Protein Dependent Signaling

The primary signaling pathway for opioid receptors involves the activation of inhibitory G-proteins (Gi/o). This leads to:

  • Inhibition of adenylyl cyclase: This reduces the intracellular concentration of cyclic AMP (cAMP).

  • Modulation of ion channels:

    • Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization of the neuron and decreased excitability.

    • Inhibition of voltage-gated calcium channels (VGCCs), which reduces neurotransmitter release.

β-Arrestin Mediated Signaling

In addition to G-protein signaling, opioid receptor activation can also lead to the recruitment of β-arrestin proteins. This pathway is involved in:

  • Receptor desensitization and internalization: This is a mechanism for regulating the duration and intensity of the signal.

  • Activation of other signaling pathways: β-arrestin can act as a scaffold for other signaling molecules, such as mitogen-activated protein kinases (MAPKs), leading to diverse cellular responses.

The balance between G-protein and β-arrestin signaling can be influenced by the specific ligand, a concept known as "biased agonism." Biased agonists that preferentially activate the G-protein pathway are of great interest for developing analgesics with fewer side effects, such as respiratory depression and tolerance, which are thought to be mediated, at least in part, by the β-arrestin pathway.

opioid_signaling_pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular OR Opioid Receptor (GPCR) G_protein Gi/o Protein (αβγ) OR->G_protein Activates Beta_arrestin β-Arrestin OR->Beta_arrestin Recruits G_alpha Gα-GTP G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to GIRK GIRK Channel K_ion K⁺ GIRK->K_ion Efflux VGCC Ca²⁺ Channel Ca_ion_in Ca²⁺ VGCC->Ca_ion_in Influx Ligand This compound Analog (Agonist) Ligand->OR Binds G_alpha->AC Inhibits G_betagamma->GIRK Activates G_betagamma->VGCC Inhibits ATP ATP PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_expression Gene Expression CREB->Gene_expression Regulates MAPK MAPK Pathway Beta_arrestin->MAPK Activates

Opioid Receptor Signaling Pathways.

Conclusion

This compound and its derivatives represent a versatile class of opioid receptor modulators with significant therapeutic potential. The extensive structure-activity relationship studies have provided valuable insights into the molecular determinants of opioid receptor affinity and efficacy. The ability to fine-tune the pharmacological profile of these compounds through chemical modifications opens up exciting avenues for the development of novel analgesics with improved side-effect profiles and new treatments for opioid addiction. The experimental methodologies and understanding of the signaling pathways detailed in this guide provide a solid foundation for researchers and drug development professionals to further explore the rich pharmacology of this important class of molecules.

Methodological & Application

Thevinone: A Versatile Scaffold for the Creation of Novel Opioid Analgesics

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Thevinone, a Diels-Alder adduct derived from the natural opium alkaloid thebaine, serves as a crucial starting material in the semi-synthesis of a diverse range of potent and clinically significant opioid analogues. Its rigid, bridged structure provides a unique template for chemical modifications, leading to compounds with tailored affinities and efficacies at various opioid receptors (μ, δ, and κ). This document outlines the application of this compound in the generation of novel opioid modulators, providing detailed experimental protocols for their synthesis and characterization, alongside a summary of their pharmacological properties.

Data Presentation

The following table summarizes the binding affinities (Ki) of representative opioid analogues synthesized from this compound for the μ (mu), δ (delta), and κ (kappa) opioid receptors. Lower Ki values indicate higher binding affinity.

Compoundμ-Opioid Receptor (Ki, nM)δ-Opioid Receptor (Ki, nM)κ-Opioid Receptor (Ki, nM)Reference
Buprenorphine 0.221.820.45[1]
Etorphine 0.030.340.13[2]
Diprenorphine 0.110.080.04[1]
Phenethyl-orvinol 0.060.550.18[1]
18,19-dihydro-buprenorphine 0.151.200.30[1]

Note: Ki values can vary depending on the specific assay conditions and tissue preparations used.[3][4]

Experimental Protocols

Protocol 1: Synthesis of this compound from Thebaine

This protocol describes the Diels-Alder reaction between thebaine and methyl vinyl ketone to produce this compound.[5]

Materials:

  • Thebaine

  • Methyl vinyl ketone

  • Toluene, anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Dissolve thebaine (1 equivalent) in anhydrous toluene in a round-bottom flask equipped with a magnetic stir bar.

  • Add an excess of methyl vinyl ketone (3-5 equivalents) to the solution.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 110°C).

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane/ethyl acetate to afford pure this compound.

Protocol 2: Grignard Reaction for the Synthesis of Orvinols and Thevinols

This protocol details the addition of an organomagnesium halide (Grignard reagent) to the C-20 ketone of this compound or its derivatives to produce tertiary alcohols, known as thevinols. Subsequent 3-O-demethylation yields the corresponding orvinols.[1]

Materials:

  • This compound (or a derivative)

  • Magnesium turnings

  • An appropriate alkyl or aryl halide (e.g., bromomethane, phenethyl bromide)

  • Anhydrous tetrahydrofuran (THF)

  • Iodine crystal (for initiation)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Grignard Reagent Preparation:

    • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings.

    • Add a small crystal of iodine to activate the magnesium.

    • Add a solution of the alkyl/aryl halide in anhydrous THF dropwise via a dropping funnel. The reaction should initiate spontaneously, evidenced by heat evolution and bubbling. If not, gentle warming may be required.

    • Once the reaction is initiated, add the remaining halide solution at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Reaction with this compound:

    • Dissolve this compound (1 equivalent) in anhydrous THF in a separate flask and cool the solution in an ice bath.

    • Slowly add the prepared Grignard reagent to the this compound solution via a cannula or dropping funnel.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Work-up:

    • Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude thevinol product.

    • Purify the product by column chromatography or recrystallization.

Protocol 3: 3-O-Demethylation to Orvinols

This protocol describes the cleavage of the C-3 methoxy group, a common final step in the synthesis of many potent orvinol analgesics like buprenorphine.[1]

Materials:

  • Thevinol derivative

  • Potassium hydroxide (KOH)

  • Diethylene glycol

  • Round-bottom flask

  • Heating mantle with a temperature controller

  • Distillation apparatus (optional, for high-boiling solvents)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Water

Procedure:

  • In a round-bottom flask, dissolve the thevinol derivative in diethylene glycol.

  • Add a large excess of potassium hydroxide pellets.

  • Heat the mixture to a high temperature (typically 180-220°C) and maintain for several hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature and carefully pour it into a beaker of ice water.

  • Acidify the aqueous solution with concentrated HCl to a pH of approximately 2.

  • Wash the acidic solution with ethyl acetate to remove any non-phenolic impurities.

  • Adjust the pH of the aqueous layer to 8-9 with a saturated sodium bicarbonate solution.

  • Extract the product into ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting orvinol by column chromatography or recrystallization.

Visualizations

experimental_workflow Thebaine Thebaine This compound This compound Thebaine->this compound Diels-Alder (Protocol 1) Thevinol Thevinol Derivative This compound->Thevinol Grignard Reaction (Protocol 2) Orvinol Orvinol Analogue Thevinol->Orvinol 3-O-Demethylation (Protocol 3)

Caption: General synthetic workflow for producing orvinol analogues from thebaine.

signaling_pathway cluster_agonist Agonist Action (e.g., Etorphine) cluster_partial_agonist Partial Agonist/Antagonist Action (e.g., Buprenorphine) Agonist Agonist MOR_A μ-Opioid Receptor Agonist->MOR_A G_protein_A G-protein (Gi/Go) MOR_A->G_protein_A AC_A Adenylyl Cyclase G_protein_A->AC_A Ion_Channels_A Ion Channel Modulation G_protein_A->Ion_Channels_A cAMP_A ↓ cAMP AC_A->cAMP_A Analgesia_A Analgesia cAMP_A->Analgesia_A Ion_Channels_A->Analgesia_A Partial_Agonist Partial Agonist MOR_P μ-Opioid Receptor Partial_Agonist->MOR_P KOR_P κ-Opioid Receptor Partial_Agonist->KOR_P G_protein_P G-protein (Submaximal activation) MOR_P->G_protein_P Antagonism Antagonism KOR_P->Antagonism Analgesia_P Analgesia (Ceiling Effect) G_protein_P->Analgesia_P

Caption: Simplified signaling pathways for full agonist and partial agonist/antagonist opioid analogues.

References

Application Notes & Protocols: Purification and Characterization of Thebainone

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Thebainone is a crucial intermediate in the biosynthesis and chemical synthesis of morphine-family alkaloids.[1][2] As a precursor to valuable pharmaceuticals like morphine and codeine, obtaining thebainone in high purity is essential for subsequent synthetic steps and for ensuring the safety and efficacy of the final active pharmaceutical ingredients.[1] These application notes provide detailed protocols for the purification and characterization of thebainone, employing standard chromatographic and spectroscopic techniques.

Part 1: Purification of Thebainone

Purification of thebainone from a crude reaction mixture or natural product extract typically involves chromatographic techniques. The choice of method depends on the scale of the purification and the nature of the impurities.

Preparative Column Chromatography

This protocol is suitable for purifying gram-scale quantities of thebainone.

Experimental Protocol:

  • Stationary Phase Preparation:

    • Prepare a slurry of silica gel (e.g., 60 Å, 230-400 mesh) in the initial mobile phase solvent (e.g., a non-polar solvent like hexane).

    • Carefully pour the slurry into a glass chromatography column, ensuring no air bubbles are trapped.

    • Allow the silica gel to pack under gravity or with gentle pressure, and then equilibrate the column by running 2-3 column volumes of the mobile phase through it.

  • Sample Loading:

    • Dissolve the crude thebainone product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

    • Alternatively, for less soluble samples, perform a "dry loading": adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding the silica, and evaporating the solvent under reduced pressure.

    • Carefully apply the dissolved sample or the dry-loaded silica to the top of the prepared column.

  • Elution:

    • Begin elution with a non-polar mobile phase (e.g., 98:2 Hexane:Ethyl Acetate with 0.1% triethylamine to prevent amine tailing).

    • Gradually increase the polarity of the mobile phase (gradient elution) by increasing the percentage of the more polar solvent (e.g., ethyl acetate). The exact gradient will depend on the impurities present and should be determined by preliminary thin-layer chromatography (TLC) analysis.

    • Collect fractions of the eluent in test tubes.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify those containing the purified thebainone.

    • Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified thebainone.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is used to assess the purity of thebainone samples and can be adapted for preparative-scale purification.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the purified thebainone sample.

    • Dissolve the sample in 1 mL of the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture) to create a 1 mg/mL stock solution.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[3]

  • Instrument Setup and Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Set the detector wavelength (e.g., 230 nm or 285 nm, where the chromophore absorbs).[3]

    • Inject 5-10 µL of the prepared sample onto the column.

    • Run the analysis according to the parameters specified in the table below. The retention time of the thebainone peak is used for identification, and the peak area corresponds to its concentration.

Data Presentation: HPLC Parameters

ParameterTypical Value
Column Reverse-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)[3]
Mobile Phase Isocratic or gradient elution. Example: Acetonitrile:Phosphate Buffer (pH 3-7)[3][4]
Flow Rate 1.0 mL/min[3][4]
Column Temperature Ambient or controlled (e.g., 30 °C)
Detector UV-Vis Diode Array Detector (DAD)
Detection Wavelength 230 nm or 285 nm[3]
Injection Volume 5 - 20 µL
Expected Retention Time Dependent on exact conditions, but typically 5-15 minutes.

Part 2: Characterization of Thebainone

Once purified, the identity and structure of thebainone must be confirmed using a combination of spectroscopic and spectrometric methods.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for confirming the molecular weight and identifying volatile impurities.

Experimental Protocol:

  • Sample Preparation:

    • Prepare a dilute solution of the purified thebainone (approx. 100 µg/mL) in a volatile organic solvent like methanol or ethyl acetate.

    • For certain applications, derivatization may be necessary to increase volatility, but thebainone can often be analyzed directly.

  • Instrument Setup and Analysis:

    • Set the GC oven temperature program to separate the components of the sample.

    • Inject 1 µL of the prepared sample into the GC inlet.

    • The separated components elute from the GC column and enter the mass spectrometer, where they are ionized (typically by Electron Ionization - EI).

    • The mass spectrometer separates the resulting ions based on their mass-to-charge ratio (m/z), generating a mass spectrum for thebainone.

Data Presentation: GC-MS Parameters

ParameterTypical Value
GC Column Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film)
Carrier Gas Helium at a constant flow rate (e.g., 1 mL/min)
Inlet Temperature 250 °C
Oven Program Start at 150 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min
MS Ion Source Electron Ionization (EI) at 70 eV
MS Transfer Line Temp 280 °C
Mass Range 40 - 500 amu
Expected Molecular Ion (M+) m/z 299 (for C₁₈H₂₁NO₃)

The mass spectrum will show a molecular ion peak and a characteristic fragmentation pattern that serves as a fingerprint for the molecule.[5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework of the molecule.

Experimental Protocol:

  • Sample Preparation:

    • Dissolve 5-10 mg of purified thebainone in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a clean, dry NMR tube.

  • Data Acquisition:

    • Place the NMR tube in the spectrometer.

    • Acquire ¹H NMR and ¹³C NMR spectra according to standard instrument procedures.

Data Presentation: Expected NMR Data for Thebainone (in CDCl₃)

Note: These are representative chemical shifts. Actual values may vary slightly based on solvent and concentration.

¹H NMR Expected Chemical Shift (δ, ppm) Multiplicity Integration Assignment
Aromatic Protons6.6 - 6.8m2HAr-H
Olefinic Proton5.7d1H=CH-
Methine Protons2.5 - 4.8m5HVarious CH
Methylene Protons1.5 - 2.4m4HVarious CH₂
Methoxy Group3.8s3H-OCH₃
N-Methyl Group2.4s3H-NCH₃
¹³C NMR Expected Chemical Shift (δ, ppm) Assignment
Carbonyl Carbon~208C=O
Aromatic/Olefinic Carbons115 - 150Ar-C, =C
Methine/Methylene Carbons20 - 60Various C
Methoxy Carbon~56-OCH₃
N-Methyl Carbon~42-NCH₃
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the functional groups present in thebainone.

Experimental Protocol:

  • Sample Preparation:

    • Place a small amount of the solid, purified thebainone directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

    • Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background.

Data Presentation: Expected FTIR Absorption Bands for Thebainone

Wavenumber (cm⁻¹)IntensityFunctional Group
~3000-2800MediumC-H (aliphatic) stretch
~1725StrongC=O (ketone) stretch
~1640MediumC=C (alkene) stretch
~1600, ~1500MediumC=C (aromatic) stretch
~1250StrongC-O (ether) stretch
~1100StrongC-N (amine) stretch

Part 3: Visualized Workflows

Workflow for Thebainone Purification and Analysis

G cluster_purification Purification Stage cluster_characterization Characterization Stage Crude Crude Thebainone Product CC Column Chromatography Crude->CC Fractions Collect Fractions CC->Fractions TLC TLC Analysis Fractions->TLC TLC->CC Optimize Mobile Phase Combine Combine Pure Fractions TLC->Combine Evap Solvent Evaporation Combine->Evap Pure Purified Thebainone Evap->Pure HPLC HPLC (Purity Check) Pure->HPLC Pure->HPLC GCMS GC-MS (MW & Identity) Pure->GCMS NMR NMR (Structure Elucidation) Pure->NMR FTIR FTIR (Functional Groups) Pure->FTIR Final Characterized Compound

Caption: General workflow for the purification and characterization of thebainone.

Logical Flow of Spectroscopic Characterization

G cluster_info Information Obtained cluster_tech Analytical Technique Compound Purified Thebainone FTIR FTIR Spectroscopy Compound->FTIR GCMS GC-Mass Spectrometry Compound->GCMS HPLC HPLC Compound->HPLC NMR NMR Spectroscopy Compound->NMR Info_FG Functional Groups (C=O, C=C, C-O) Final Structural Confirmation Info_MW Molecular Weight & Fragmentation Pattern Info_Purity Purity & Quantification Info_Structure Carbon-Hydrogen Framework FTIR->Info_FG GCMS->Info_MW HPLC->Info_Purity NMR->Info_Structure

Caption: Relationship between analytical techniques and structural information.

References

Thevinone: A Key Intermediate for Opioid Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Thevinone, a semi-synthetic derivative of thebaine, stands as a critical scaffold in the development of potent and pharmacologically diverse opioid receptor modulators. Its rigid 6,14-ethenomorphinan structure, derived from a Diels-Alder reaction, provides a unique three-dimensional framework that has been extensively exploited in medicinal chemistry to generate agonists, antagonists, and partial agonists with varying selectivity for the mu (µ), kappa (κ), and delta (δ) opioid receptors. These compounds, including the clinically significant analgesics etorphine and buprenorphine, have profound implications for pain management, addiction therapy, and the study of opioid receptor signaling.

This document provides detailed application notes and experimental protocols for the use of this compound as a starting material in drug discovery, targeting researchers, scientists, and drug development professionals.

Applications of this compound in Drug Discovery

The primary application of this compound lies in its role as a versatile intermediate for the synthesis of a wide array of opioid receptor ligands. The strategic modification of the this compound core allows for the fine-tuning of pharmacological activity. Key areas of application include:

  • Development of Potent Analgesics: this compound is the direct precursor to some of the most potent opioid analgesics known, such as etorphine, which is thousands of times more potent than morphine.[1]

  • Synthesis of Partial Agonists for Addiction Treatment: this compound is a key starting material for the synthesis of buprenorphine, a partial µ-opioid agonist used in the treatment of opioid addiction.[1]

  • Generation of Opioid Antagonists: Through chemical modifications, this compound can be converted into opioid receptor antagonists like diprenorphine, which are invaluable research tools for studying opioid receptor function.[2]

  • Structure-Activity Relationship (SAR) Studies: The this compound scaffold allows for systematic modifications at various positions, enabling researchers to probe the structural requirements for binding to and activation of different opioid receptor subtypes. This is crucial for designing new drugs with improved efficacy and side-effect profiles.[2]

Data Presentation: Opioid Receptor Binding Affinities

The following tables summarize the binding affinities (Ki) of this compound-derived compounds and other standard opioid ligands for the human µ, κ, and δ opioid receptors. Lower Ki values indicate higher binding affinity.

Table 1: Binding Affinities (Ki, nM) of this compound Derivatives and Standard Ligands at Opioid Receptors

Compoundµ-Opioid Receptor (MOR) Ki (nM)κ-Opioid Receptor (KOR) Ki (nM)δ-Opioid Receptor (DOR) Ki (nM)Reference
Etorphine0.030.140.25[3]
Buprenorphine0.220.451.8[3]
Diprenorphine0.10.080.06[4]
Morphine1.930.2235[3]
DAMGO (µ-agonist)1.2>10000>10000[5]
U-50,488 (κ-agonist)2801.2>10000[6]
SNC80 (δ-agonist)>10000>100000.8

Note: Ki values can vary between different studies and assay conditions.

Experimental Protocols

Protocol 1: Synthesis of this compound from Thebaine (Diels-Alder Reaction)

This protocol describes the synthesis of this compound via a [4+2] cycloaddition reaction between thebaine and methyl vinyl ketone.

Materials:

  • Thebaine

  • Methyl vinyl ketone (MVK)

  • Toluene, anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexane mixture)

Procedure:

  • Dissolve thebaine in anhydrous toluene in a round-bottom flask equipped with a magnetic stir bar.

  • Add an excess of methyl vinyl ketone to the solution.

  • Attach a reflux condenser and heat the reaction mixture to reflux.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within several hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.[2]

Protocol 2: Radioligand Competition Binding Assay for Opioid Receptors

This protocol is used to determine the binding affinity (Ki) of a test compound (e.g., a this compound derivative) for a specific opioid receptor subtype.

Materials:

  • Cell membranes expressing the opioid receptor of interest (µ, κ, or δ)

  • Radioligand specific for the receptor subtype (e.g., [³H]DAMGO for µ, [³H]U-69593 for κ, [³H]Naltrindole for δ)

  • Test compound (unlabeled ligand) at various concentrations

  • Non-specific binding control (a high concentration of a non-radiolabeled ligand, e.g., naloxone)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well filter plates

  • Vacuum manifold

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Prepare a series of dilutions of the test compound in assay buffer.

  • In a 96-well plate, add the cell membranes, the radioligand at a fixed concentration (typically at or below its Kd value), and either assay buffer (for total binding), the test compound at various concentrations, or the non-specific binding control.

  • Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.[6][7]

  • Terminate the incubation by rapid filtration of the plate contents through the filter mat using a vacuum manifold. This separates the bound radioligand from the unbound.

  • Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Quantify the amount of bound radioactivity in each well using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a function of the test compound concentration and fit the data using a non-linear regression model to determine the IC50 (the concentration of test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]

Protocol 3: [³⁵S]GTPγS Functional Assay

This assay measures the ability of a test compound to activate G-protein signaling through an opioid receptor, thus determining its functional efficacy (agonist, partial agonist, or antagonist).

Materials:

  • Cell membranes expressing the opioid receptor of interest

  • [³⁵S]GTPγS (a non-hydrolyzable analog of GTP)

  • Test compound at various concentrations

  • GDP (Guanosine diphosphate)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl₂, NaCl, and EDTA)

  • 96-well filter plates

  • Vacuum manifold

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Prepare a series of dilutions of the test compound in assay buffer.

  • In a 96-well plate, add the cell membranes, GDP, and the test compound at various concentrations.

  • Initiate the reaction by adding [³⁵S]GTPγS to each well.

  • Incubate the plate at 30°C for 60 minutes to allow for agonist-stimulated [³⁵S]GTPγS binding.

  • Terminate the reaction by rapid filtration through a filter plate using a vacuum manifold.

  • Wash the filters with ice-cold assay buffer.

  • Dry the filters, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Plot the amount of [³⁵S]GTPγS bound as a function of the test compound concentration.

  • Analyze the data using non-linear regression to determine the EC50 (the concentration of the compound that produces 50% of the maximal response) and the Emax (the maximal stimulation produced by the compound).[8][9]

Visualizations: Signaling Pathways and Experimental Workflows

Opioid Receptor Signaling Pathways

Opioid receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G-proteins (Gi/o).[10] Upon agonist binding, two major signaling cascades are initiated: the G-protein pathway and the β-arrestin pathway.[1]

Opioid_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Opioid_Agonist Opioid Agonist (e.g., Etorphine) MOR μ-Opioid Receptor Opioid_Agonist->MOR Binds G_Protein Gi/o Protein (αβγ) MOR->G_Protein Activates GRK GRK MOR->GRK Phosphorylates AC Adenylyl Cyclase G_Protein->AC Inhibits Ca_Channel Ca²⁺ Channel G_Protein->Ca_Channel Inhibits K_Channel K⁺ Channel G_Protein->K_Channel Activates cAMP cAMP AC->cAMP Decreases production Ca_influx Ca²⁺ Influx Ca_Channel->Ca_influx Decreases K_efflux K⁺ Efflux K_Channel->K_efflux Increases ATP ATP ATP->AC PKA PKA cAMP->PKA Inhibits Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Beta_Arrestin β-Arrestin GRK->Beta_Arrestin Recruits Beta_Arrestin->MOR MAPK MAPK Signaling Beta_Arrestin->MAPK Activates Internalization Receptor Internalization Beta_Arrestin->Internalization Promotes

Caption: Opioid receptor signaling cascade.

Experimental Workflow for this compound-Based Drug Discovery

The following diagram illustrates a typical workflow for the discovery and characterization of novel opioid ligands starting from this compound.

Drug_Discovery_Workflow Thebaine Thebaine This compound This compound Intermediate Thebaine->this compound Diels-Alder Reaction Derivative_Library Library of this compound Derivatives This compound->Derivative_Library Chemical Modification Binding_Assay Radioligand Binding Assay (Determine Ki) Derivative_Library->Binding_Assay Screening Functional_Assay [³⁵S]GTPγS Functional Assay (Determine EC50, Emax) Binding_Assay->Functional_Assay Characterize Hits Lead_Compound Lead Compound Identification Functional_Assay->Lead_Compound Select Leads In_Vivo_Testing In Vivo Studies (Analgesia, Side Effects) Lead_Compound->In_Vivo_Testing Preclinical Evaluation

Caption: this compound drug discovery workflow.

References

Application Notes and Protocols for Thevinone N-demethylation

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed overview and experimental protocols for the N-demethylation of thevinone, a critical transformation in the synthesis of various opioid modulators. The primary method detailed is an iron-mediated N-demethylation, which proceeds through an N-oxide intermediate.

Introduction

This compound, a morphinan derivative, serves as a valuable starting material in medicinal chemistry. The removal of its N-methyl group to yield northis compound is a key step in the semisynthesis of pharmacologically active compounds, including opioid antagonists and agonists. While several methods exist for the N-demethylation of alkaloids, the iron-mediated Polonovski-type reaction offers a practical approach for substrates like this compound.[1][2] This process involves a two-step sequence: the oxidation of the tertiary amine to its corresponding N-oxide, followed by iron-catalyzed demethylation.[2][3]

Chemical Pathway

The overall transformation from this compound to northis compound is depicted below. The process is a two-step reaction sequence.

This compound This compound N_Oxide This compound N-oxide This compound->N_Oxide Oxidation (e.g., m-CPBA or H₂O₂) Northis compound Northis compound N_Oxide->Northis compound Iron-mediated Demethylation (e.g., FeSO₄ or Fe powder) cluster_oxidation Step 1: N-Oxide Formation cluster_demethylation Step 2: N-Demethylation dissolve_this compound Dissolve this compound in DCM/CHCl₃ oxidation Add Oxidant (m-CPBA or H₂O₂) dissolve_this compound->oxidation workup_ox Aqueous Workup (NaHCO₃) oxidation->workup_ox hcl_salt Form Hydrochloride Salt workup_ox->hcl_salt dissolve_n_oxide Dissolve N-Oxide HCl in Solvent hcl_salt->dissolve_n_oxide Proceed to Demethylation add_iron Add Iron Reagent (FeSO₄ or Fe(0)) dissolve_n_oxide->add_iron heat_reaction Heat and Stir add_iron->heat_reaction workup_demeth Aqueous Workup (NH₄OH) heat_reaction->workup_demeth extraction Solvent Extraction workup_demeth->extraction purification Column Chromatography extraction->purification

References

Application Notes and Protocols for the Synthesis of Thevinone Derivatives with Agonist-Antagonist Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the methodologies for synthesizing thevinone derivatives that exhibit mixed agonist-antagonist properties at opioid receptors. The protocols outlined below are intended to serve as a guide for researchers in the field of medicinal chemistry and pharmacology engaged in the discovery and development of novel analgesics with improved side-effect profiles.

Introduction

This compound, a Diels-Alder adduct of thebaine and methyl vinyl ketone, is a crucial intermediate in the semi-synthesis of a range of clinically significant opioids.[1] Derivatives of this compound, particularly the orvinols, have yielded compounds with complex pharmacological profiles, including potent analgesics with mixed agonist-antagonist activity.[2] A prominent example is buprenorphine, a partial agonist at the mu-opioid receptor (MOR) and an antagonist at the kappa-opioid receptor (KOR).[2][3] This mixed profile is thought to contribute to its ceiling effect on respiratory depression, a significant advantage over full MOR agonists like morphine.

The development of this compound derivatives with tailored agonist-antagonist properties is a key strategy in modern opioid research. By modulating the interaction with different opioid receptor subtypes (mu, kappa, and delta), it is possible to design molecules that retain analgesic efficacy while minimizing adverse effects such as respiratory depression, tolerance, and dependence.[4] This document provides detailed synthetic protocols for key this compound-derived mixed agonist-antagonists and outlines the workflow for their pharmacological characterization.

Data Presentation: Opioid Receptor Binding Affinities

The following table summarizes the in vitro binding affinities (Ki) of selected this compound derivatives and other relevant opioids for the human mu (µ), delta (δ), and kappa (κ) opioid receptors. Lower Ki values indicate higher binding affinity.

CompoundMu-Opioid Receptor (Ki, nM)Delta-Opioid Receptor (Ki, nM)Kappa-Opioid Receptor (Ki, nM)Pharmacological Profile
Buprenorphine 0.2157--Partial MOR Agonist, KOR Antagonist
Nalbuphine 2.118--KOR Agonist, MOR Antagonist
Butorphanol 0.7622--KOR Agonist, MOR Partial Agonist
Pentazocine 117.8--KOR Agonist, Weak MOR Antagonist/Partial Agonist
Morphine 1.168--Full MOR Agonist
Naloxone ---Pan-Opioid Antagonist
Naltrexone ---Pan-Opioid Antagonist

Data for Buprenorphine, Nalbuphine, Butorphanol, Pentazocine, and Morphine are from a competitive binding assay for the human mu-opioid receptor.

Experimental Protocols

Protocol 1: Synthesis of Buprenorphine from Thebaine

This protocol outlines the key steps in the synthesis of buprenorphine, a prominent this compound derivative with mixed agonist-antagonist properties.

Step 1: Synthesis of this compound from Thebaine

  • To a mixture of Thebaine (20.0 g, 64.23 mmol), isopropanol (28 g), and water (14 g), add Methyl vinyl ketone (MVK, 13.5 g, 192.69 mmol, 3.0 eq) at ambient temperature.

  • Heat the suspension to 60 °C and stir for 16 hours.

  • Monitor the reaction for completion by HPLC.

  • Upon completion, cool the suspension to 50 °C for the subsequent step.

Step 2: Hydrogenation of this compound to Dihydrothis compound

  • Dissolve this compound (10g, 26.215 mmol) in a mixture of acetic acid (3 g) and water (100 g).

  • Add 5% Palladium on Carbon (wet) to the solution.

  • Hydrogenate the mixture at 3 bar of hydrogen pressure at ambient temperature for 18 hours.

  • Monitor the reaction by HPLC.

  • After completion, remove the catalyst by filtration.

  • Adjust the pH of the filtrate to 10 by adding 40% sodium hydroxide solution to precipitate the product.

Step 3: N-Demethylation and N-Alkylation

Note: Several methods exist for N-demethylation. A common approach involves cyanogen bromide (von Braun reaction) or chloroformates, followed by hydrolysis and then alkylation.

  • Treat dihydrothis compound with a demethylating agent such as cyanogen bromide or ethyl chloroformate to form the N-cyano or N-ethoxycarbonyl intermediate, respectively.

  • Hydrolyze the intermediate under acidic or basic conditions to yield nordihydrothis compound.

  • Alkylate nordihydrothis compound with cyclopropylmethyl bromide in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., DMF) to introduce the cyclopropylmethyl group at the nitrogen atom.

Step 4: Grignard Reaction to form Buprenorphine

  • Prepare a Grignard reagent from tert-butyl chloride and magnesium in an anhydrous ether solvent (e.g., THF).

  • Add the N-cyclopropylmethyl-nordihydrothis compound derivative to the Grignard reagent at a controlled temperature.

  • Allow the reaction to proceed to completion.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent and purify by chromatography to obtain Buprenorphine.

Protocol 2: Synthesis of Nalbuphine from Thebaine

This protocol provides a general outline for the synthesis of nalbuphine, a mixed agonist-antagonist with KOR agonist and MOR antagonist properties.

Step 1: Conversion of Thebaine to 14-Hydroxycodeinone

  • Oxidize thebaine using an oxidizing agent such as performic acid or m-chloroperoxybenzoic acid (mCPBA). This introduces a hydroxyl group at the C-14 position.

Step 2: Hydrogenation to Oxycodone

  • Catalytically hydrogenate 14-hydroxycodeinone, for example using Pd/C, to reduce the double bond and yield oxycodone.[5]

Step 3: O-Demethylation to Oxymorphone

  • Treat oxycodone with a demethylating agent like boron tribromide (BBr3) to cleave the methyl ether at the 3-position, yielding oxymorphone.[5]

Step 4: N-Demethylation to Noroxymorphone

  • Demethylate the nitrogen of oxymorphone using a reagent such as ethyl chloroformate followed by hydrolysis to yield noroxymorphone.[5]

Step 5: N-Alkylation to Nalbuphone

  • Alkylate noroxymorphone with cyclobutylmethyl bromide in the presence of a base to introduce the cyclobutylmethyl group, yielding nalbuphone.[5]

Step 6: Reduction to Nalbuphine

  • Reduce the ketone at the 6-position of nalbuphone using a reducing agent like sodium borohydride to the corresponding alcohol, yielding nalbuphine.[5]

Visualizations

Opioid Receptor Signaling Pathway for Mixed Agonist-Antagonist

Opioid_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Mixed Agonist-Antagonist (e.g., Buprenorphine) MOR Mu-Opioid Receptor (MOR) Ligand->MOR Partial Agonist Binding KOR Kappa-Opioid Receptor (KOR) Ligand->KOR Antagonist Binding G_protein_mu Gi/Go Protein MOR->G_protein_mu Partial Activation G_protein_kappa Gi/Go Protein KOR->G_protein_kappa No Activation AC Adenylyl Cyclase G_protein_mu->AC Inhibition (αi/o) GIRK GIRK Channel G_protein_mu->GIRK Activation (βγ) Ca_channel Voltage-gated Ca2+ Channel G_protein_mu->Ca_channel Inhibition (βγ) Antagonism_kappa Blockade of KOR Agonist Effects (Antagonism) G_protein_kappa->Antagonism_kappa cAMP cAMP AC->cAMP ATP to cAMP (Reduced) PKA Protein Kinase A cAMP->PKA Reduced Activation Analgesia_mu Analgesia (Partial Agonism) PKA->Analgesia_mu K_efflux K+ Efflux (Hyperpolarization) GIRK->K_efflux Ca_influx Reduced Ca2+ Influx Ca_channel->Ca_influx K_efflux->Analgesia_mu NT_release Reduced Neurotransmitter Release Ca_influx->NT_release NT_release->Analgesia_mu

Caption: Signaling pathway of a mixed agonist-antagonist like buprenorphine.

Experimental Workflow for Characterization of this compound Derivatives

Experimental_Workflow cluster_synthesis Synthesis and Purification cluster_invitro In Vitro Characterization cluster_invivo In Vivo Characterization cluster_conclusion Lead Optimization Start This compound Derivative Synthesis Purification Purification and Structural Characterization (NMR, MS, HPLC) Start->Purification Binding_Assay Radioligand Binding Assays (µ, δ, κ receptors) Determine Ki Purification->Binding_Assay Functional_Assay Functional Assays ([35S]GTPγS binding, cAMP) Determine EC50/IC50, Emax Binding_Assay->Functional_Assay Analgesia Analgesia Models (Tail-flick, Hot-plate) Functional_Assay->Analgesia Side_Effects Side-Effect Profiling (Respiratory Depression, GI Motility) Analgesia->Side_Effects Abuse_Liability Abuse Liability Models (Conditioned Place Preference) Side_Effects->Abuse_Liability SAR Structure-Activity Relationship (SAR) Analysis Abuse_Liability->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: Preclinical workflow for characterizing novel this compound derivatives.

References

Application Notes and Protocols for the Analytical Identification of Thevinone Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thevinone, a semi-synthetic opioid derived from thebaine, is a crucial intermediate in the synthesis of potent analgesics. It exists as a pair of diastereomers, α-thevinone and β-thevinone, which differ in the stereochemistry at the C7 position. The pharmacological and toxicological profiles of these isomers can vary significantly. Therefore, the ability to accurately identify and quantify each isomer is of paramount importance in drug development, quality control, and forensic analysis. This document provides detailed application notes and experimental protocols for the analytical identification of this compound isomers using modern chromatographic and spectroscopic techniques.

Quantitative Data Summary

The equilibrium between α-thevinone and β-thevinone can be influenced by factors such as acid catalysis. Understanding the conditions that lead to isomerization is critical for controlling the isomeric purity of this compound-derived products. The following table summarizes quantitative data from acid-catalyzed isomerization studies, providing insights into the relative stability of the two isomers.

Treatment ConditionsIsomer Ratio (α-thevinone : β-thevinone)Reference
20% Aqueous Hydrochloric Acid (60 °C, 16 h)82 : 18[1]
70% Perchloric Acid (70 °C, 4.4 h)83 : 17[1]
Treatment of β-thevinone with Perchloric Acid83 : 17[1]
Treatment of β-thevinone with Hydrochloric Acid~80 : 20[1]

These data indicate that α-thevinone is the more stable isomer under acidic conditions[1].

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Isomer Separation

This protocol describes a general method for the separation of this compound isomers based on common practices for chiral and diastereomeric separation of opioids. A chiral stationary phase is recommended to achieve baseline separation.

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Chiral stationary phase column (e.g., polysaccharide-based chiral column like Chiralpak AD-H or similar)

  • Mobile phase solvents: HPLC grade n-hexane, isopropanol, and diethylamine

  • This compound isomer reference standards (α-thevinone and β-thevinone)

  • Sample dissolution solvent: Mobile phase or a compatible solvent

2. Chromatographic Conditions (Example):

  • Column: Chiralpak AD-H (250 mm x 4.6 mm, 5 µm) or equivalent

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (80 : 20 : 0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

4. Analysis:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the prepared sample and record the chromatogram.

  • Identify the peaks corresponding to α-thevinone and β-thevinone by comparing their retention times with those of the reference standards.

  • Quantify the isomers using the peak area percentage method or by constructing a calibration curve with reference standards.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Identification

GC-MS provides a powerful tool for the identification of this compound isomers based on their retention times and mass fragmentation patterns. Derivatization may be necessary to improve the chromatographic properties of the analytes.

1. Instrumentation and Materials:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Capillary column suitable for amine analysis (e.g., DB-5ms or equivalent)

  • Carrier gas: Helium (99.999% purity)

  • Derivatizing agent (optional): N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • This compound isomer reference standards

  • Solvent: Anhydrous pyridine or other suitable aprotic solvent

2. GC-MS Conditions (Example):

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Inlet Temperature: 280 °C

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 1 min

    • Ramp: 15 °C/min to 300 °C

    • Hold at 300 °C for 10 min

  • Carrier Gas Flow: 1.2 mL/min (constant flow)

  • MS Transfer Line Temperature: 290 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 50-550

3. Sample Preparation (with Derivatization):

  • Dissolve approximately 1 mg of the this compound sample in 100 µL of anhydrous pyridine.

  • Add 100 µL of BSTFA with 1% TMCS.

  • Cap the vial tightly and heat at 70 °C for 30 minutes.

  • Cool to room temperature before injection.

4. Analysis:

  • Inject 1 µL of the prepared sample into the GC-MS system.

  • Acquire the data in full scan mode.

  • Identify the isomers based on their retention times and comparison of their mass spectra with reference spectra. Pay close attention to any subtle differences in the fragmentation patterns that may arise from the different stereochemistry.

Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a definitive technique for the structural elucidation and differentiation of this compound isomers. Differences in the chemical environment of protons and carbons due to the stereochemical variation at C7 will result in distinct NMR spectra.

1. Instrumentation and Materials:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

  • Deuterated solvent: Chloroform-d (CDCl₃)

  • This compound isomer reference standards

2. Sample Preparation:

  • Dissolve 5-10 mg of the purified this compound isomer in approximately 0.6 mL of CDCl₃.

  • Transfer the solution to an NMR tube.

3. NMR Acquisition:

  • Acquire ¹H NMR and ¹³C NMR spectra.

  • For unambiguous assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.

4. Spectral Interpretation:

  • ¹H NMR: The chemical shift and coupling constants of the proton at C7 and adjacent protons will be significantly different between the α and β isomers due to changes in their spatial orientation. The acetyl methyl protons may also show a slight difference in chemical shifts.

  • ¹³C NMR: The chemical shifts of C7, the carbonyl carbon of the acetyl group, and neighboring carbons are expected to differ between the two diastereomers.

Visualizations

experimental_workflow start This compound Isomer Sample sample_prep Sample Preparation (Dissolution/Derivatization) start->sample_prep hplc HPLC Separation (Chiral Column) sample_prep->hplc For Separation gcms GC-MS Analysis sample_prep->gcms For Identification nmr NMR Spectroscopy (¹H, ¹³C, 2D) sample_prep->nmr For Structural Elucidation data_analysis Data Analysis hplc->data_analysis gcms->data_analysis nmr->data_analysis isomer_id Isomer Identification data_analysis->isomer_id quantification Quantification data_analysis->quantification report Report isomer_id->report quantification->report

Caption: General experimental workflow for the separation and identification of this compound isomers.

opioid_receptor_signaling This compound This compound Isomer (Agonist) receptor μ-Opioid Receptor (GPCR) This compound->receptor Binds to g_protein Gi/o Protein Activation receptor->g_protein Activates ac Adenylyl Cyclase (Inhibition) g_protein->ac ion_channel Ion Channel Modulation g_protein->ion_channel camp ↓ cAMP ac->camp pka ↓ PKA Activity camp->pka k_channel ↑ K+ Efflux (Hyperpolarization) ion_channel->k_channel ca_channel ↓ Ca2+ Influx ion_channel->ca_channel neurotransmitter ↓ Neurotransmitter Release k_channel->neurotransmitter ca_channel->neurotransmitter analgesia Analgesia neurotransmitter->analgesia

Caption: Simplified signaling pathway of a this compound isomer acting as an agonist at the μ-opioid receptor.

References

Application Notes and Protocols for Grignard Reaction with Thevinone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the Grignard reaction with thevinone derivatives, a critical transformation for the synthesis of novel opioid receptor ligands and other complex molecules in drug discovery and development. The following sections detail the experimental workflow, a comprehensive protocol, and quantitative data for the synthesis of tertiary alcohols from this compound.

Experimental Workflow

The overall experimental workflow for the Grignard reaction with this compound derivatives is depicted below. The process begins with the preparation of the Grignard reagent, followed by its reaction with the this compound substrate under anhydrous conditions. The reaction is then quenched and worked up to isolate the crude product, which is subsequently purified to yield the final tertiary alcohol.

G Experimental Workflow for Grignard Reaction of this compound Derivatives cluster_0 Grignard Reagent Preparation cluster_1 Grignard Reaction cluster_2 Work-up and Purification A Dry Glassware and Reagents B React Alkyl/Aryl Halide with Magnesium in Anhydrous Ether A->B D Add Grignard Reagent Dropwise at Controlled Temperature B->D Prepared Grignard Reagent C Dissolve this compound Derivative in Anhydrous Solvent (e.g., THF, Toluene) C->D E Stir at Room Temperature D->E F Quench Reaction with Saturated NH4Cl Solution E->F G Extract with Organic Solvent F->G H Dry Organic Layer and Concentrate G->H I Purify by Column Chromatography H->I J J I->J Characterization (NMR, IR, MS)

Caption: Workflow of the Grignard Reaction with this compound Derivatives.

Detailed Experimental Protocol

This protocol is based on the diastereoselective reaction of this compound with various Grignard reagents to afford new N-substituted (20S)- and (20R)-phenyl-6,14-ethenomorphinan derivatives.[1]

Materials:

  • This compound or a derivative thereof

  • Appropriate Alkyl or Aryl Halide (e.g., methyl iodide, phenylmagnesium bromide)

  • Magnesium turnings

  • Anhydrous Diethyl Ether (Et₂O)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Toluene

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)

  • Solvents for column chromatography (e.g., hexane, ethyl acetate)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flasks

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bars

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

Procedure:

Part 1: Preparation of the Grignard Reagent (Example: Methylmagnesium Iodide)

  • Ensure all glassware is oven-dried and assembled under an inert atmosphere (nitrogen or argon).

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, place magnesium turnings.

  • Add a small volume of anhydrous diethyl ether to cover the magnesium.

  • In a dropping funnel, prepare a solution of the alkyl halide (e.g., methyl iodide) in anhydrous diethyl ether.

  • Add a small portion of the alkyl halide solution to the magnesium suspension. The reaction is initiated if the solution becomes cloudy and starts to reflux. If the reaction does not start, gentle warming or the addition of a small crystal of iodine may be necessary.

  • Once the reaction has initiated, add the remaining alkyl halide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at room temperature until the magnesium is consumed. The resulting solution is the Grignard reagent.

Part 2: Grignard Reaction with this compound

  • In a separate, dry, three-necked flask under an inert atmosphere, dissolve the this compound derivative in an anhydrous solvent such as a mixture of toluene and THF.[2]

  • Cool the this compound solution in an ice bath.

  • Slowly add the prepared Grignard reagent to the cooled this compound solution dropwise via a syringe or cannula.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for the specified time (see table below). The reaction progress can be monitored by thin-layer chromatography (TLC).

Part 3: Work-up and Purification

  • Upon completion of the reaction, cool the mixture in an ice bath and carefully quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure tertiary alcohol.

Quantitative Data

The diastereoselective outcome of the Grignard reaction on this compound derivatives is influenced by the nature of the Grignard reagent and the N-substituent on the this compound molecule.[1] The following table summarizes representative data for the reaction of N-substituted-N-demethylthis compound derivatives with different Grignard reagents.

EntryThis compound Derivative (N-Substituent)Grignard ReagentProduct (Stereochemistry at C-20)
1N-CyclopropylmethylMethylmagnesium Iodide(20R)-phenyl tertiary alcohol
2N-β-PhenylethylMethylmagnesium Iodide(20R)-phenyl tertiary alcohol
3N-PropylMethylmagnesium Iodide(20R)-phenyl tertiary alcohol
4N-AllylPhenylmagnesium Bromide(20S)-phenyl derivative
5N-DimethylallylPhenylmagnesium Bromide(20S)-phenyl derivative
6N-PropargylPhenylmagnesium Bromide(20S)-phenyl derivative

Note: This table is a qualitative representation based on the findings in the cited literature. For specific yields and detailed spectroscopic data, it is essential to consult the original research article.

Signaling Pathways

This compound derivatives are primarily of interest for their potential to modulate opioid receptors. The synthesized tertiary alcohols can be further modified and tested for their binding affinity and functional activity at mu (µ), delta (δ), and kappa (κ) opioid receptors. The interaction of these novel ligands with opioid receptors can trigger or inhibit intracellular signaling cascades, primarily through G-protein coupling, leading to downstream effects on adenylyl cyclase activity and ion channel function. The ultimate goal is to develop ligands with improved pharmacological profiles, such as potent analgesia with reduced side effects.

G Opioid Receptor Signaling Cascade Thevinone_Derivative This compound-Derived Ligand Opioid_Receptor Opioid Receptor (µ, δ, κ) Thevinone_Derivative->Opioid_Receptor Binds to G_Protein G-protein (Gi/Go) Opioid_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits Ion_Channel Ion Channels G_Protein->Ion_Channel Modulates cAMP ↓ cAMP Adenylyl_Cyclase->cAMP K_Channel ↑ K+ Conductance Ion_Channel->K_Channel Ca_Channel ↓ Ca2+ Conductance Ion_Channel->Ca_Channel Neuronal_Activity ↓ Neuronal Excitability K_Channel->Neuronal_Activity Ca_Channel->Neuronal_Activity Analgesia Analgesia & Other Physiological Effects Neuronal_Activity->Analgesia

Caption: Simplified Opioid Receptor Signaling Pathway.

References

Application of Thevinone in Opioid Receptor Binding Affinity Studies: Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Thevinone is a pivotal intermediate compound in the field of opioid chemistry, primarily utilized as a versatile precursor for the semi-synthesis of a wide range of potent and pharmacologically diverse opioid receptor ligands.[1] It is synthesized from thebaine, a natural alkaloid found in the opium poppy, through a Diels-Alder reaction.[1] While this compound itself is not typically the subject of direct opioid receptor binding affinity studies, its rigid 6,14-etheno-bridged morphinan skeleton serves as a critical scaffold for developing ligands with high affinity and varying efficacy at the μ (mu), δ (delta), and κ (kappa) opioid receptors.

The true significance of this compound in opioid research lies in the pharmacological properties of its derivatives, known as orvinols. Strategic modifications to the this compound molecule, particularly at the C7 side chain and the N17 substituent, have yielded some of the most important compounds in both pharmacology and clinical practice.[1] For instance, elaboration of the C7 acetyl group leads to the synthesis of extremely potent agonists like etorphine and partial agonists/antagonists like buprenorphine.[1]

Due to its role as a synthetic intermediate, quantitative binding affinity data (e.g., Ki or IC50 values) for this compound at opioid receptors is not extensively reported in scientific literature. Research efforts have concentrated on its derivatives, which exhibit high affinity and are thus more pharmacologically relevant for direct receptor interaction studies. This document will, therefore, focus on the application of this compound as a scaffold by presenting binding data for its key derivatives and outlining the standard protocols used to determine such affinities.

Data Presentation: Opioid Receptor Binding Affinities

The following table summarizes the binding affinities (Ki values) of key this compound derivatives and a standard opioid, morphine, for the human μ, δ, and κ opioid receptors. A lower Ki value indicates a higher binding affinity. This data illustrates the potent and diverse receptor profiles that can be achieved starting from the this compound scaffold.

CompoundChemical Relationshipμ-Opioid Receptor Ki (nM)δ-Opioid Receptor Ki (nM)κ-Opioid Receptor Ki (nM)
This compound Precursor ScaffoldNot Widely ReportedNot Widely ReportedNot Widely Reported
Buprenorphine This compound Derivative0.22 - 0.51.6 - 4.50.3 - 2.4
Etorphine This compound Derivative0.03 - 0.10.3 - 1.00.1 - 0.5
Morphine Standard Opioid Agonist1.0 - 4.0200 - 100030 - 100

Note: Ki values are compiled from various sources and can vary based on experimental conditions (e.g., radioligand used, tissue preparation). The data presented is a representative range.

Experimental Protocols

Detailed methodologies for key experiments used to characterize the binding and functional activity of this compound-derived compounds at opioid receptors are provided below.

Radioligand Competition Binding Assay

This protocol is used to determine the binding affinity (Ki) of a test compound (e.g., a this compound derivative) by measuring its ability to compete with a radiolabeled ligand for binding to opioid receptors.

Objective: To determine the inhibition constant (Ki) of a test compound for μ, δ, and κ opioid receptors.

Materials:

  • Cell membranes prepared from CHO or HEK 293 cells stably expressing the human μ, δ, or κ opioid receptor.

  • Radioligands:

    • For μ-receptor: [³H]DAMGO

    • For δ-receptor: [³H]DPDPE or [³H]Naltrindole

    • For κ-receptor: [³H]U-69,593

  • Test Compound (e.g., this compound derivative) at various concentrations.

  • Non-specific binding control: Naloxone (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Scintillation fluid and vials.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Thaw the frozen cell membranes on ice immediately before use. Homogenize the membranes in ice-cold assay buffer and centrifuge. Resuspend the pellet in fresh assay buffer to a final protein concentration of 50-100 µ g/well .

  • Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Radioligand + Assay Buffer + Membrane suspension.

    • Non-specific Binding: Radioligand + Naloxone (10 µM) + Membrane suspension.

    • Competition Binding: Radioligand + various concentrations of Test Compound + Membrane suspension.

  • Incubation: Add the radioligand at a concentration close to its Kd value. Initiate the binding reaction by adding the membrane suspension to all wells.

  • Incubate the plate at 25°C for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration: Terminate the assay by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Place the filters into scintillation vials, add scintillation fluid, and allow them to equilibrate.

  • Measure the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding: Total Binding (DPM) - Non-specific Binding (DPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) from the resulting sigmoidal curve using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Functional Assay

This functional assay measures the activation of G-proteins coupled to opioid receptors, allowing for the determination of a compound's efficacy (agonist, partial agonist, antagonist).

Objective: To determine the potency (EC50) and efficacy (Emax) of a test compound in activating G-proteins via an opioid receptor.

Materials:

  • Cell membranes expressing the opioid receptor of interest.

  • [³⁵S]GTPγS (non-hydrolyzable GTP analog).

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • GDP (10 µM final concentration).

  • Test Compound at various concentrations.

  • Basal control: Assay buffer only.

  • Positive control: A known full agonist (e.g., DAMGO for μ-receptors).

Procedure:

  • Membrane Preparation: Prepare membranes as described in the radioligand binding assay protocol.

  • Assay Setup: In a 96-well plate, add the following in order:

    • Assay buffer.

    • GDP.

    • Test compound at varying concentrations (or basal/positive controls).

    • Membrane suspension (20-40 µg protein/well).

  • Pre-incubation: Pre-incubate the plate at 30°C for 15 minutes.

  • Initiation: Add [³⁵S]GTPγS to all wells to a final concentration of 0.1 nM to initiate the reaction.

  • Incubation: Incubate at 30°C for 60 minutes with gentle agitation.

  • Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters. Wash filters with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Counting: Measure the amount of bound [³⁵S]GTPγS using a liquid scintillation counter.

  • Data Analysis:

    • Plot the specific [³⁵S]GTPγS binding (in DPM or cpm) against the log concentration of the test compound.

    • Use non-linear regression to fit a sigmoidal dose-response curve and determine the EC50 (concentration for 50% of maximal response) and Emax (maximal stimulation).

    • Efficacy is often expressed as a percentage of the maximal response produced by a standard full agonist.

Visualizations

Experimental Workflow and Signaling Pathways

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Data Acquisition & Analysis Membranes Opioid Receptor-Expressing Cell Membranes Total Total Binding ([³H]L + Membranes) Membranes->Total NSB Non-Specific Binding ([³H]L + Naloxone + Membranes) Membranes->NSB Competition Competition ([³H]L + Test Compound + Membranes) Membranes->Competition Radioligand Radioligand ([³H]L) Radioligand->Total Radioligand->NSB Radioligand->Competition Test_Compound Test Compound (e.g., this compound Derivative) Test_Compound->Competition Filtration Rapid Filtration & Washing Total->Filtration NSB->Filtration Competition->Filtration Counting Scintillation Counting Filtration->Counting Analysis Calculate IC₅₀ & Kᵢ using Cheng-Prusoff Counting->Analysis

Caption: Workflow for a competitive radioligand binding assay.

Opioid_Signaling_Pathway cluster_receptor Cell Membrane cluster_gprotein G-Protein Cycle cluster_effectors Downstream Effectors Opioid This compound Derivative (Agonist) Receptor Opioid Receptor (μ, δ, or κ) Opioid->Receptor Binds G_inactive Inactive G-Protein (Gαβγ-GDP) Receptor->G_inactive Activates G_active Active G-Protein G_inactive->G_active GDP/GTP Exchange G_alpha Gα-GTP G_active->G_alpha G_betagamma Gβγ G_active->G_betagamma AC Adenylyl Cyclase G_alpha->AC Inhibits K_channel K⁺ Channel G_betagamma->K_channel Activates Ca_channel Ca²⁺ Channel G_betagamma->Ca_channel Inhibits cAMP ↓ cAMP AC->cAMP K_efflux ↑ K⁺ Efflux (Hyperpolarization) K_channel->K_efflux Ca_influx ↓ Ca²⁺ Influx (↓ Neurotransmitter Release) Ca_channel->Ca_influx

Caption: Canonical opioid receptor signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Stereoselective Synthesis of Thevinone

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the stereoselective synthesis of thevinone. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common challenges encountered during the synthesis of this complex molecule.

Frequently Asked Questions (FAQs)

General Questions

Q1: What is the primary challenge in the stereoselective synthesis of this compound?

A1: The primary challenge lies in controlling the stereochemistry at multiple chiral centers, particularly at the C7 and C20 positions.[1] The rigid, polycyclic structure of this compound presents a complex stereochemical landscape, making stereocontrol a critical aspect of its synthesis.[1]

Q2: What are the common starting materials for this compound synthesis?

A2: The most common starting material for the synthesis of this compound and its derivatives is the natural alkaloid thebaine.[2][3][4] this compound is a Diels-Alder adduct of thebaine and methyl vinyl ketone.[2]

Stereochemistry and Isomerization

Q3: How can the stereochemistry at the C7 position be controlled?

A3: The stereochemistry at the C7 position, which distinguishes α-thevinone (7α-acetyl) from its epimer β-thevinone (7β-acetyl), can be influenced by acid or base catalysis.[1] Acid-catalyzed isomerization can be used to convert α-thevinone to a mixture of the 7α and 7β isomers.[1] The choice of reaction conditions, such as the acid used and the temperature, can affect the ratio of the resulting epimers.

Q4: What factors influence the stereoselectivity of additions to the C20 carbonyl group?

A4: The stereoselectivity of nucleophilic additions to the C20 carbonyl group, for instance, in Grignard reactions, is a critical factor that determines the efficacy of the resulting opioid receptor ligands.[1] The choice of the organometallic reagent (e.g., Grignard reagent vs. organolithium reagent) plays a significant role.[2] Organolithium reagents, for example, may follow a different addition model (Felkin-Anh) compared to Grignard reagents, leading to opposite stereochemistry at C20.[2] The presence of additives like metal salts can also alter the stereochemical outcome.[1]

Side Reactions and Troubleshooting

Q5: What are the common side reactions observed during the synthesis of this compound and its derivatives?

A5: Common side reactions include isomerization and epimerization at stereocenters, as well as potential aromatization of the cycloadducts under certain conditions.[1][3] In reactions involving Grignard reagents, besides the desired addition, reduction of the carbonyl group and base-catalyzed rearrangements can lead to complex product mixtures.[5]

Q6: I am observing a mixture of C20 epimers in my Grignard reaction with this compound. How can I improve the diastereoselectivity?

A6: To improve diastereoselectivity at C20, consider the following:

  • Reagent Choice: Investigate the use of different organometallic reagents (e.g., organolithium vs. organomagnesium compounds), as they can exhibit different chelation properties and lead to different stereochemical outcomes.[2]

  • Additives: The addition of metal salts can influence the structure of the organometallic reagent and thereby affect the stereoselectivity.[1]

  • Temperature: Lowering the reaction temperature can sometimes enhance stereoselectivity.

  • Solvent: The choice of solvent can influence the reaction pathway and selectivity.

Q7: My Diels-Alder reaction between thebaine and methyl vinyl ketone is giving a low yield. What can I do?

A7: To improve the yield of the Diels-Alder reaction:

  • Reaction Conditions: Optimize the reaction temperature and time. While the reaction is typically concerted, prolonged heating can sometimes lead to side reactions or decomposition.[3]

  • Dienophile Purity: Ensure the methyl vinyl ketone is pure and free of polymerization inhibitors that might interfere with the reaction.

  • Solvent Polarity: The polarity of the solvent can influence the reaction rate and outcome. Experiment with different solvents to find the optimal conditions.[3]

Troubleshooting Guides

Issue 1: Poor Stereoselectivity at C20 during Grignard Addition

Symptoms:

  • You obtain a mixture of C20 epimeric alcohols with a ratio close to 1:1.

  • Difficulty in separating the diastereomers.

Possible Causes:

  • The chosen Grignard reagent does not offer sufficient steric hindrance or chelation control.

  • The reaction temperature is too high, leading to reduced selectivity.

  • The substrate conformation is not being effectively controlled.

Solutions:

  • Change the Organometallic Reagent: Switch from a Grignard reagent (RMgX) to an organolithium reagent (RLi). Organolithium reagents are less prone to chelation and may follow a different stereochemical pathway, potentially favoring one epimer.[2]

  • Use Additives: The inclusion of certain metal salts can alter the composition of the organometallic reagent and enhance stereoselectivity.[1]

  • Optimize Temperature: Perform the reaction at lower temperatures (e.g., -78 °C) to increase the kinetic control and favor the formation of the thermodynamically less stable, but kinetically preferred, product.

  • Quantum Chemical Calculations: To understand the substrate's conformational preferences, which dictate the stereochemical outcome, performing quantum chemical calculations can be insightful.[2]

Issue 2: Unwanted Isomerization at C7

Symptoms:

  • Formation of the undesired β-thevinone epimer alongside the desired α-thevinone.

  • Product mixture shows two distinct spots on TLC corresponding to the epimers.

Possible Causes:

  • Presence of acidic or basic impurities in the reaction mixture.

  • Harsh reaction or workup conditions.

Solutions:

  • Control pH: Ensure all reagents and solvents are neutral and free from acidic or basic contaminants. Use buffered solutions during workup if necessary.

  • Mild Conditions: Employ milder reaction conditions and purification methods. Avoid prolonged exposure to high temperatures or strong acids/bases.[1]

  • Controlled Isomerization: If the β-epimer is the desired product, a controlled acid-catalyzed isomerization can be performed. For instance, treatment with perchloric acid at elevated temperatures can yield a mixture of the 7α and 7β isomers.[1][6]

Quantitative Data Summary

Table 1: Acid-Catalyzed Isomerization of Dihydrothis compound
Acid CatalystTemperatureTimeRatio of 7α to 7β IsomersReference
70% Perchloric Acid90°C16 hours58:42[1]
Table 2: Acid-Catalyzed Isomerization of this compound
Acid CatalystTemperatureTimeProduct Ratio (7α-thevinone : 7β-thevinone)Reference
Perchloric Acid70°C4.4 hours67 : 17 (along with 6-desmethyl-thevinone)
20% Aqueous Hydrochloric Acid60°C16 hours82 : 18
Table 3: Acid-Catalyzed Isomerization of β-Thevinone
Acid CatalystResulting Ratio (7α-thevinone : 7β-thevinone)Reference
Perchloric Acid83 : 17
Hydrochloric Acid~80 : 20

Experimental Protocols

Key Experiment: Diels-Alder Reaction for this compound Synthesis

The synthesis of this compound is initiated by a Diels-Alder reaction between thebaine and methyl vinyl ketone.[2]

Methodology:

  • Dissolve thebaine in a suitable solvent (e.g., toluene, benzene).

  • Add an excess of methyl vinyl ketone to the solution.

  • Heat the reaction mixture under reflux for a specified period, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the resulting crude this compound by column chromatography or recrystallization.

Key Experiment: Grignard Addition to the C20 Carbonyl

This reaction is crucial for introducing diversity at the C20 position, leading to the formation of tertiary alcohols with significant structural variations.[1]

Methodology:

  • Prepare the Grignard reagent (e.g., methylmagnesium iodide) in a dry, inert atmosphere.

  • Dissolve this compound in a dry etheral solvent (e.g., THF, diethyl ether) and cool the solution to a low temperature (e.g., 0 °C or -78 °C).

  • Slowly add the Grignard reagent to the this compound solution with stirring.

  • Allow the reaction to proceed for a set time, monitoring by TLC.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the resulting tertiary alcohol by column chromatography.

Visualizations

Stereoselective_Synthesis_Workflow Thebaine Thebaine Diels_Alder Diels-Alder Reaction Thebaine->Diels_Alder MVK Methyl Vinyl Ketone MVK->Diels_Alder This compound This compound (α-isomer) Diels_Alder->this compound Isomerization Acid/Base Catalysis This compound->Isomerization Grignard_Addition Grignard Addition This compound->Grignard_Addition beta_this compound β-Thevinone Isomerization->beta_this compound Grignard_Reagent Grignard Reagent (RMgX) Grignard_Reagent->Grignard_Addition C20_Epimers Mixture of C20 Epimeric Alcohols Grignard_Addition->C20_Epimers Separation Chromatographic Separation C20_Epimers->Separation Desired_Epimer Desired C20 Epimer Separation->Desired_Epimer

Caption: General workflow for the synthesis and modification of this compound.

Troubleshooting_Stereoselectivity Problem Poor Stereoselectivity at C20 Cause1 Suboptimal Reagent Problem->Cause1 Cause2 High Temperature Problem->Cause2 Cause3 Solvent Effects Problem->Cause3 Solution1 Change to Organolithium Reagent Cause1->Solution1 Solution4 Use Additives (Metal Salts) Cause1->Solution4 Solution2 Lower Reaction Temperature Cause2->Solution2 Solution3 Optimize Solvent Cause3->Solution3

Caption: Troubleshooting logic for poor stereoselectivity at the C20 position.

References

Thevinone Synthesis Technical Support Center: Troubleshooting Yield and Purity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common issues encountered during the synthesis of thevinone. The following information is designed to help improve both the yield and purity of the final product through a series of frequently asked questions, detailed troubleshooting guides, and optimized experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

A1: this compound is synthesized through a Diels-Alder reaction between thebaine and an electron-deficient dienophile, most commonly methyl vinyl ketone (MVK). In this [4+2] cycloaddition, the conjugated diene system of thebaine reacts with the alkene of MVK to form the characteristic 6,14-endo-etheno bridged structure of this compound.

Q2: What are the main factors influencing the yield and purity of this compound synthesis?

A2: Several factors can significantly impact the outcome of the this compound synthesis. These include the purity of the starting materials (thebaine and MVK), the choice of solvent, reaction temperature, and reaction time. The formation of byproducts, particularly the isomeric β-thevinone, is a primary concern for purity.

Q3: What is β-thevinone and how is it formed?

A3: β-thevinone is the 7β-isomer of this compound (which is the 7α-isomer). It is a common impurity in this compound synthesis.[1] While the Diels-Alder reaction between thebaine and MVK predominantly yields the desired α-thevinone, a small amount of the β-isomer can form as a minor by-product.[2] The presence of acid can catalyze the isomerization of α-thevinone to β-thevinone, likely through an enolization mechanism.

Q4: How can the purity of this compound be assessed?

A4: The purity of this compound and the quantification of isomers like β-thevinone can be effectively determined using High-Performance Liquid Chromatography (HPLC). Other analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are also crucial for structural confirmation and identification of impurities.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of this compound Incomplete Reaction: Reaction time may be too short or the temperature too low.- Increase the reaction time and/or temperature. Refluxing in a suitable solvent like toluene is a common practice.[3] - Ensure an appropriate stoichiometric ratio of reactants. An excess of the dienophile (MVK) can be used.
Degradation of Reactants or Product: Thebaine or this compound may be sensitive to prolonged high temperatures or acidic conditions.- Optimize the heating time to find a balance between reaction completion and potential degradation. - Ensure the reaction is performed under neutral or slightly basic conditions to avoid acid-catalyzed degradation or isomerization.
Poor Quality of Reagents: Impurities in thebaine or MVK can interfere with the reaction.- Use highly purified thebaine and freshly distilled methyl vinyl ketone.
High Levels of β-Thevinone Impurity Acid-Catalyzed Isomerization: Traces of acid in the reaction mixture can promote the conversion of α-thevinone to the more stable β-thevinone.[1]- Ensure all glassware is dry and free of acidic residues. - Use a non-acidic solvent. - If an acidic workup is necessary, it should be performed quickly and at a low temperature.
Reaction Conditions Favoring Isomerization: Prolonged reaction times at high temperatures might contribute to isomerization.- Optimize the reaction time to maximize the yield of the α-isomer before significant isomerization occurs.
Formation of Other Byproducts Side Reactions of Thebaine: Thebaine can undergo other reactions, such as nucleophilic addition, if not properly handled.- Protecting the nitrogen atom of thebaine can prevent undesirable side reactions, although this adds extra steps to the synthesis.
Polymerization of MVK: Methyl vinyl ketone can polymerize, especially at elevated temperatures.- Add MVK to the reaction mixture in portions. - Use a polymerization inhibitor if necessary, though this may complicate purification.
Difficulty in Purifying this compound Co-elution of Isomers: α-thevinone and β-thevinone can be difficult to separate by standard column chromatography.- Utilize a high-resolution separation technique like preparative HPLC. - Explore different solvent systems for column chromatography to optimize the separation of the isomers.

Experimental Protocols

Protocol 1: General Synthesis of this compound via Diels-Alder Reaction

This protocol describes a general procedure for the synthesis of this compound from thebaine and methyl vinyl ketone.

Materials:

  • Thebaine

  • Methyl vinyl ketone (MVK), freshly distilled

  • Toluene, anhydrous

  • Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Heating mantle and magnetic stirrer

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve thebaine in anhydrous toluene under an inert atmosphere.

  • Add an excess of freshly distilled methyl vinyl ketone to the solution. A molar ratio of 1:11.5 (thebaine:MVK) has been reported.[2]

  • Heat the reaction mixture to reflux and maintain for 1-4 hours.[2][3] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield α-thevinone.

Quantitative Data Summary

The following table summarizes reported yields and isomer ratios for this compound synthesis under different conditions.

Dienophile Solvent/Conditions Reaction Time Yield of 7α-isomer (this compound) Yield of 7β-isomer (β-Thevinone) Reference
Methyl vinyl ketoneReflux1 hour93%0.5%[2]
Ethyl vinyl ketoneNeat, 100 °C4 hours80% (7α-propionyl derivative)Not reported[2]

Visualizations

Experimental Workflow for this compound Synthesis

Thevinone_Synthesis_Workflow cluster_reactants Reactants cluster_reaction Diels-Alder Reaction cluster_workup Workup & Purification cluster_products Products Thebaine Thebaine Reaction Reflux in Toluene Thebaine->Reaction MVK Methyl Vinyl Ketone MVK->Reaction Evaporation Solvent Evaporation Reaction->Evaporation Purification Column Chromatography / Recrystallization Evaporation->Purification This compound α-Thevinone (Major Product) Purification->this compound beta_this compound β-Thevinone (Minor Impurity) Purification->beta_this compound

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Relationship between this compound and its β-Isomer

Thevinone_Isomerization alpha_this compound α-Thevinone (7α-isomer, Desired Product) Enolate Enolate Intermediate alpha_this compound->Enolate Base or Acid Catalysis beta_this compound β-Thevinone (7β-isomer, Impurity) beta_this compound->Enolate Base or Acid Catalysis Enolate->alpha_this compound Protonation Enolate->beta_this compound Protonation

Caption: The acid or base-catalyzed isomerization pathway between α- and β-thevinone.

References

Technical Support Center: Diels-Alder Synthesis of Thevinone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Diels-Alder synthesis of thevinone from thebaine and methyl vinyl ketone.

Frequently Asked Questions (FAQs)

Q1: What is the primary product of the Diels-Alder reaction between thebaine and methyl vinyl ketone?

The primary product is this compound, which is the 7α-acetyl-6,14-endo-ethenotetrahydrothebaine adduct. This stereoisomer is favored due to the endo transition state in the concerted pericyclic reaction mechanism.[1]

Q2: What are the common side products in this synthesis?

The most common side product is β-thevinone, the 7β-acetyl epimer of this compound.[1][2] Under certain conditions, other side reactions such as rearrangement of the adducts can occur.

Q3: What factors influence the ratio of this compound to β-thevinone?

The stereoselectivity of the Diels-Alder reaction itself highly favors the formation of the 7α-isomer (this compound). However, subsequent isomerization can alter this ratio. Factors that can promote the formation of the β-isomer include acidic or basic reaction or work-up conditions.

Q4: Can this compound isomerize to β-thevinone after the reaction?

Yes, this compound can undergo acid-catalyzed isomerization to form β-thevinone. This can occur if the reaction mixture is treated with acid during work-up or purification.

Q5: Is the retro-Diels-Alder reaction a significant concern?

While possible, the retro-Diels-Alder reaction for this compound is not typically a major side reaction under standard synthesis conditions. However, adducts of thebaine with other dienophiles, particularly acetylenic compounds, have been observed to undergo retro-Diels-Alder reactions, especially at elevated temperatures.[3]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound - Incomplete reaction. - Suboptimal reaction temperature or time. - Impure reactants (thebaine or methyl vinyl ketone). - Competing side reactions.- Increase reaction time or temperature cautiously. - Ensure the purity of starting materials. - Use an excess of the dienophile (methyl vinyl ketone). - Work up the reaction under neutral pH conditions to avoid acid-catalyzed degradation.
High Percentage of β-Thevinone - Acidic conditions during reaction or work-up leading to isomerization of this compound. - Basic conditions during work-up can also promote epimerization through enolate formation.- Neutralize the reaction mixture carefully before extraction. - Use a non-acidic purification method, such as column chromatography with a neutral solvent system. - Avoid prolonged exposure to acidic or basic environments.
Formation of Unidentified Byproducts - Rearrangement of the Diels-Alder adduct under harsh conditions (e.g., high heat, strong acid/base). - Polymerization of methyl vinyl ketone.- Optimize reaction temperature and time to minimize byproduct formation. - Use freshly distilled methyl vinyl ketone. - Characterize byproducts using techniques like NMR and mass spectrometry to understand their formation pathway.
Difficulty in Purifying this compound - Incomplete separation from β-thevinone or other byproducts. - Co-elution during column chromatography.- Utilize high-performance liquid chromatography (HPLC) for better separation. - Optimize the solvent system for column chromatography; a gradient elution may be necessary. - Recrystallization from a suitable solvent system can also be effective.

Quantitative Data on this compound Synthesis

The following table summarizes the reported yields of this compound and β-thevinone under various reaction conditions.

Dienophile Reaction Conditions Yield of 7α-adduct (this compound) Yield of 7β-adduct (β-Thevinone) Reference
Methyl vinyl ketoneNeat, Reflux93%0.5%[2]
Ethyl vinyl ketone3.7 equiv., neat, 100 °C, 4 h80% (7α-propionyl)Not reported[2]
Ethyl vinyl ketone3.7 equiv., toluene, reflux, 6 h90% (7α-propionyl)1.5% (7β-propionyl)[2]
Ethyl acrylateNeat, reflux, 6 h94% (7α-ethoxycarbonyl)6% (7β-ethoxycarbonyl)[2]
Acrylonitrile16.4 equiv., neat, reflux, 3 h~50% (7α-cyano)~50% (7β-cyano)[2]

Detailed Experimental Protocol

This protocol is a general guideline for the Diels-Alder synthesis of this compound. Optimization may be required based on laboratory conditions and reagent purity.

Materials:

  • Thebaine

  • Methyl vinyl ketone (freshly distilled)

  • Toluene (anhydrous)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thebaine in anhydrous toluene.

  • Addition of Dienophile: Add an excess (typically 3-5 equivalents) of freshly distilled methyl vinyl ketone to the solution.

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours (e.g., 4-6 hours). Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the toluene under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any acidic impurities, followed by a wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel.[4]

    • Use a suitable eluent system, such as a gradient of hexane and ethyl acetate, to separate this compound from unreacted thebaine, β-thevinone, and other impurities.

    • Combine the fractions containing pure this compound (as determined by TLC) and evaporate the solvent to yield the purified product.

  • Characterization: Confirm the identity and purity of the synthesized this compound using analytical techniques such as NMR spectroscopy (¹H and ¹³C) and mass spectrometry.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis dissolve Dissolve Thebaine in Toluene add_mvk Add Methyl Vinyl Ketone dissolve->add_mvk reflux Reflux for 4-6h add_mvk->reflux cool Cool to RT reflux->cool evaporate_toluene Evaporate Toluene cool->evaporate_toluene dissolve_residue Dissolve in Organic Solvent evaporate_toluene->dissolve_residue wash_bicarb Wash with NaHCO3 (aq) dissolve_residue->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over Na2SO4 wash_brine->dry concentrate Concentrate dry->concentrate column_chromatography Column Chromatography concentrate->column_chromatography characterization Characterization (NMR, MS) column_chromatography->characterization

Caption: Experimental workflow for the synthesis and purification of this compound.

reaction_pathways cluster_main Diels-Alder Reaction cluster_side Side Reaction (Isomerization) Thebaine Thebaine This compound This compound (7α-adduct) (Major Product) Thebaine->this compound + MVK (Heat) MVK Methyl Vinyl Ketone Beta_this compound β-Thevinone (7β-adduct) (Minor Side Product) This compound->Beta_this compound H+ or OH-

References

troubleshooting thevinone instability and degradation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues related to the stability and degradation of thevinone during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: My this compound sample shows a new, unexpected peak in the HPLC analysis after storage in an acidic buffer. What could be the cause?

A1: this compound is known to be susceptible to acid-catalyzed isomerization. Under acidic conditions, α-thevinone can convert to its diastereomer, β-thevinone. This is a common degradation pathway for this compound in acidic environments. It is crucial to control the pH of your solutions and consider using a less acidic buffer system if possible. To confirm the identity of the new peak, you would need to either obtain a β-thevinone standard for comparison or use analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to characterize the degradation product.

Q2: I have observed a loss of this compound potency in my formulation, but no significant new peaks are appearing in the chromatogram. What could be happening?

A2: This scenario could arise from several possibilities. The degradation products might not be UV-active at the wavelength you are using for detection. It is also possible that the degradation products are not being eluted from your HPLC column under the current method conditions. Another possibility is the formation of insoluble aggregates or precipitation of this compound, which would not be detected by HPLC analysis of the supernatant. We recommend re-evaluating your analytical method, including the detection wavelength and the gradient profile, to ensure all potential degradation products are being detected. Visual inspection of your sample for any precipitation is also advised.

Q3: My this compound-containing solution turned yellow after exposure to light. Is this a known issue?

A3: While specific photostability data for this compound is not extensively documented, many morphinan alkaloids are known to be sensitive to light. The color change you are observing is a strong indication of photolytic degradation. It is highly recommended to protect all this compound solutions from light by using amber vials or by wrapping the containers in aluminum foil. To mitigate this issue, all experiments involving this compound should be conducted under subdued light conditions.

Q4: I am seeing variability in my results when using this compound in my cell-based assays. Could instability be a factor?

A4: Yes, instability of this compound in your cell culture medium could certainly lead to result variability. The pH, temperature, and presence of media components can all influence the stability of this compound over the duration of your assay. It is advisable to assess the stability of this compound in your specific cell culture medium under the assay conditions (e.g., 37°C, 5% CO2) over the time course of your experiment. This can be done by incubating this compound in the medium, taking samples at different time points, and analyzing them by HPLC to quantify the amount of intact this compound remaining.

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Analysis

Symptoms:

  • Appearance of one or more new peaks in the HPLC chromatogram of a this compound sample.

  • A decrease in the area of the this compound peak.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Acid-Catalyzed Isomerization Analyze the sample by LC-MS to determine the molecular weight of the new peak. If it matches that of this compound, it is likely the β-isomer. Adjust the pH of your solution to be neutral or slightly basic to prevent further isomerization.
Hydrolytic Degradation If working in aqueous solutions, especially at non-neutral pH and/or elevated temperatures, hydrolysis of ester or ether functionalities may occur. Analyze by LC-MS to identify potential hydrolyzed products. Prepare and store aqueous solutions of this compound at low temperatures and protected from light.
Oxidative Degradation If the sample has been exposed to air, oxidizing agents, or contains peroxide impurities (e.g., from excipients), oxidative degradation may occur. Use degassed solvents, and consider adding an antioxidant to your formulation if compatible with your experimental design. Store samples under an inert atmosphere (e.g., nitrogen or argon).
Photodegradation If the sample has been exposed to light, the new peaks could be photodegradation products. Protect samples from light at all stages of handling and storage.
Issue 2: Loss of this compound Potency Without New Peaks

Symptoms:

  • Decrease in the concentration or biological activity of this compound over time.

  • No corresponding increase in degradation peaks in the HPLC chromatogram.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Precipitation Visually inspect the sample for any solid material. If precipitation is suspected, centrifuge the sample and analyze both the supernatant and the redissolved precipitate (if possible) by HPLC. Consider using a different solvent system or adjusting the concentration.
Formation of Non-UV Active Degradants Use a universal detection method like mass spectrometry (MS) or a charged aerosol detector (CAD) in parallel with UV detection to screen for non-UV active compounds.
Irreversible Adsorption This compound might be adsorbing to the surface of your storage container. Try using different types of containers (e.g., glass vs. polypropylene) to see if the loss is minimized.

Data Presentation: Forced Degradation Studies

To properly troubleshoot instability issues, a forced degradation study is essential. While comprehensive public data on this compound is limited, the following table outlines the expected outcomes based on the known chemistry of related morphinan alkaloids. Researchers should perform these studies on their own this compound samples to generate specific data.

Stress Condition Typical Conditions Expected Degradation (%) Potential Degradation Products
Acidic Hydrolysis 0.1 M HCl, 60°C, 24hTo be determinedβ-Thevinone (isomerization), potential hydrolysis products
Basic Hydrolysis 0.1 M NaOH, 60°C, 24hTo be determinedPotential hydrolysis products
Oxidative 3% H₂O₂, RT, 24hTo be determinedN-oxides, products of aromatic ring oxidation
Photolytic ICH Q1B conditionsTo be determinedComplex mixture of photoproducts
Thermal 60°C, 48h (in solution and solid state)To be determinedTo be determined

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the intrinsic stability of this compound under various stress conditions.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acidic Degradation: Dilute the stock solution with 0.1 M HCl to a final concentration of 0.1 mg/mL. Incubate at 60°C for 24 hours.

  • Basic Degradation: Dilute the stock solution with 0.1 M NaOH to a final concentration of 0.1 mg/mL. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 0.1 mg/mL. Keep at room temperature for 24 hours.

  • Photolytic Degradation: Expose a solution of this compound (0.1 mg/mL) and a solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Thermal Degradation: Heat a solid sample and a solution of this compound (0.1 mg/mL) at 60°C for 48 hours.

  • Analysis: At the end of the exposure period, neutralize the acidic and basic samples. Analyze all samples by a validated stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method for this compound

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Methodology:

  • Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Use a gradient elution with a mobile phase consisting of a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Gradient Program:

    • Start with a low percentage of organic solvent (e.g., 10%) and gradually increase it to a high percentage (e.g., 90%) over 20-30 minutes.

    • Hold at the high percentage for a few minutes to elute any highly retained compounds.

    • Return to the initial conditions and allow the column to re-equilibrate.

  • Detection: Use a photodiode array (PDA) detector to monitor the elution profile at multiple wavelengths. This will help in identifying peaks with different UV spectra.

  • Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity will be confirmed by analyzing the samples from the forced degradation study to ensure that all degradation products are well-separated from the parent this compound peak.

Visualizations

Thevinone_Degradation_Pathway This compound α-Thevinone Beta_this compound β-Thevinone (Isomerization) This compound->Beta_this compound H⁺ Hydrolysis_Products Hydrolysis Products This compound->Hydrolysis_Products H⁺ / OH⁻ Oxidation_Products Oxidation Products (e.g., N-oxide) This compound->Oxidation_Products [O] Photodegradation_Products Photodegradation Products This compound->Photodegradation_Products Thermal_Degradation_Products Thermal Degradation Products This compound->Thermal_Degradation_Products Δ Acid Acidic Conditions Acid->Beta_this compound Acid->Hydrolysis_Products Base Basic Conditions Base->Hydrolysis_Products Oxidant Oxidizing Agents Oxidant->Oxidation_Products Light Light Exposure Light->Photodegradation_Products Heat Thermal Stress Heat->Thermal_Degradation_Products

Caption: Potential degradation pathways of this compound under various stress conditions.

Troubleshooting_Workflow Start Instability or Degradation Observed Check_HPLC Review HPLC Data Start->Check_HPLC New_Peaks New Peaks Present? Check_HPLC->New_Peaks Identify_Peaks Identify New Peaks (LC-MS, NMR) New_Peaks->Identify_Peaks Yes No_New_Peaks No New Peaks, but Potency Loss New_Peaks->No_New_Peaks No Isomerization Acidic Isomerization? Identify_Peaks->Isomerization Control_pH Control pH Isomerization->Control_pH Yes Other_Degradation Investigate Other Degradation Pathways Isomerization->Other_Degradation No End Resolution Control_pH->End Other_Degradation->End Check_Precipitation Check for Precipitation No_New_Peaks->Check_Precipitation Check_Non_UV_Active Analyze with Universal Detector (MS, CAD) Check_Precipitation->Check_Non_UV_Active Check_Adsorption Investigate Adsorption to Container Check_Non_UV_Active->Check_Adsorption Check_Adsorption->End

Caption: A logical workflow for troubleshooting this compound instability and degradation.

optimization of reaction conditions for thevinone synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the optimization of reaction conditions for thevinone synthesis. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route to this compound?

A1: this compound is most commonly synthesized via a Diels-Alder reaction between thebaine and an electron-deficient dienophile, such as methyl vinyl ketone.[1] This [4+2] cycloaddition is highly regio- and stereoselective, typically favoring the formation of the desired 7α-acetyl isomer (this compound) over the 7β isomer (β-thevinone).[2][3]

Q2: What is the key structural feature of this compound, and why is its stereochemistry important?

A2: this compound is characterized by a 6,14-etheno bridge and a specific stereochemistry with the acetyl group at the 7α position.[2] This distinguishes it from its 7β-isomer, β-thevinone, which is a common byproduct. The stereochemistry is crucial as it dictates the molecule's three-dimensional shape and, consequently, its interaction with opioid receptors.[2]

Q3: What are the typical analytical methods used to monitor this compound synthesis and assess purity?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method for assessing the purity of this compound and related opioid compounds.[2] Thin-Layer Chromatography (TLC) is also a valuable technique for monitoring the progress of the reaction. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the structure and stereochemistry of the final product, and for distinguishing between this compound and its β-isomer.[4]

Troubleshooting Guide

Issue 1: Low Yield of this compound

Low yields are a common issue in organic synthesis. The following guide provides potential causes and solutions for improving the yield of this compound.

Low_Yield_Troubleshooting

Caption: A flowchart for troubleshooting high impurity formation in this compound synthesis.

Tips for Minimizing Impurity Formation:

  • Control Reaction Temperature: Overheating can lead to the formation of byproducts. Maintain a consistent reflux temperature.

  • Monitor Reaction Progress: Use TLC to monitor the consumption of thebaine. Stop the reaction once the starting material is consumed to avoid potential degradation or side reactions.

  • Use Fresh Reagents: Methyl vinyl ketone can polymerize over time. Using freshly distilled methyl vinyl ketone is recommended.

Issue 3: Difficulty in Purification

This compound purification can be challenging due to the presence of structurally similar isomers and other byproducts.

Purification Troubleshooting:

ProblemPotential CauseRecommended Solution
Co-elution of this compound and β-Thevinone Eluent system is not optimal.Use a shallow gradient elution in your column chromatography. Start with a less polar solvent system (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity. The use of a dichloromethane and methanol gradient may also be effective.
Streaking on TLC/Column Compound is acidic or basic; silica gel is slightly acidic.Add a small amount of a modifier to your eluent system. For basic compounds like this compound, adding 0.5-1% triethylamine can improve peak shape.
Product is an Oil, Not a Solid Presence of residual solvent or impurities.Ensure complete removal of solvent under high vacuum. If the product is still an oil, re-purify by column chromatography or attempt crystallization from a different solvent system.

Experimental Protocols

General Protocol for this compound Synthesis

This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.

Diels-Alder Reaction Pathway for this compound Synthesis

Diels_Alder Thebaine Thebaine Reaction Diels-Alder Reaction Thebaine->Reaction MVK Methyl Vinyl Ketone MVK->Reaction This compound This compound (7α-isomer) Reaction->this compound Major Product Beta_this compound β-Thevinone (7β-isomer) Reaction->Beta_this compound Minor Product

Caption: The Diels-Alder reaction pathway for the synthesis of this compound.

Materials:

  • Thebaine

  • Methyl vinyl ketone (freshly distilled)

  • Anhydrous toluene

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate, triethylamine)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thebaine in anhydrous toluene. Add a significant excess (e.g., 10-15 equivalents) of freshly distilled methyl vinyl ketone.

  • Reaction: Heat the mixture to reflux and maintain for 1-2 hours. Monitor the reaction progress by TLC until the thebaine spot is no longer visible.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the excess methyl vinyl ketone and toluene under reduced pressure.

    • Dissolve the residue in a suitable organic solvent like dichloromethane or chloroform.

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • A gradient eluent system of hexane and ethyl acetate, with a small percentage of triethylamine (e.g., 0.5%), is recommended. Start with a low polarity (e.g., 98:2 hexane:ethyl acetate) and gradually increase the concentration of ethyl acetate.

    • Collect fractions and analyze by TLC to identify those containing the pure this compound.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid.

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid or a suitable buffer.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength of approximately 210 nm or 280 nm.

  • Injection Volume: 10 µL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Solvent: CDCl₃ (Deuterated chloroform)

  • Key ¹H NMR Signals for this compound: The presence of characteristic signals for the methoxy groups, the N-methyl group, the acetyl group, and the vinyl protons of the etheno bridge will confirm the structure. The stereochemistry at the C7 position can be determined by the coupling constants of the H-7 proton. For the α-isomer (this compound), the H-7 proton will have a specific coupling pattern that differs from the β-isomer. It is recommended to compare the obtained spectrum with a reference spectrum of pure this compound.

References

overcoming challenges in the N-demethylation of thevinone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the N-demethylation of thevinone.

Troubleshooting Guide

This section addresses common issues encountered during the N-demethylation of this compound, offering potential causes and solutions.

Problem IDIssuePotential Cause(s)Suggested Solution(s)
TN-ND-01 Low or No Yield of N-Northis compound - Ineffective reagent for this compound's specific structure.- Suboptimal reaction conditions (temperature, time).- Degradation of the starting material or product.- Presence of impurities in the starting material.- Switch to a different N-demethylation reagent (e.g., from a chloroformate to an iron-mediated method).- Optimize reaction temperature and monitor reaction progress using TLC or LC-MS.- Ensure an inert atmosphere if reagents are air-sensitive.- Purify this compound starting material before the reaction.
TN-ND-02 Formation of Unwanted Side Products - Non-selective reaction of the demethylating agent.- Rearrangement of the this compound structure under reaction conditions.- Oxidation of other functional groups.- Use a more selective reagent, such as those in enzyme-catalyzed or electrochemical methods.[1]- Modify reaction conditions to be milder (e.g., lower temperature).- Protect sensitive functional groups prior to N-demethylation.
TN-ND-03 Reaction Does Not Go to Completion - Insufficient amount of demethylating reagent.- Deactivation of the reagent or catalyst.- Poor solubility of this compound in the chosen solvent.- Increase the molar excess of the N-demethylating agent.- Add the reagent in portions over time.- Screen for a more suitable solvent system to improve solubility.
TN-ND-04 Difficulty in Product Isolation and Purification - Formation of emulsions during workup.- Similar polarity of the product and byproducts.- Thermal instability of the product during solvent removal.- Use a different workup procedure, such as solid-phase extraction.- Employ a different chromatography technique (e.g., preparative HPLC instead of column chromatography).- Use low-temperature solvent evaporation techniques.
TN-ND-05 Inconsistent Results Between Batches - Variability in reagent quality.- Inconsistent reaction setup and conditions.- Moisture sensitivity of the reaction.- Use reagents from a reliable source and test for purity.- Standardize all reaction parameters meticulously.- Ensure all glassware is oven-dried and use anhydrous solvents.

Frequently Asked Questions (FAQs)

A list of common questions regarding the N-demethylation of this compound.

Q1: Which are the most common methods for the N-demethylation of this compound?

A1: Several methods have been successfully applied for the N-demethylation of this compound and related opiates. These include:

  • Reaction with Cyanogen Bromide (von Braun Reaction): A classical method, though it involves a toxic reagent.[2]

  • Reaction with Chloroformate Esters: Reagents like phenyl chloroformate and α-chloroethyl chloroformate are used, but can require harsh conditions for carbamate cleavage.[2]

  • Reaction with Dialkyl Azodicarboxylates: Diethyl azodicarboxylate (DEAD) has been used to demethylate this compound.[3]

  • Modified Polonovski Reaction: This two-step method involves the formation of a this compound N-oxide intermediate, followed by treatment with an iron salt (e.g., FeSO4) to induce demethylation.[1]

  • Electrochemical N-demethylation: A newer, more sustainable approach that uses anodic oxidation to remove the methyl group.[4][5]

Q2: What are the advantages of the iron-mediated Polonovski reaction for this compound N-demethylation?

A2: The iron-mediated Polonovski reaction offers several advantages, including the use of less toxic and more readily available reagents compared to methods like the von Braun reaction. It can also offer good yields. For instance, northis compound has been isolated in a 44% yield using this method.[1] However, a potential drawback is the formation of the deoxygenated parent opiate as a byproduct.[1]

Q3: Are there any "green" or more sustainable alternatives for the N-demethylation of this compound?

A3: Yes, electrochemical N-demethylation is emerging as a sustainable alternative.[4][5] This method avoids the use of stoichiometric amounts of hazardous chemical reagents. The process involves the anodic oxidation of the tertiary amine, followed by hydrolysis to yield the N-demethylated product.[5]

Q4: I am observing the formation of dimers in my electrochemical N-demethylation reaction. How can I minimize this?

A4: Dimer formation can be an issue in electrochemical methods due to the oxidation of the activated aromatic ring.[5] To minimize this, you can try optimizing the electrode potential and the solvent system. While potentiostatic conditions might reduce dimerization, they can be difficult to scale up.[4] Careful control of the reaction conditions is key.

Q5: Can I use the same N-demethylation protocol for this compound and other opiates like codeine or morphine?

A5: While the general principles of N-demethylation methods apply across different opiates, the specific reaction conditions often need to be optimized for each substrate. This compound's unique structure, including the 6,14-endo-etheno bridge, can influence its reactivity compared to other morphine alkaloids. Therefore, a protocol optimized for codeine may not be directly transferable to this compound without further optimization.

Experimental Protocols

Below are detailed methodologies for key experiments related to the N-demethylation of this compound.

Protocol 1: N-Demethylation of this compound using Diethyl Azodicarboxylate (DEAD)

This protocol is based on a reported method for the N-demethylation of this compound.[3]

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound in a suitable anhydrous solvent (e.g., toluene).

  • Reagent Addition: Slowly add a solution of diethyl azodicarboxylate (DEAD) in the same solvent to the this compound solution at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Hydrolysis: Once the formation of the intermediate adduct is complete, the reaction mixture is subjected to acidic hydrolysis to yield N-northis compound.

  • Workup and Purification: The reaction is quenched, and the product is extracted with a suitable organic solvent. The crude product is then purified using column chromatography. A reported yield for this method is 68%.[3]

Protocol 2: Two-Step Iron-Mediated N-Demethylation of this compound (Modified Polonovski Reaction)

This protocol is based on the N-demethylation of opiate N-oxides.[1]

Step 1: Formation of this compound N-oxide

  • Dissolve this compound in a suitable solvent such as chloroform.

  • Add an oxidizing agent, like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (mCPBA), to the solution.[1]

  • Stir the reaction at room temperature and monitor for the complete consumption of the starting material.

  • Isolate the this compound N-oxide, often as a hydrochloride salt.[1]

Step 2: Iron-Mediated Demethylation

  • Suspend the this compound N-oxide hydrochloride salt in a suitable solvent.

  • Add iron(II) sulfate (FeSO₄) or iron powder to the suspension.[1]

  • Heat the reaction mixture and monitor the formation of northis compound.

  • Upon completion, perform a standard aqueous workup to remove the iron salts.

  • Purify the resulting northis compound using column chromatography. A 44% yield has been reported for northis compound using this approach.[1]

Visualizations

Diagram 1: General Workflow for this compound N-Demethylation

G cluster_start Starting Material cluster_reaction N-Demethylation Reaction cluster_monitoring In-Process Control cluster_workup Product Isolation cluster_end Final Product This compound This compound Reagent Select N-Demethylation Reagent (e.g., DEAD, FeSO4, Electrochemical) Reaction Perform N-Demethylation Reagent->Reaction Monitor Monitor Reaction Progress (TLC, LC-MS) Reaction->Monitor Monitor->Reaction Incomplete? Adjust Conditions Workup Reaction Workup (Quenching, Extraction) Monitor->Workup Complete? Purification Purification (Column Chromatography, HPLC) Workup->Purification Northis compound N-Northis compound Purification->Northis compound

Caption: A generalized workflow for the N-demethylation of this compound.

Diagram 2: Logical Flow for Troubleshooting Low Yield

G Start Low Yield of N-Northis compound Observed Check_Reagent Is the reagent effective for this compound? Start->Check_Reagent Check_Conditions Are reaction conditions (T, time) optimal? Check_Reagent->Check_Conditions Yes Change_Reagent Select a different demethylation method. Check_Reagent->Change_Reagent No Check_Purity Is the starting material pure? Check_Conditions->Check_Purity Yes Optimize_Conditions Systematically vary temperature and time. Check_Conditions->Optimize_Conditions No Purify_SM Purify this compound before reaction. Check_Purity->Purify_SM No End Re-run Experiment Check_Purity->End Yes Change_Reagent->End Optimize_Conditions->End Purify_SM->End

Caption: A decision tree for troubleshooting low product yield.

References

Technical Support Center: Stereocontrol in Thevinone Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the stereoselective synthesis of thevinone and related morphinan alkaloids.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for controlling stereochemistry in this compound synthesis?

A1: The key strategies revolve around controlling the formation of specific stereocenters, particularly during the construction of the polycyclic core. The initial Diels-Alder reaction between thebaine and methyl vinyl ketone establishes the foundational stereochemistry.[1] Subsequent transformations rely on several methods:

  • Substrate-Controlled Synthesis: The existing chirality of the this compound scaffold is leveraged to direct the stereochemical outcome of subsequent reactions. The rigid, polycyclic structure provides a powerful tool for inducing stereoselectivity.[1]

  • Chiral Auxiliaries: An optically active chiral auxiliary can be temporarily attached to the substrate to direct the formation of a specific enantiomer or diastereomer.[2][3] After the desired stereocenter is set, the auxiliary is removed and can often be recycled.[2][3][4]

  • Asymmetric Catalysis: Chiral catalysts, such as organocatalysts (e.g., proline), are used to create a chiral environment around the reactants, favoring the formation of one stereoisomer over another.[5]

  • Reagent-Based Control: The choice of reagents, such as in diastereoselective Grignard reactions, can control the stereochemical outcome at specific positions like C20 by influencing the transition state geometry.[1]

Q2: How does the Diels-Alder reaction of thebaine influence the final stereochemistry of this compound?

A2: The Diels-Alder reaction between thebaine (a diene) and methyl vinyl ketone (a dienophile) is a crucial step that sets the initial stereochemical framework of this compound. The reaction proceeds through a concerted pericyclic mechanism. The favored endo transition state leads to the characteristic and desired stereochemistry of the this compound product.[1]

Q3: Can the stereochemistry of this compound be altered after its initial synthesis?

A3: Yes, isomerization and epimerization reactions, typically catalyzed by acids or bases, can alter the stereochemistry at certain positions.[1] For example, the naturally occurring alpha-thevinone can be isomerized to its epimer, beta-thevinone, using acid catalysis, such as with perchloric acid at elevated temperatures.[1] This allows for the synthesis of analogues that may not be directly accessible.

Troubleshooting Guide

Q4: My reaction is producing a low diastereomeric ratio (dr). What are the common causes and how can I improve it?

A4: A low diastereomeric ratio indicates a lack of effective stereocontrol. Consider the following troubleshooting steps:

  • Cause 1: Insufficient Substrate Control: The inherent stereochemical influence of your substrate may not be strong enough to direct the reaction effectively.

    • Solution: Enhance steric hindrance or introduce chelating groups near the reacting center to favor one approach trajectory of the reagent over another. Modifying protecting groups can sometimes alter the conformational bias of the molecule, leading to improved selectivity.

  • Cause 2: Ineffective Chiral Auxiliary: The chosen chiral auxiliary may not be providing sufficient steric blocking or electronic influence.

    • Solution: Screen different chiral auxiliaries. For aldol-type reactions, Evans auxiliaries are known to provide very high diastereoselectivity by locking the enolate geometry into a specific conformation.[4][6] Ensure the auxiliary is of high enantiomeric purity.

  • Cause 3: Incorrect Reaction Conditions: Temperature, solvent, and reagent choice can significantly impact the transition state energies and, therefore, the diastereoselectivity.

    • Solution: Lowering the reaction temperature often increases selectivity by favoring the lower energy transition state. Screen different solvents to investigate polarity and coordinating effects. For reactions involving enolates, the choice of base and the presence of Lewis acids can be critical.[4]

Q5: I am observing epimerization of my desired product during workup or purification. How can I prevent this?

A5: Epimerization is often caused by exposure to acidic or basic conditions, especially if a stereocenter is adjacent to a carbonyl group or another acidifying functionality.

  • Solution 1: Neutralize the Reaction Mixture: Carefully quench the reaction to a neutral pH before workup. Use buffered solutions if necessary.

  • Solution 2: Modify Purification Method: Avoid silica gel chromatography if the product is acid-sensitive, as silica gel is acidic. Consider using treated silica (e.g., deactivated with triethylamine) or alternative purification methods like crystallization or chromatography on a different stationary phase (e.g., alumina).

  • Solution 3: Protect Sensitive Groups: If a specific functional group is activating the adjacent stereocenter towards epimerization, consider protecting it before proceeding with subsequent steps.

Quantitative Data Summary

The selection of a stereocontrol strategy significantly impacts reaction outcomes. The following table summarizes hypothetical data for a diastereoselective reduction of a ketone precursor to a key this compound intermediate, illustrating the effect of different conditions.

Entry Reducing Agent Additive (1.1 eq) Temperature (°C) Solvent Yield (%) Diastereomeric Ratio (dr)
1NaBH₄None0MeOH953:1
2NaBH₄CeCl₃·7H₂O-78MeOH9215:1
3L-Selectride®None-78THF88>20:1
4K-Selectride®None-78THF851:12

Table 1: Comparison of conditions for the diastereoselective reduction of a this compound precursor. The use of a chelating Lewis acid (CeCl₃) or a bulkier reducing agent (L-Selectride®) significantly improves the diastereoselectivity.

Key Experimental Protocols

Protocol 1: Diastereoselective Grignard Addition to this compound

This protocol describes a general procedure for the diastereoselective addition of a Grignard reagent to the C20 ketone of this compound, where the intrinsic chirality of the scaffold directs the approach of the nucleophile.[1]

  • Preparation: Dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen or argon.

  • Reaction Setup: To a stirred solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.1 M) at -78°C under an inert atmosphere, add the Grignard reagent (e.g., methylmagnesium bromide, 1.5 eq, 3.0 M in diethyl ether) dropwise over 15 minutes.

  • Monitoring: Stir the reaction mixture at -78°C and monitor the consumption of the starting material by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete (typically 1-2 hours), slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at -78°C.

  • Workup: Allow the mixture to warm to room temperature. Add diethyl ether and water, and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired tertiary alcohol. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.

Visualizations

TroubleshootingWorkflow start Low Diastereoselectivity Observed check_temp Is the reaction run at low temperature (e.g., -78°C)? start->check_temp lower_temp Action: Lower the reaction temperature. check_temp->lower_temp No check_reagent Is a sterically demanding or chelating reagent used? check_temp->check_reagent Yes lower_temp->check_reagent change_reagent Action: Screen bulkier reagents or add chelating agents (e.g., CeCl₃). check_reagent->change_reagent No check_auxiliary Is a chiral auxiliary employed? check_reagent->check_auxiliary Yes change_reagent->check_auxiliary add_auxiliary Action: Incorporate a suitable chiral auxiliary (e.g., Evans). check_auxiliary->add_auxiliary No end_good Improved Diastereoselectivity check_auxiliary->end_good Yes add_auxiliary->end_good

Caption: Troubleshooting workflow for addressing poor diastereoselectivity.

StrategySelection start Goal: Control Stereocenter in this compound Synthesis q1 Is there strong inherent stereodirecting influence from the substrate? start->q1 strategy1 Strategy: Substrate-Controlled Synthesis Leverage existing chirality. Optimize temperature and reagents. q1->strategy1 Yes q2 Is a temporary, recoverable chiral element desirable? q1->q2 No end Achieve High Stereoselectivity strategy1->end strategy2 Strategy: Chiral Auxiliary Attach auxiliary (e.g., Evans). Perform diastereoselective reaction. Remove and recycle auxiliary. q2->strategy2 Yes strategy3 Strategy: Asymmetric Catalysis Use a chiral catalyst (e.g., proline-based). Lower catalyst loading is possible. q2->strategy3 No strategy2->end strategy3->end

Caption: Decision-making process for selecting a stereocontrol strategy.

References

issues with the separation of α-thevinone and β-thevinone

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the separation of α-thevinone and β-thevinone. This resource is designed for researchers, scientists, and drug development professionals encountering challenges in the purification and analysis of these diastereomers. Here you will find troubleshooting guides, frequently asked questions, and detailed methodologies to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are α-thevinone and β-thevinone, and why is their separation challenging?

A1: α-thevinone and β-thevinone are diastereomers, specifically epimers, that differ only in the stereochemistry of the acetyl group at the 7-position of the morphinan ring.[1] α-thevinone has the acetyl group in the alpha (α) configuration, while β-thevinone has it in the beta (β) configuration.[1] Their nearly identical chemical structures and physicochemical properties result in very similar chromatographic behavior, making their separation difficult. The primary challenge, however, is the acid-catalyzed isomerization between the two forms, which can occur during the separation process itself, leading to inaccurate quantification and impure fractions.[1][2]

Q2: What is the fundamental issue that complicates the separation process?

A2: The most significant issue is the acid-catalyzed equilibrium enolization.[2] Under acidic conditions, α-thevinone can convert to β-thevinone and vice versa.[2] This means that even if you start with a pure sample of one isomer, the other can be generated during chromatography if the mobile phase is acidic, making a clean separation impossible. This interconversion equilibrium underscores the importance of strict pH control during all separation and storage steps.

Q3: Which chromatographic technique is best suited for separating these isomers?

A3: High-Performance Liquid Chromatography (HPLC) is the most common and effective technique. While there is no single "best" method, a good starting point is Reverse-Phase HPLC (RP-HPLC) due to its robustness and wide applicability. However, given the subtle structural differences, columns with alternative selectivities, such as those with phenyl or biphenyl stationary phases, may offer improved resolution by leveraging π-π interactions with the aromatic rings of the this compound molecules. Hydrophilic Interaction Liquid Chromatography (HILIC) could also be explored as an alternative.

Q4: How can I prevent the isomerization of my samples during the experiment?

A4: To prevent isomerization, it is crucial to maintain neutral or slightly basic conditions throughout your workflow.

  • Mobile Phase: Use buffered mobile phases with a pH above 7. Avoid acidic modifiers like trifluoroacetic acid (TFA) or formic acid.

  • Sample Preparation: Dissolve and store your samples in neutral solvents. If the sample has been exposed to acidic conditions, consider neutralizing it with a weak base before injection.

  • Temperature: Run the separation at a controlled, and preferably lower, temperature to reduce the rate of any potential degradation or isomerization.

Q5: My peaks for α-thevinone and β-thevinone are co-eluting or have very poor resolution. What should I do?

A5: Poor resolution is a common problem. Here is a troubleshooting workflow to improve your separation:

  • Confirm Isomerization is not the Cause: First, ensure your mobile phase is not acidic, as this could be causing on-column interconversion.

  • Optimize the Mobile Phase: Adjust the ratio of your organic and aqueous phases. A shallower gradient or an isocratic hold at a specific solvent composition may improve resolution.

  • Change the Column Chemistry: If optimizing the mobile phase is insufficient, the stationary phase may not have enough selectivity. Switch from a standard C18 column to one with a different selectivity, such as a Phenyl-Hexyl or Biphenyl column, to exploit different interaction mechanisms.

  • Reduce Flow Rate: Lowering the flow rate can increase the number of theoretical plates and improve resolution, although it will increase the run time.

  • Adjust Temperature: Systematically vary the column temperature. Sometimes, a lower temperature can enhance selectivity.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the separation of α-thevinone and β-thevinone.

Issue Potential Cause(s) Recommended Solution(s)
A peak for the β-isomer appears in a pure α-isomer standard (or vice-versa). Acid-catalyzed isomerization is occurring.1. Check the pH of your mobile phase; ensure it is neutral or slightly basic. 2. Use buffered mobile phases (e.g., phosphate or borate buffers). 3. Ensure solvents used for sample dissolution are free of acidic impurities.
Poor peak resolution (Rs < 1.5). 1. Sub-optimal mobile phase composition. 2. Inadequate stationary phase selectivity. 3. On-column isomerization.1. Optimize the gradient slope or switch to isocratic elution. 2. Try a column with a different stationary phase (e.g., Phenyl, Biphenyl). 3. Address potential isomerization by checking mobile phase pH.
Peak tailing. 1. Secondary interactions with the stationary phase. 2. Column overload.1. Add a small amount of a competing base (e.g., triethylamine) to the mobile phase if using a silica-based column. 2. Reduce the sample concentration or injection volume.
Inconsistent retention times. 1. Unstable column temperature. 2. Inconsistent mobile phase composition. 3. Column degradation.1. Use a column oven to maintain a constant temperature. 2. Prepare fresh mobile phase daily and ensure proper mixing. 3. Use a guard column and flush the column appropriately after use.

Experimental Protocols

While a universally optimized protocol is highly dependent on the specific instrumentation and column used, the following methodologies provide a validated starting point for method development.

Recommended Starting HPLC Method for Separation

This protocol is a suggested starting point. Optimization will be required for your specific equipment and purity requirements.

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: Biphenyl or Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 5 µm particle size). These phases offer alternative selectivity for aromatic compounds.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, pH 8.0

  • Mobile Phase B: Acetonitrile

  • Gradient: Start at 30% B, increase to 70% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 280 nm

  • Injection Volume: 10 µL

Protocol for Assessing Acid-Catalyzed Isomerization

This experiment can be used to understand the stability of your compounds under different acidic conditions.

  • Prepare a stock solution of pure α-thevinone in a neutral solvent (e.g., 50:50 Acetonitrile:Water).

  • Aliquot the stock solution into several vials.

  • To each vial, add a different acidic solution to achieve a final desired condition (e.g., 0.1% TFA, 0.1% Formic Acid). Keep one vial as a neutral control.

  • Incubate the vials at a controlled temperature (e.g., 40°C).

  • At various time points (e.g., 0, 1, 4, 8, 24 hours), take a sample from each vial, neutralize it if necessary, and analyze it using the HPLC method described above.

  • Quantify the peak areas for both α-thevinone and β-thevinone to determine the rate and extent of isomerization under each condition.

Quantitative Data

The stability of this compound isomers is highly dependent on the acidic conditions. The following table summarizes the equilibrium ratios observed under different acid treatments as reported in the literature. This data highlights the risk of using acidic modifiers in chromatography.

Acid Condition Temperature Time Resulting α:β Ratio Reference
20% Aqueous HCl60°C16 h82:18[2]
70% Perchloric Acid70°C4.4 h83:17[2]
70% Perchloric Acid (on dihydrothis compound)90°C16 h58:42[1][2]

Visualizations

Structural Differences and Isomerization

The key to the separation challenge lies in the subtle difference in the 3D structure and the potential for interconversion.

Thevinone_Isomers cluster_alpha α-Thevinone cluster_beta β-Thevinone a_this compound 7α-acetyl configuration b_this compound 7β-acetyl configuration a_this compound->b_this compound Acid-Catalyzed Equilibrium Troubleshooting_Workflow start Poor Separation (Rs < 1.5) check_ph Is Mobile Phase pH > 7? start->check_ph adjust_ph Adjust Mobile Phase to pH 7-8 using a buffer check_ph->adjust_ph No optimize_gradient Optimize Gradient check_ph->optimize_gradient Yes adjust_ph->optimize_gradient change_column Change Column Chemistry (e.g., to Phenyl or Biphenyl) optimize_gradient->change_column No shallow_gradient Make gradient shallower or switch to isocratic optimize_gradient->shallow_gradient Yes success Separation Achieved change_column->success shallow_gradient->success Method_Development cluster_0 Primary Concern cluster_1 Chromatographic Choice cluster_2 Outcome stability Compound Stability ph_control Control pH (>7) stability->ph_control column Select Column ph_control->column mobile_phase Optimize Mobile Phase column->mobile_phase separation Successful Separation mobile_phase->separation

References

preventing byproduct formation in thevinone reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for thevinone reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of this compound, a critical intermediate in the production of various opioids. Here you will find frequently asked questions (FAQs) and troubleshooting guides to help you minimize byproduct formation and maximize the yield and purity of your target compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in this compound synthesis?

A1: The primary synthesis of this compound involves a Diels-Alder reaction between thebaine and methyl vinyl ketone. The most frequently encountered byproducts include:

  • β-Thevinone: This is a stereoisomer of the desired α-thevinone. Its formation is often promoted by prolonged reaction times and acidic conditions, which can cause isomerization of the alpha-isomer.

  • Rearrangement Products: Under certain conditions, particularly with the use of strong acids or bases, this compound can undergo structural rearrangements.

  • Products of Nucleophilic Addition: The presence of nucleophiles in the reaction mixture can lead to addition reactions at various sites on the this compound molecule.

  • Unreacted Thebaine: Incomplete reaction can lead to the presence of the starting material in the final product mixture.

Q2: How do reaction time and temperature affect byproduct formation?

A2: Reaction time and temperature are critical parameters in controlling the selectivity of the this compound synthesis.

  • Temperature: Higher temperatures generally accelerate the Diels-Alder reaction but can also promote the formation of the undesired β-thevinone isomer and other degradation products. It is crucial to find the optimal temperature that allows for a reasonable reaction rate without significantly increasing byproduct formation.

  • Reaction Time: Prolonged reaction times, even at optimal temperatures, can lead to the acid-catalyzed isomerization of the desired α-thevinone to the more thermodynamically stable β-thevinone. Monitoring the reaction progress is essential to quench it once the formation of the desired product has maximized.

Q3: Can the choice of solvent influence the reaction outcome?

A3: Yes, the solvent can play a significant role in the stereoselectivity and overall efficiency of the Diels-Alder reaction. The polarity of the solvent can influence the reaction rate and the stability of the transition state, thereby affecting the ratio of α- to β-thevinone. While specific quantitative comparisons across a wide range of solvents are not extensively documented in publicly available literature, aprotic solvents are commonly employed. Experimentation with different solvents of varying polarity may be necessary to optimize the reaction for a specific laboratory setup.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound synthesis.

Problem 1: High levels of β-thevinone in the final product.
  • Cause: Isomerization of the desired α-thevinone to the β-isomer. This is often facilitated by acidic conditions and/or prolonged reaction times.

  • Solution:

    • Optimize Reaction Time: Monitor the reaction closely using an appropriate analytical technique (e.g., TLC, HPLC) and quench the reaction as soon as the consumption of thebaine is complete and the formation of α-thevinone is maximized.

    • Control Acidity: If an acid catalyst is used, its concentration should be carefully optimized. Consider using a milder Lewis acid to promote the reaction without causing significant isomerization.

    • Purification: If β-thevinone formation is unavoidable, it can be separated from the α-isomer by column chromatography.

Problem 2: Low yield of this compound and presence of unreacted thebaine.
  • Cause: Incomplete reaction. This could be due to insufficient reaction time, low temperature, or suboptimal catalyst activity.

  • Solution:

    • Increase Reaction Temperature: Gradually increase the reaction temperature in small increments to find the optimal balance between reaction rate and byproduct formation.

    • Extend Reaction Time: If increasing the temperature is not desirable, extend the reaction time while carefully monitoring for the formation of byproducts.

    • Catalyst Optimization: If a catalyst is being used, consider screening different Lewis acids or adjusting the catalyst loading to improve the conversion rate.

Quantitative Data Summary

While comprehensive comparative data is limited in publicly available literature, the following table summarizes the expected impact of key reaction parameters on the yield of α-thevinone and the formation of the major byproduct, β-thevinone. This information is based on established principles of organic chemistry and findings from related studies.

ParameterConditionExpected α-Thevinone YieldExpected β-Thevinone Formation
Temperature LowLowerLower
ModerateOptimalModerate
HighDecreased (due to degradation)Increased
Reaction Time ShortLow (incomplete reaction)Low
OptimalHighLow to Moderate
LongDecreased (due to isomerization)Increased
Catalyst No CatalystModerateVaries
Lewis AcidPotentially HigherPotentially Lower (improved selectivity)

Key Experimental Protocols

The following is a general protocol for the synthesis of this compound, emphasizing strategies to minimize byproduct formation.

Protocol: Optimized Synthesis of α-Thevinone

  • Reactant Preparation: Ensure thebaine is pure and dry. Methyl vinyl ketone should be freshly distilled to remove any inhibitors.

  • Reaction Setup: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve thebaine in a suitable aprotic solvent (e.g., toluene or acetonitrile).

  • Reagent Addition: Add a stoichiometric excess of freshly distilled methyl vinyl ketone to the thebaine solution.

  • Heating and Monitoring: Heat the reaction mixture to a moderate temperature (e.g., 80-100 °C). Monitor the progress of the reaction by TLC or HPLC at regular intervals (e.g., every 30 minutes).

  • Quenching: Once the reaction has reached optimal conversion (maximum α-thevinone, minimal β-thevinone and unreacted thebaine), cool the mixture to room temperature and quench the reaction by adding a suitable reagent (e.g., a mild base to neutralize any acidic species).

  • Workup and Purification: Remove the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to separate the desired α-thevinone from byproducts.

Visualizing Reaction Pathways and Workflows

To further aid in understanding the processes involved, the following diagrams illustrate key concepts.

Thevinone_Synthesis_Pathway cluster_reaction Diels-Alder Reaction Thebaine Thebaine Alpha_this compound α-Thevinone (Product) Thebaine->Alpha_this compound Desired Pathway Unreacted_Thebaine Unreacted Thebaine Thebaine->Unreacted_Thebaine Incomplete Reaction MVK Methyl Vinyl Ketone MVK->Alpha_this compound Beta_this compound β-Thevinone (Byproduct) Alpha_this compound->Beta_this compound Isomerization (Acid/Heat) Troubleshooting_Workflow Start Analyze Product Mixture High_Beta High β-Thevinone? Start->High_Beta Low_Yield Low Yield / Unreacted Thebaine? High_Beta->Low_Yield No Optimize_Time Reduce Reaction Time / Optimize Quenching High_Beta->Optimize_Time Yes Increase_Temp Increase Temperature Low_Yield->Increase_Temp Yes Purify Purify by Chromatography Low_Yield->Purify No Control_Acidity Use Milder Catalyst / Control pH Optimize_Time->Control_Acidity Control_Acidity->Purify Increase_Time Increase Reaction Time Increase_Temp->Increase_Time Optimize_Catalyst Optimize Catalyst Increase_Time->Optimize_Catalyst Optimize_Catalyst->Purify

Technical Support Center: Acid-Catalyzed Isomerization of Thevinone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the acid-catalyzed isomerization of α-thevinone to β-thevinone. This process is a critical step in the synthesis of various opioid analgesics and antagonists.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind the acid-catalyzed isomerization of thevinone?

The acid-catalyzed isomerization of this compound involves the conversion of the thermodynamically less stable α-epimer to the more stable β-epimer. This reaction proceeds via an enol or enolate intermediate under acidic conditions, which allows for the epimerization at the C7 position.

Q2: What are the common acids used for this isomerization, and how do they compare?

Commonly used acids include hydrochloric acid (HCl) and perchloric acid (HClO₄).[1] The choice of acid and its concentration can influence the reaction rate and the equilibrium ratio of the α and β isomers. So far, similar product ratios have been observed for both acids.[1]

Q3: My reaction is producing a significant amount of a byproduct. What could it be?

A known byproduct of this reaction is 6-desmethyl-thevinone, which is formed through the cleavage of the methyl ether at the C6 position under acidic conditions.[1]

Q4: How can I monitor the progress of the isomerization reaction?

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). For TLC, a mobile phase of benzene-methanol (8:2 v/v) or chloroform-methanol (9:1 v/v) can be effective, with visualization under UV light or by staining with Dragendorff's reagent. For quantitative analysis, a validated HPLC method is recommended.

Q5: What is a suitable method for separating the α- and β-isomers of this compound?

The separation of α-thevinone and β-thevinone can be challenging due to their similar polarities. Fractional crystallization has been used for the separation of this compound isomers.[2] For laboratory scale, column chromatography on silica gel is a common method. A gradient elution system with a mixture of a non-polar solvent (e.g., hexane or toluene) and a polar solvent (e.g., ethyl acetate or acetone) with the addition of a small amount of a base (e.g., triethylamine or ammonia) to prevent tailing is often effective.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low yield of β-thevinone 1. Incomplete reaction. 2. Suboptimal acid concentration. 3. Reaction temperature is too low. 4. Degradation of the product during workup.1. Increase the reaction time and monitor by TLC or HPLC until the equilibrium is reached. 2. Titrate the acid concentration to find the optimal catalytic amount. 3. Increase the reaction temperature in small increments (e.g., 10 °C) and monitor the effect on the reaction rate and byproduct formation. 4. Ensure the workup is performed promptly and at a low temperature. Neutralize the acid as soon as the reaction is complete.
High levels of 6-desmethyl-thevinone byproduct 1. Acid concentration is too high. 2. Reaction temperature is too high. 3. Prolonged reaction time.1. Reduce the concentration of the acid catalyst. 2. Lower the reaction temperature. 3. Monitor the reaction closely and stop it once the desired conversion is achieved, avoiding unnecessarily long reaction times.
Difficulty in separating α- and β-isomers 1. Inappropriate stationary phase for chromatography. 2. Suboptimal mobile phase composition.1. Use a high-quality silica gel with a small particle size for better resolution. 2. Optimize the mobile phase for column chromatography. A shallow gradient of a polar solvent in a non-polar solvent system is recommended. The addition of a small amount of a basic modifier like triethylamine can improve peak shape.
Inconsistent reaction outcomes 1. Variability in reagent quality (e.g., acid concentration, solvent purity). 2. Inconsistent reaction setup and temperature control.1. Use fresh, high-purity reagents and solvents. Accurately determine the concentration of the acid solution before use. 2. Ensure consistent stirring and use a reliable heating mantle or oil bath with a temperature controller for precise temperature management.

Data Presentation

Table 1: Comparison of Reaction Conditions for Acid-Catalyzed Isomerization of α-Thevinone

Acid Catalyst Temperature (°C) Time (h) α-Thevinone : β-Thevinone Ratio Byproducts Noted Reference
20% aq. HCl601682 : 18-[1]
70% HClO₄704.467 : 176-desmethyl-thevinone[1]

Experimental Protocols

Protocol 1: General Procedure for Acid-Catalyzed Isomerization of α-Thevinone

This protocol is a synthesis of information from published literature and represents a general method. Researchers should optimize the conditions for their specific setup.

Materials:

  • α-thevinone

  • 20% Aqueous Hydrochloric Acid (HCl) or 70% Perchloric Acid (HClO₄)

  • Chloroform or Dichloromethane

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for column chromatography (e.g., hexane, ethyl acetate, triethylamine)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve α-thevinone in a suitable organic solvent (if necessary, though some procedures use aqueous acid directly).

  • Addition of Acid: Add the chosen acid catalyst (e.g., 20% aq. HCl) to the solution. The molar ratio of acid to this compound should be optimized, starting with a catalytic amount.

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., 60-70 °C) with vigorous stirring.[1] Monitor the progress of the reaction by TLC or HPLC at regular intervals until the ratio of α- to β-thevinone appears to be stable.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the acid by adding a saturated solution of sodium bicarbonate until the effervescence ceases.

    • Extract the aqueous layer with an organic solvent like chloroform or dichloromethane (3 x volume of the aqueous layer).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the organic solvent under reduced pressure to obtain the crude product mixture.

  • Purification:

    • Purify the crude product by column chromatography on silica gel.

    • Pack the column with silica gel in a non-polar solvent (e.g., hexane).

    • Load the crude product onto the column.

    • Elute the column with a gradient of an increasing polarity mobile phase (e.g., a mixture of hexane and ethyl acetate, with a small percentage of triethylamine to improve separation and peak shape).

    • Collect the fractions and analyze them by TLC or HPLC to identify those containing the desired β-thevinone.

    • Combine the pure fractions and evaporate the solvent to yield the purified β-thevinone.

Mandatory Visualizations

Isomerization_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start α-Thevinone reaction Acid Catalyst (e.g., HCl, HClO₄) Heat (60-70°C) start->reaction 1. Add Reagents monitoring Monitor by TLC/HPLC reaction->monitoring 2. React & Monitor neutralize Neutralize with NaHCO₃ solution monitoring->neutralize 3. Quench extract Extract with Organic Solvent neutralize->extract 4. Extract dry Dry Organic Layer extract->dry 5. Dry concentrate Concentrate dry->concentrate 6. Concentrate chromatography Column Chromatography (Silica Gel) concentrate->chromatography 7. Purify analysis Analyze Fractions chromatography->analysis 8. Analyze product β-Thevinone analysis->product 9. Isolate

Caption: Experimental workflow for the acid-catalyzed isomerization of α-thevinone.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of β-Thevinone? incomplete_rxn Incomplete Reaction start->incomplete_rxn Yes byproduct Byproduct Formation (6-desmethyl-thevinone) start->byproduct Yes degradation Product Degradation start->degradation Yes optimize_time_temp Optimize Reaction Time & Temperature incomplete_rxn->optimize_time_temp byproduct->optimize_time_temp optimize_acid Optimize Acid Concentration byproduct->optimize_acid workup_conditions Modify Workup (Lower Temp, Prompt) degradation->workup_conditions end Improved Yield optimize_time_temp->end optimize_acid->end workup_conditions->end

Caption: Troubleshooting logic for low yield in this compound isomerization.

References

Validation & Comparative

A Comparative Analysis of Thevinone and Thebaine as Opioid Precursors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Thebaine, a natural opium alkaloid, and its derivative, thevinone, are pivotal starting materials in the semi-synthesis of a wide array of opioid analgesics and antagonists. While both are morphinan alkaloids, their distinct chemical structures dictate their suitability for producing different classes of opioids, influencing synthetic routes, and ultimate yields. This guide provides an objective comparison of this compound and thebaine as opioid precursors, supported by available experimental data.

Chemical Properties and Synthetic Potential

Thebaine is a minor constituent of opium but can be the main alkaloid in certain poppy species like Papaver bracteatum.[1] Its conjugated diene system makes it a versatile precursor for a broad range of semi-synthetic opioids, including hydrocodone, oxycodone, and buprenorphine.[1][2]

This compound, on the other hand, is a Diels-Alder adduct of thebaine and methyl vinyl ketone.[3] This structural modification makes it a more direct precursor for the orvinol series of opioids, which includes highly potent analgesics like buprenorphine and etorphine.

PropertyThebaineThis compound
Molecular Formula C₁₉H₂₁NO₃[4]C₂₃H₂₇NO₄
Molar Mass 311.37 g/mol [1]381.47 g/mol
Source Natural alkaloid from poppy species[1]Synthetic derivative of thebaine
Primary Synthetic Utility Precursor to a wide range of opioids including hydrocodone, oxycodone, and naloxone.[1][2]Key intermediate for the synthesis of orvinols (e.g., buprenorphine, etorphine).
Key Reactive Feature Conjugated diene system susceptible to oxidation and Diels-Alder reactions.[3][5]Ketone group and saturated C-ring allow for different functionalization strategies.

Comparative Synthesis and Yields

The efficiency of converting these precursors into final opioid products is a critical factor in pharmaceutical manufacturing. The following tables summarize reported yields for key synthetic transformations.

Thebaine as a Precursor

Thebaine is a widely used starting material for the industrial production of several key opioids.

Target OpioidKey Intermediate(s)Reported YieldReference
This compound-92.3%[6]
HydrocodoneNeopinone ketalComparable to two-step protocol[7]
HydrocodoneOne-pot palladium catalysisNot specified, but described as efficient[8]
Codeine & Morphine-85% overall yield from thebaine to codeine[9]
This compound as a Precursor

This compound is the primary gateway to the potent orvinol class of opioids.

Target Opioid/IntermediateKey Intermediate(s)Reported YieldReference
Buprenorphine IntermediateDihydrothis compound90-95% (for this compound from thebaine)[6]
BuprenorphineTARG-NCP83.68%[10]
Buprenorphine-27% (overall from thebaine)[10]

It is important to note that direct yield comparisons for producing the same opioid from both thebaine and this compound are scarce, as they are typically channeled into different synthetic pathways. This compound's utility lies in its pre-structured carbon framework, which is advantageous for creating the complex t-butyl side-chain characteristic of buprenorphine.

Experimental Protocols

Synthesis of this compound from Thebaine

This initial step is a classic Diels-Alder reaction.

Procedure:

  • A mixture of Thebaine (20.0 g, 64.23 mmol), isopropanol (28 g), and water (14 g) is prepared.

  • Methyl vinyl ketone (MVK, 13.5 g, 192.69 mmol, 3.0 eq) is added at ambient temperature.

  • The suspension is heated to 60 °C and stirred for 16 hours.

  • After completion, the suspension is cooled to 50 °C, and a second portion of water (14 g) is added.

  • The mixture is further cooled to 0-5 °C.

  • The product is filtered, washed with water, and dried in a vacuum at 40 °C.

  • This procedure yields this compound as an off-white solid.[6]

Yield: 92.3%[6]

Synthesis of Hydrocodone from Thebaine (One-Pot Procedure)

This method utilizes a palladium catalyst for both enol ether activation and hydrogenation.

Procedure:

  • Thebaine is treated in aqueous THF with Pd(OAc)₂.

  • This rapidly forms an intermediate which is immediately treated with 1 atmosphere of hydrogen.

  • The reaction yields hydrocodone.[8]

This one-pot procedure is noted to be a rapid and efficient method for producing hydrocodone from thebaine.[8]

Synthesis of Buprenorphine from a this compound Intermediate (TARG-NCP)

This protocol outlines the O-demethylation step to yield buprenorphine.

Procedure:

  • Under an inert atmosphere, 1 L of DMF is added to 50 ml of ethanethiol and stirred.

  • To this mixture, 51 g of potassium t-butoxide is added.

  • 25 g of the N-cyclopropylmethyl derivative of the Grignard product of dihydrothis compound (TARG-NCP) is added.

  • The reaction mixture is stirred at 100°C to 130° C for 18 hours.

  • The mixture is then placed into water containing ammonium chloride and extracted with chloroform/CPME.

  • The final product is buprenorphine.[10]

Yield: 83.68%[10]

Signaling Pathways and Experimental Workflows

The biological effects of opioids are mediated through their interaction with opioid receptors, primarily the mu (µ), delta (δ), and kappa (κ) receptors. These are G-protein coupled receptors (GPCRs) that, upon activation, initiate a cascade of intracellular signaling events.

Synthetic_Workflow cluster_thebaine Thebaine Pathway cluster_this compound This compound Pathway Thebaine Thebaine Thevinone_int This compound Thebaine->Thevinone_int Diels-Alder Oxycodone Oxycodone Thebaine->Oxycodone Oxidation, Hydrogenation Hydrocodone Hydrocodone Thebaine->Hydrocodone Catalytic Rearrangement This compound This compound Buprenorphine_from_Thebaine Buprenorphine Thevinone_int->Buprenorphine_from_Thebaine Multi-step Synthesis Dihydrothis compound Dihydrothis compound This compound->Dihydrothis compound Hydrogenation Buprenorphine Buprenorphine Dihydrothis compound->Buprenorphine Grignard Reaction, N-demethylation, Alkylation Etorphine Etorphine Dihydrothis compound->Etorphine Grignard Reaction, N-demethylation, Alkylation

References

Validating the Structure of Thevinone: A Comparative Guide to NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of complex molecules like thevinone is a critical step in drug discovery and development. This guide provides a comprehensive comparison of two cornerstone analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)—for the structural validation of this compound, a semi-synthetic opioid analgesic derived from thebaine.

This document outlines the principles of each technique, presents typical (predicted) spectral data for this compound, and details the experimental protocols. Furthermore, it explores alternative and complementary techniques for a holistic approach to structural elucidation.

This compound: A Complex Morphinan Alkaloid

This compound, with the systematic IUPAC name 1-[(5α,7α)-4,5-Epoxy-3,6-dimethoxy-17-methyl-6,14-ethenomorphinan-7-yl]ethanone, is a derivative of thebaine.[1] Its rigid, pentacyclic structure, which includes a 6,14-etheno bridge and specific stereochemistry, presents a significant analytical challenge. The molecular formula of this compound is C₂₃H₂₇NO₄, with a molar mass of approximately 381.47 g/mol .[1] The synthesis of this compound is typically achieved through a Diels-Alder reaction between thebaine and methyl vinyl ketone.

Structural Validation Workflow

The process of validating the structure of a complex molecule like this compound typically follows a structured workflow, integrating data from multiple analytical techniques.

Workflow for this compound Structure Validation cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Structure Confirmation synthesis This compound Synthesis (e.g., Diels-Alder) purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (1H, 13C, 2D) purification->nmr Sample ms Mass Spectrometry (EI-MS, ESI-MS/MS) purification->ms Sample data_analysis Data Interpretation & Comparison nmr->data_analysis ms->data_analysis structure_confirmation Structure Elucidation & Validation data_analysis->structure_confirmation

Caption: Workflow for the structural validation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for confirming the connectivity and stereochemistry of the complex ring system.

Predicted ¹H NMR Data for this compound
Functional GroupPredicted Chemical Shift (δ) in ppm
Aromatic Protons6.5 - 7.0
Etheno Bridge Protons5.5 - 6.5
Methoxy Protons3.6 - 3.9
N-Methyl Protons2.3 - 2.5
Acetyl Protons2.0 - 2.2
Aliphatic Protons1.0 - 3.5

Note: The data in this table is based on predicted values and may not reflect experimental results.

Predicted ¹³C NMR Data for this compound
Functional GroupPredicted Chemical Shift (δ) in ppm
Carbonyl Carbon (C=O)> 200
Aromatic Carbons125 - 150
Etheno Bridge Carbons115 - 140
Methoxy Carbons55 - 65
N-Methyl Carbon~45
Aliphatic Carbons20 - 90

Note: The data in this table is based on predicted values and may not reflect experimental results.

Experimental Protocol for NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition: Acquire a one-dimensional proton spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire a one-dimensional carbon spectrum with proton decoupling. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • 2D NMR Experiments: To fully elucidate the structure and stereochemistry, perform two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon couplings. NOESY (Nuclear Overhauser Effect Spectroscopy) is crucial for determining through-space correlations and confirming the stereochemistry of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a molecule, as well as its fragmentation pattern, which can be used to deduce its structure.

Expected Mass Spectrometry Data for this compound
Ionm/z (mass-to-charge ratio)Notes
[M]+•381.19Molecular ion (under Electron Ionization)
[M+H]+382.20Protonated molecule (under Electrospray Ionization)
Key FragmentsVariesFragmentation will depend on the ionization technique and energy. Expected losses include the acetyl group, methoxy groups, and cleavage of the etheno bridge.
Experimental Protocol for Mass Spectrometry Analysis
  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize a mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument for high-resolution mass measurements, or a quadrupole or ion trap for tandem MS (MS/MS) experiments.

  • Ionization:

    • Electron Ionization (EI): Suitable for volatile and thermally stable compounds. EI typically leads to extensive fragmentation, providing a detailed "fingerprint" of the molecule.

    • Electrospray Ionization (ESI): A soft ionization technique suitable for a wider range of compounds, including those that are less volatile or thermally labile. ESI typically produces a protonated molecule ([M+H]⁺) with less fragmentation than EI.

  • MS/MS Analysis: To gain further structural information, select the molecular ion (or a prominent fragment ion) and subject it to collision-induced dissociation (CID). The resulting product ions provide valuable information about the connectivity of the molecule.

Comparison of NMR and Mass Spectrometry for this compound Structure Validation

FeatureNMR SpectroscopyMass Spectrometry
Information Provided Detailed connectivity, stereochemistry, and dynamic information.Molecular weight, elemental composition, and fragmentation patterns.
Sample Requirement Higher concentration (mg)Lower concentration (µg to ng)
Destructive? NoYes
Key Strengths for this compound Unambiguous determination of the complex 3D structure and stereoisomers.Confirmation of molecular formula and identification of key functional groups through fragmentation.
Limitations for this compound Lower sensitivity, can be challenging for complex mixtures.Isomers can be difficult to distinguish without MS/MS and reference standards.

Alternative and Complementary Techniques

While NMR and MS are the primary tools for structure elucidation, other techniques can provide valuable complementary information:

  • X-ray Crystallography: Provides the absolute, unambiguous three-dimensional structure of a molecule in its crystalline state. This is considered the "gold standard" for structural determination but requires a suitable single crystal.

  • Infrared (IR) Spectroscopy: Identifies the presence of specific functional groups (e.g., carbonyl, ether) based on their vibrational frequencies.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the electronic transitions within the molecule, particularly the aromatic system.

  • Computational Chemistry (DFT): Density Functional Theory calculations can be used to predict NMR chemical shifts and compare them with experimental data, aiding in the assignment of complex spectra and the confirmation of stereochemistry.

Conclusion

The structural validation of this compound requires a multi-faceted analytical approach. NMR spectroscopy is indispensable for determining the intricate connectivity and stereochemistry of its rigid ring system. Mass spectrometry provides crucial confirmation of the molecular weight and elemental composition, with fragmentation analysis offering complementary structural insights. For absolute certainty, particularly in distinguishing subtle stereoisomers, X-ray crystallography remains the definitive method. By combining the data from these powerful techniques, researchers can confidently and accurately elucidate the structure of this compound and its derivatives, a critical step in the journey of drug discovery and development.

References

comparing the efficacy of different catalysts for thevinone synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Thevinone, a critical intermediate in the synthesis of numerous opioid analgesics and antagonists, is primarily synthesized through a Diels-Alder reaction between thebaine and a suitable dienophile, typically methyl vinyl ketone. The efficiency of this cycloaddition can be significantly influenced by the choice of catalyst. This guide provides a comparative analysis of different catalytic systems for this compound synthesis, presenting available experimental data to aid in the selection of the most effective catalyst for specific research and development needs.

Comparison of Catalytic Efficacy

The synthesis of this compound from thebaine via the Diels-Alder reaction can proceed without a catalyst, often requiring elevated temperatures. However, the use of catalysts, particularly Lewis acids, can potentially accelerate the reaction and improve yields, although the acid sensitivity of thebaine presents a significant challenge. The following table summarizes the performance of various catalytic approaches based on available literature.

CatalystSubstrateDienophileReaction ConditionsYield (%)Reference
None (Thermal) ThebaineMethyl Vinyl KetoneReflux93[1]
Aluminum Chloride (AlCl₃) 6-DemethoxythebaineMethyl Vinyl KetoneRoom Temperature78 (major product)[1]
Lithium Tetrafluoroborate (LiBF₄) ThebaineVarious DienophilesNot specified in reviewsData not available in cited reviews[1]
Ketjencat LA-LPV Steamed N-Formyl-N-northebaineMethyl Vinyl KetoneMicrowave heatingNot specified in reviews[2]

Note: A direct comparison of these catalysts under identical conditions is challenging due to the limited number of studies that systematically evaluate different catalysts for this compound synthesis from thebaine. The data presented is collated from various sources with differing substrates and reaction conditions.

Experimental Methodologies

Detailed experimental protocols are crucial for replicating and building upon existing research. Below are summaries of the methodologies described for the uncatalyzed and Lewis acid-promoted synthesis of this compound and its derivatives.

Uncatalyzed (Thermal) Synthesis of this compound

This method relies on thermal activation to drive the Diels-Alder reaction between thebaine and methyl vinyl ketone.

  • Reaction Setup: A solution of thebaine in a suitable solvent is prepared in a round-bottom flask equipped with a reflux condenser.

  • Reagents:

    • Thebaine

    • Methyl Vinyl Ketone (used in excess)

  • Procedure: Methyl vinyl ketone is added to the solution of thebaine. The reaction mixture is then heated to reflux and maintained at that temperature for a specified period.

  • Work-up and Purification: After the reaction is complete, the excess methyl vinyl ketone and solvent are removed under reduced pressure. The crude product is then purified, typically by column chromatography, to isolate this compound.[1]

Lewis Acid-Catalyzed Synthesis of a this compound Derivative

This protocol describes the use of aluminum chloride in the synthesis of a this compound analog from 6-demethoxythebaine. Historically, Lewis acid catalysis with thebaine itself has been considered problematic due to the potential for acid-catalyzed rearrangement of thebaine.[1]

  • Reaction Setup: The reaction is carried out in a dry flask under an inert atmosphere to prevent moisture from deactivating the Lewis acid.

  • Reagents:

    • 6-Demethoxythebaine

    • Methyl Vinyl Ketone

    • Aluminum Chloride (AlCl₃)

    • Dry, aprotic solvent

  • Procedure: Aluminum chloride is added to a solution of 6-demethoxythebaine in a dry solvent at room temperature. Methyl vinyl ketone is then added, and the reaction is stirred for the required duration.

  • Work-up and Purification: The reaction is quenched by the careful addition of water or a mild base. The product is extracted with an organic solvent, and the organic layer is washed and dried. The final product is purified by chromatography.[1]

Experimental and Logical Flow

The synthesis of this compound and the subsequent evaluation of catalysts follow a logical progression from the initial reaction setup to the final analysis of the product.

Thevinone_Synthesis_Workflow cluster_reaction Diels-Alder Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Thebaine Thebaine ReactionMix Reaction Mixture Thebaine->ReactionMix MVK Methyl Vinyl Ketone MVK->ReactionMix Catalyst Catalyst (Optional) Catalyst->ReactionMix Solvent Solvent Solvent->ReactionMix Quenching Quenching ReactionMix->Quenching Reaction Conditions (Heat, Time) Extraction Extraction Quenching->Extraction Purification Purification (e.g., Chromatography) Extraction->Purification ThevinoneProduct This compound Purification->ThevinoneProduct Yield Yield Calculation ThevinoneProduct->Yield Spectroscopy Spectroscopic Analysis (NMR, MS) ThevinoneProduct->Spectroscopy

Caption: Workflow for this compound Synthesis and Catalyst Evaluation.

Signaling Pathway and Reaction Mechanism

The core of this compound synthesis is the [4+2] cycloaddition, or Diels-Alder reaction. Thebaine acts as the diene, and methyl vinyl ketone serves as the dienophile. The reaction involves the formation of a new six-membered ring. Lewis acid catalysts can facilitate this reaction by coordinating to the dienophile, thereby lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO) and accelerating the reaction.

Diels_Alder_Mechanism Thebaine Thebaine (Diene) TransitionState [4+2] Transition State Thebaine->TransitionState MVK Methyl Vinyl Ketone (Dienophile) LewisAcid Lewis Acid (LA) MVK->LewisAcid Coordination ActivatedMVK Activated Dienophile (MVK-LA Complex) LewisAcid->ActivatedMVK ActivatedMVK->TransitionState Reaction This compound This compound TransitionState->this compound Cycloaddition

Caption: Catalyzed Diels-Alder Mechanism for this compound Synthesis.

References

Thevinone Derivatives: A Comparative Guide to Structure-Activity Relationships in Opioid Receptor Modulation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of thevinone derivatives, focusing on their structure-activity relationships (SAR) as modulators of opioid receptors. The information presented is supported by experimental data to facilitate the development of novel analgesics with improved therapeutic profiles.

This compound, a semi-synthetic derivative of thebaine, serves as a versatile scaffold for the synthesis of a wide array of opioid receptor ligands. Modifications to the this compound core structure, particularly at the C7, C17 (N-substituent), and C20 positions, have profound effects on the affinity, selectivity, and efficacy of these compounds at mu (µ), delta (δ), kappa (κ), and nociceptin/orphanin FQ (NOP) opioid receptors. This guide summarizes key findings from various SAR studies, presenting quantitative data in a comparative format and detailing the experimental protocols used for their determination.

Comparative Analysis of Receptor Binding Affinities and Functional Activities

The following tables summarize the in vitro binding affinities (Ki) and functional activities (EC50, Emax) of representative this compound derivatives at different opioid receptors. These values are crucial for understanding the potency and efficacy of these compounds and for guiding the design of new analogs with desired pharmacological properties.

CompoundN-SubstituentC20-Substituentµ-Opioid Receptor (MOR) Ki (nM)δ-Opioid Receptor (DOR) Ki (nM)κ-Opioid Receptor (KOR) Ki (nM)NOP Receptor Ki (nM)Reference
BuprenorphineCyclopropylmethylt-Butyl0.211.80.35212[1]
1dPhenylt-Butyl0.150.220.1343[1]
4a2-Thienylt-Butyl0.080.440.1275[1]
4b5-Methyl-2-thienylt-Butyl0.090.280.11118[1]
4c5-Chloro-2-thienylt-Butyl0.110.350.12150[1]
74-Pyridylt-Butyl0.110.250.1445[1]
6cMethylPhenyl----[2]
11dMethylPhenyl----[2]

Note: '-' indicates data not reported in the cited source.

CompoundReceptorAssayEfficacy (% of standard agonist)EC50 (nM)Reference
BuprenorphineMOR[³⁵S]GTPγS401.5[1]
BuprenorphineKOR[³⁵S]GTPγS453.2[1]
BuprenorphineNOP[³⁵S]GTPγS3010[1]
4aMOR[³⁵S]GTPγS0-[1]
4aKOR[³⁵S]GTPγS355.6[1]
4aNOP[³⁵S]GTPγS1525[1]
4bMOR[³⁵S]GTPγS422.1[1]
4cMOR[³⁵S]GTPγS601.8[1]
5MOR[³⁵S]GTPγS5-[1]
5KOR[³⁵S]GTPγS554.0[1]
6KOR[³⁵S]GTPγS308.9[1]
7KOR[³⁵S]GTPγS0-[1]

Key Structure-Activity Relationship Insights

Several key structural modifications on the this compound scaffold have been shown to significantly influence its pharmacological profile:

  • N-Substituent: The nature of the substituent on the nitrogen atom is a critical determinant of opioid receptor efficacy.[3] For instance, replacing the cyclopropylmethyl group of buprenorphine with a phenyl group can alter the efficacy profile.[1]

  • C20 Stereochemistry: The stereochemistry at the C20 position plays a crucial role in determining the efficacy at opioid receptors.[3] Different stereoisomers can exhibit vastly different functional activities, ranging from full agonism to antagonism.

  • C7 Substituents: Modifications at the C7 position have been explored to modulate the activity of orvinol analogs, leading to compounds with robust KOR antagonism and enhanced NOP receptor activity.[4]

  • Aromatic Substituents: The introduction of different aryl groups, such as phenyl, thienyl, and pyridyl, in place of the tert-butyl group at C20 can lead to ligands with varying efficacy profiles, including some with low or zero efficacy at MOR and KOR, which may be desirable for reducing side effects.[1]

  • Fluorination: The introduction of fluorine at the C21 position is a strategy being explored to potentially enhance metabolic stability and binding affinity.[3]

Experimental Protocols

A detailed understanding of the experimental methodologies is essential for the interpretation and replication of SAR data.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki) of a compound for a specific receptor.

General Protocol:

  • Membrane Preparation: Membranes from cells expressing the opioid receptor of interest (e.g., CHO-hMOR, CHO-hDOR, CHO-hKOR, CHO-hNOP) are prepared.

  • Incubation: The membranes are incubated with a specific radioligand (e.g., [³H]DAMGO for MOR, [³H]DPDPE for DOR, [³H]U69,593 for KOR, and [³H]N/OFQ for NOP) and varying concentrations of the unlabeled test compound.[1]

  • Separation: Bound and free radioligand are separated by rapid filtration.

  • Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

  • Data Analysis: The IC50 values (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis. The Ki values are then calculated using the Cheng-Prusoff equation.

[³⁵S]GTPγS Functional Assays

This assay measures the functional activity of a compound by quantifying its ability to stimulate the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins coupled to the opioid receptor. This serves as a measure of receptor activation and G-protein coupling.

General Protocol:

  • Membrane Preparation: Similar to binding assays, membranes from cells expressing the receptor of interest are used.

  • Incubation: Membranes are incubated with GDP, [³⁵S]GTPγS, and varying concentrations of the test compound in an appropriate assay buffer.

  • Separation: The reaction is terminated, and bound [³⁵S]GTPγS is separated from the free form by filtration.

  • Quantification: The amount of membrane-bound radioactivity is determined by liquid scintillation counting.

  • Data Analysis: The concentration-response curves are generated, and the EC50 (the concentration of the compound that produces 50% of the maximal effect) and Emax (the maximal effect) values are determined.[1]

Visualizing Experimental Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for determining opioid receptor binding affinity and the general signaling pathway for G-protein coupled opioid receptors.

experimental_workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., CHO cells) receptor_expression Receptor Expression (e.g., hMOR) cell_culture->receptor_expression membrane_prep Membrane Preparation receptor_expression->membrane_prep incubation Incubation: Membranes + Radioligand + Test Compound membrane_prep->incubation filtration Rapid Filtration incubation->filtration counting Scintillation Counting filtration->counting ic50_calc IC50 Determination counting->ic50_calc ki_calc Ki Calculation (Cheng-Prusoff) ic50_calc->ki_calc

A typical workflow for determining opioid receptor binding affinity.

opioid_signaling receptor Opioid Receptor (GPCR) g_protein Gαi/o (GDP-bound) receptor->g_protein Activation (GTP binding) ac Adenylyl Cyclase g_protein->ac Inhibition ion_channel Ion Channel (e.g., K+, Ca2+) g_protein->ion_channel Modulation mapk MAPK Pathway g_protein->mapk Activation camp cAMP ac->camp Conversion of ATP pka PKA camp->pka Activation ligand This compound Derivative ligand->receptor Binding

A generalized opioid receptor signaling pathway.

References

Comparative Binding of Thevinone Derivatives at Opioid Receptors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the binding affinities of various thevinone derivatives for the mu (μ), delta (δ), and kappa (κ) opioid receptors. The data presented is compiled from peer-reviewed pharmacological studies and is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and opioid receptor research. This compound, a morphinan alkaloid and a close structural analog of thebaine, serves as a crucial starting material for the synthesis of a wide array of opioid ligands. Understanding the structure-activity relationships of its derivatives is paramount in the design of novel analgesics with improved efficacy and reduced side effects.

Quantitative Binding Affinity Data

The binding affinities of this compound and its derivatives are typically determined through competitive radioligand binding assays. The data is presented as the inhibition constant (Kᵢ), which represents the concentration of the ligand required to inhibit 50% of the radioligand binding. A lower Kᵢ value indicates a higher binding affinity.

The following table summarizes the Kᵢ values (in nanomolar, nM) for a selection of this compound-related orvinol and nepenthone analogues at the μ, δ, and κ opioid receptors.

Compoundμ-Opioid Receptor (Kᵢ, nM)δ-Opioid Receptor (Kᵢ, nM)κ-Opioid Receptor (Kᵢ, nM)
Buprenorphine Analogue 1c Comparable to BuprenorphineComparable to BuprenorphineComparable to Buprenorphine
Buprenorphine Analogue 1d High AffinityHigh AffinityHigh Affinity
Buprenorphine Analogue 2d Similar to 1cSimilar to 1cSimilar to 1c
Pyridyl Ligand 7 High AffinityHigh AffinityHigh Affinity
Nepenthone Derivative 4 135.6 ± 23.5813.6 ± 123.70.4 ± 0.1
C7β-Methyl Orvinol 8a Low Efficacy (Antagonist)-Low Efficacy (Antagonist)
C7β-Methyl Orvinol 8d Partial Agonist-Antagonist
C7β-Methyl Orvinol 8f Partial Agonist-Antagonist
C7β-Methyl Orvinol 15a Antagonist-Antagonist

Note: Specific Kᵢ values for some buprenorphine analogues were described qualitatively in the source material. For Nepenthone Derivative 4, the μ/κ selectivity is 339 and the δ/κ selectivity is 2034.

Experimental Protocols

The binding affinities presented in this guide were determined using established radioligand binding assays. The following is a generalized protocol based on standard methodologies in the field.

Materials:

  • Membrane Preparations: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing human μ, δ, or κ opioid receptors.

  • Radioligands:

    • For μ-receptors: [³H]DAMGO

    • For δ-receptors: [³H]DPDPE

    • For κ-receptors: [³H]U-69,593

  • Test Compounds: this compound derivatives of interest.

  • Incubation Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: Naloxone (10 μM).

  • Scintillation Cocktail.

  • Glass Fiber Filters.

  • Filtration Apparatus.

  • Scintillation Counter.

Procedure:

  • Incubation: A mixture containing the cell membranes, the appropriate radioligand (at a concentration close to its Kₔ value), and varying concentrations of the test compound is prepared in the incubation buffer.

  • Equilibration: The mixture is incubated at room temperature for a sufficient period (e.g., 60-90 minutes) to allow binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: The filters are washed multiple times with ice-cold incubation buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition binding curves. The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow of a competitive radioligand binding assay used to determine the binding affinity of this compound derivatives.

Competitive_Binding_Assay cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Membranes Receptor Membranes Incubation Incubation (Membranes + Radioligand + Test Compound) Membranes->Incubation Radioligand Radioligand ([³H]DAMGO, etc.) Radioligand->Incubation TestCompound This compound Derivative TestCompound->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Washing Filtration->Washing Counting Scintillation Counting Washing->Counting DataAnalysis Data Analysis (IC₅₀ Determination) Counting->DataAnalysis KiCalculation Kᵢ Calculation (Cheng-Prusoff) DataAnalysis->KiCalculation

Workflow of a competitive radioligand binding assay.

Signaling Pathway Overview

Opioid receptors are G-protein coupled receptors (GPCRs). Upon agonist binding, they initiate a signaling cascade that ultimately leads to the modulation of neuronal excitability and neurotransmitter release, resulting in analgesia and other physiological effects.

Opioid_Signaling_Pathway cluster_receptor Cell Membrane cluster_effector Intracellular Signaling cluster_response Cellular Response Ligand This compound Derivative (Agonist) Receptor Opioid Receptor (μ, δ, or κ) Ligand->Receptor Binds to G_Protein G-Protein (Gi/Go) Receptor->G_Protein Activates AdenylylCyclase Adenylyl Cyclase G_Protein->AdenylylCyclase Inhibits IonChannels Ion Channels G_Protein->IonChannels Modulates cAMP ↓ cAMP AdenylylCyclase->cAMP Neurotransmitter ↓ Neurotransmitter Release cAMP->Neurotransmitter Ca_Channel ↓ Ca²⁺ Influx IonChannels->Ca_Channel K_Channel ↑ K⁺ Efflux IonChannels->K_Channel Ca_Channel->Neurotransmitter Hyperpolarization Hyperpolarization K_Channel->Hyperpolarization Analgesia Analgesia Neurotransmitter->Analgesia Hyperpolarization->Neurotransmitter

Generalized opioid receptor signaling pathway.

A Comparative Guide to Novel Thevinone Analogues for Analgesic Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for potent analgesics with improved safety profiles over classic opioids like morphine remains a paramount challenge in medicinal chemistry. Thevinone, a derivative of the opium alkaloid thebaine, serves as a crucial scaffold for the synthesis of clinically significant opioids, including buprenorphine and etorphine.[1] Recent research has focused on the development of novel this compound analogues with the aim of separating the desired analgesic effects from dose-limiting side effects such as respiratory depression and constipation. This guide provides a comparative overview of emerging this compound-derived compounds, supported by experimental data, to aid in the evaluation of their therapeutic potential.

Comparative Analgesic Potency and Efficacy

The analgesic properties of novel this compound analogues are typically evaluated in rodent models using standardized nociceptive assays, such as the hot plate and tail-flick tests. These tests measure the latency of a response to a thermal stimulus, with an increase in latency indicating an analgesic effect. The potency of an analgesic is often expressed as the ED50 value, which is the dose required to produce a therapeutic effect in 50% of the population.

CompoundAnimal ModelAssayAnalgesic Potency (ED50)Efficacy (% MPE)Reference CompoundReference ED50Source
Novel this compound Analogue 1 MouseHot PlateData not availableData not availableMorphineData not availableFictional
Novel this compound Analogue 2 RatTail-FlickData not availableData not availableMorphineData not availableFictional
Morphine Mouse/RatHot Plate/Tail-FlickVariable100%---

Note: Specific ED50 and MPE (% Maximum Possible Effect) values for novel, unpublished this compound analogues are not publicly available and are represented here as placeholders. The data would be populated from specific preclinical studies.

Side Effect Profile: A Critical Differentiator

A major goal in the development of new opioids is to minimize the life-threatening side effect of respiratory depression, as well as the debilitating issue of constipation. These adverse effects are primarily mediated by the β-arrestin signaling pathway, whereas the analgesic effects are mediated by the G-protein signaling pathway.[2] Novel analogues that show a bias towards G-protein signaling are of significant interest.

CompoundRespiratory DepressionGastrointestinal Motility (Constipation)Receptor Binding ProfileG-Protein/β-Arrestin BiasSource
Novel this compound Analogue 1 Data not availableData not availableData not availableData not availableFictional
Novel this compound Analogue 2 Data not availableData not availableData not availableData not availableFictional
Morphine SignificantSignificantFull µ-opioid agonistBalanced-

Note: Data on the side effect profiles of novel compounds would be derived from specific in vivo studies measuring parameters such as respiratory rate, arterial blood gases, and gastrointestinal transit time.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the valid comparison of analgesic properties.

Hot Plate Test

The hot plate test is a widely used method to assess the response to a thermal pain stimulus.

Apparatus: A commercially available hot plate apparatus consisting of a metal surface that can be maintained at a constant temperature, enclosed by a transparent cylinder to keep the animal on the plate.

Procedure:

  • Acclimation: The animals (typically mice or rats) are allowed to acclimate to the testing room for at least 30 minutes before the experiment.

  • Baseline Latency: Each animal is placed on the hot plate, which is maintained at a constant temperature (e.g., 55 ± 0.5°C). The time taken for the animal to exhibit a nociceptive response (e.g., licking a paw, jumping) is recorded as the baseline latency. A cut-off time (e.g., 30-60 seconds) is set to prevent tissue damage.

  • Drug Administration: The test compound or vehicle is administered to the animals (e.g., intraperitoneally, orally).

  • Post-treatment Latency: At predetermined time intervals after drug administration (e.g., 15, 30, 60, 90, and 120 minutes), the animals are again placed on the hot plate, and the response latency is measured.

  • Data Analysis: The analgesic effect is calculated as the percentage of the Maximum Possible Effect (% MPE) using the formula: % MPE = [(Post-treatment latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100

Tail-Flick Test

The tail-flick test is another common method for evaluating the analgesic effects of drugs against thermal pain.

Apparatus: A tail-flick analgesiometer that focuses a beam of high-intensity light on the animal's tail.

Procedure:

  • Acclimation and Restraint: The animal (typically a rat or mouse) is gently restrained, often in a specialized holder, with its tail exposed.

  • Baseline Latency: The light beam is focused on a specific portion of the tail, and the time taken for the animal to flick its tail out of the beam is automatically recorded. This is the baseline latency. A cut-off time is pre-set to avoid tissue damage.

  • Drug Administration: The test compound or vehicle is administered.

  • Post-treatment Latency: The tail-flick latency is measured at various time points after drug administration.

  • Data Analysis: The % MPE is calculated using a similar formula as in the hot plate test.

Signaling Pathways and Experimental Workflow

mu_opioid_receptor_signaling cluster_agonist Opioid Agonist cluster_receptor Cell Membrane cluster_g_protein G-Protein Pathway (Analgesia) cluster_arrestin β-Arrestin Pathway (Side Effects) agonist This compound Analogue mor μ-Opioid Receptor (MOR) agonist->mor gi Gi/o Protein mor->gi grk GRK mor->grk ac Adenylyl Cyclase (Inhibition) gi->ac ion_channels Ion Channel Modulation (↑ K+, ↓ Ca2+) gi->ion_channels camp ↓ cAMP ac->camp analgesia Analgesia camp->analgesia ion_channels->analgesia arrestin β-Arrestin grk->arrestin internalization Receptor Internalization arrestin->internalization side_effects Side Effects (Respiratory Depression, Constipation) arrestin->side_effects

Caption: Mu-opioid receptor signaling pathways.

experimental_workflow start Start: Novel this compound Analogue Synthesis in_vitro In Vitro Screening (Receptor Binding Assays) start->in_vitro animal_model Animal Model Selection (e.g., Mice, Rats) in_vitro->animal_model baseline Baseline Nociceptive Testing (Hot Plate / Tail-Flick) animal_model->baseline drug_admin Drug Administration (Analogue vs. Morphine vs. Vehicle) baseline->drug_admin post_drug Post-Treatment Nociceptive Testing drug_admin->post_drug side_effect Side Effect Assessment (Respiration, GI Motility) drug_admin->side_effect data_analysis Data Analysis (ED50, %MPE, Statistical Tests) post_drug->data_analysis side_effect->data_analysis conclusion Conclusion: Comparative Efficacy and Safety Profile data_analysis->conclusion

Caption: Experimental workflow for analgesic screening.

logical_relationship goal Goal: Safer, Potent Analgesic hypothesis Hypothesis: G-protein biased this compound analogues will have an improved therapeutic window. goal->hypothesis synthesis Synthesize Novel This compound Analogues hypothesis->synthesis screening In Vivo Screening synthesis->screening analgesia_assay Analgesia Assays (Hot Plate, Tail-Flick) screening->analgesia_assay side_effect_assay Side Effect Assays (Respiration, Constipation) screening->side_effect_assay evaluation Evaluate Analgesic Potency (High Potency Desired) analgesia_assay->evaluation safety_evaluation Evaluate Side Effect Profile (Low Side Effects Desired) side_effect_assay->safety_evaluation comparison Compare to Standard (e.g., Morphine) evaluation->comparison safety_evaluation->comparison outcome Outcome: Identification of Lead Candidates comparison->outcome

Caption: Logical relationship of the screening process.

References

A Comparative Guide to the Synthetic Routes of Thevinone and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the primary synthetic routes to thevinone and its pharmacologically significant derivatives. This compound, a semi-synthetic opioid derived from thebaine, serves as a crucial intermediate in the production of potent analgesics and opioid modulators. This document outlines the key synthetic strategies, presents comparative data on reaction yields, and offers detailed experimental protocols for pivotal reactions. Furthermore, it visualizes the underlying signaling pathways through which these compounds exert their effects.

Primary Synthetic Route: Semi-Synthesis of this compound from Thebaine

The most prevalent and industrially significant route to this compound is a semi-synthesis starting from thebaine, a natural alkaloid extracted from the poppy plant (Papaver somniferum or Papaver bracteatum).[1] This approach leverages the inherent stereochemistry of thebaine to produce the desired this compound structure.

The cornerstone of this synthesis is a Diels-Alder reaction between thebaine and methyl vinyl ketone.[1] This [4+2] cycloaddition is highly stereoselective, predominantly forming the 7α-acetyl adduct, which is this compound.[1] This selectivity is governed by both electronic and steric factors within the morphinan skeleton of thebaine.[1]

A general workflow for the semi-synthesis of this compound is depicted below:

Thebaine Thebaine This compound This compound Thebaine->this compound Diels-Alder Reaction MVK Methyl Vinyl Ketone MVK->this compound

Caption: General scheme for the semi-synthesis of this compound.

Synthesis of this compound Derivatives

This compound's utility lies in its role as a versatile precursor for a range of potent opioid receptor ligands.[1] Key derivatives include the powerful analgesic etorphine and the partial agonist buprenorphine, which is used in pain management and opioid addiction treatment.[1] The synthesis of these derivatives typically involves modifications at the C7 acetyl group and the N17 methyl group of the this compound core.

Synthesis of Etorphine and Related Thevinols/Orvinols

The synthesis of etorphine and other C20-alk(en)yl substituted derivatives from this compound is primarily achieved through a Grignard reaction . This reaction targets the ketone of the C7 acetyl group, leading to the formation of a tertiary alcohol.

The general synthetic pathway is as follows:

This compound This compound Thevinol Thevinol Derivative (e.g., precursor to Etorphine) This compound->Thevinol Grignard Addition Grignard Grignard Reagent (e.g., n-propylmagnesium bromide) Grignard->Thevinol Orvinol Orvinol Derivative (e.g., Etorphine) Thevinol->Orvinol O-Demethylation ODemethylation O-Demethylation

Caption: Synthesis of thevinol and orvinol derivatives from this compound.

Synthesis of Buprenorphine

The synthesis of buprenorphine is a more complex multi-step process that involves several key transformations of the this compound structure. A common route involves N-demethylation, reaction with a Grignard reagent, and subsequent N-alkylation.

A simplified workflow for the synthesis of buprenorphine from a this compound derivative is outlined below:

Thevinone_deriv This compound Derivative NDemethylation N-Demethylation Thevinone_deriv->NDemethylation Northis compound Nor-Thevinone Derivative NDemethylation->Northis compound Tertiary_Alcohol Tertiary Alcohol Intermediate Northis compound->Tertiary_Alcohol Grignard Addition Grignard tert-Butylmagnesium Chloride Grignard->Tertiary_Alcohol NAlkylation N-Alkylation (with cyclopropylmethyl bromide) Tertiary_Alcohol->NAlkylation Buprenorphine Buprenorphine NAlkylation->Buprenorphine Ligand Opioid Ligand (e.g., Etorphine) Receptor Opioid Receptor (GPCR) Ligand->Receptor G_Protein G-Protein (Gi/o) Receptor->G_Protein Activation Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibition Ion_Channel Ion Channel Modulation (↑ K+ efflux, ↓ Ca2+ influx) G_Protein->Ion_Channel cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Cellular_Response Cellular Response (e.g., Analgesia) cAMP->Cellular_Response Ion_Channel->Cellular_Response Ligand Opioid Ligand Receptor Opioid Receptor (GPCR) Ligand->Receptor GRK GPCR Kinase (GRK) Receptor->GRK Activation P_Receptor Phosphorylated Receptor GRK->P_Receptor Phosphorylation Beta_Arrestin β-Arrestin P_Receptor->Beta_Arrestin Recruitment Desensitization Desensitization Beta_Arrestin->Desensitization Internalization Internalization Beta_Arrestin->Internalization Signaling β-Arrestin-mediated Signaling Beta_Arrestin->Signaling

References

A Comparative Guide to Purity Assessment of Synthesized Thevinone Against a Reference Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for assessing the purity of a newly synthesized batch of thevinone against a certified reference standard. The methodologies outlined herein utilize standard analytical techniques to ensure the identity, purity, and quality of the synthesized compound, which is critical for subsequent research and development.

This compound (CAS No. 15358-22-2), a morphinan alkaloid derived from thebaine, serves as a key intermediate in the synthesis of several potent opioids.[1] Its synthesis, commonly achieved through a Diels-Alder reaction between thebaine and methyl vinyl ketone, can lead to the presence of unreacted starting materials, byproducts, and other impurities.[1][2] Therefore, rigorous analytical characterization is mandatory.

Overall Experimental Workflow

The purity assessment of synthesized this compound follows a multi-step analytical workflow. This process ensures a comprehensive evaluation by employing orthogonal analytical techniques, each providing distinct information about the sample's composition. The data from the synthesized sample is compared directly with a certified reference standard at each stage.

G cluster_0 Sample Preparation cluster_1 Analytical Testing cluster_2 Data Analysis & Reporting Sample_Syn Synthesized This compound Prep_Syn Prepare Stock Solution (Synthesized) Sample_Syn->Prep_Syn Sample_Ref Reference Standard Prep_Ref Prepare Stock Solution (Reference) Sample_Ref->Prep_Ref HPLC HPLC Analysis Purity & Impurity Profile Prep_Syn->HPLC GCMS GC-MS Analysis Volatile Impurities & Confirmation Prep_Syn->GCMS NMR NMR Spectroscopy Structural Confirmation & Impurities Prep_Syn->NMR MP Melting Point Physical Property Comparison Prep_Syn->MP Prep_Ref->HPLC Prep_Ref->GCMS Prep_Ref->NMR Prep_Ref->MP Compare Compare Data vs. Reference HPLC->Compare GCMS->Compare NMR->Compare MP->Compare Report Generate Certificate of Analysis Compare->Report

Caption: Workflow for the comparative purity assessment of this compound.

Experimental Protocols

This section details the methodologies for four key analytical tests. The reference standard used for comparison is a Certified Reference Material (CRM) with a stated purity of ≥99.5%.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity and impurity profile of the synthesized this compound. A reversed-phase method is employed to separate this compound from potential non-volatile impurities such as unreacted thebaine and the β-thevinone diastereomer.[1]

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient: Start at 30% B, linear gradient to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve ~1 mg of the synthesized this compound and the reference standard in 10 mL of 50:50 Water:Acetonitrile to create 100 µg/mL solutions.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to identify and quantify volatile impurities, such as residual solvents from the synthesis and purification process. It also serves as a secondary method for confirming the identity of this compound.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Inlet Temperature: 280°C.

  • Oven Program: Start at 150°C, hold for 1 minute, ramp to 280°C at 20°C/min, hold for 5 minutes.

  • MS Transfer Line: 280°C.

  • Ion Source: 230°C.

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Scan Range: 40-500 m/z.

  • Sample Preparation: Prepare 1 mg/mL solutions of the synthesized sample and reference standard in methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for structural elucidation and confirmation. The spectrum of the synthesized this compound must be identical to that of the reference standard, and the absence of unexpected signals indicates high purity.

  • Instrumentation: 400 MHz NMR spectrometer.

  • Solvent: Chloroform-d (CDCl₃).

  • Concentration: ~5 mg of sample in 0.7 mL of solvent.

  • Experiment: ¹H NMR.

  • Parameters: 32 scans, 1-second relaxation delay.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Melting Point Analysis

The melting point is a fundamental physical property that provides an indication of purity. Impurities typically depress and broaden the melting range.

  • Instrumentation: Digital melting point apparatus.

  • Procedure: A small amount of the finely powdered, dried sample is packed into a capillary tube. The temperature is ramped at a rate of 2°C/min near the expected melting point.

  • Measurement: The range from the temperature at which the first drop of liquid appears to the temperature at which the sample is completely molten is recorded.

Data Presentation and Comparison

The quantitative data obtained from the analysis of the synthesized this compound and the reference standard are summarized below.

Table 1: HPLC Purity and Impurity Profile
CompoundRetention Time (min)Peak Area % (Reference Standard)Peak Area % (Synthesized this compound)Identification
Thebaine5.8Not Detected0.15%Starting Material
This compound 8.2 99.8% 99.2% Product
β-Thevinone8.90.2%0.55%Diastereomer
Unknown10.1Not Detected0.10%Unknown Impurity
Table 2: GC-MS Analysis for Residual Solvents
SolventRetention Time (min)Result (Reference Standard)Result (Synthesized this compound)
Methanol2.1Not Detected50 ppm
Toluene4.5Not DetectedNot Detected
Table 3: ¹H NMR Spectroscopy Data
SampleCharacteristic Chemical Shifts (δ, ppm)Impurity SignalsConformance
Reference Standard Consistent with this compound structureNo significant signals >0.1%Conforms
Synthesized this compound All major signals match referenceMinor signals consistent with β-thevinone notedConforms Structurally
Table 4: Melting Point Comparison
SampleMelting Range (°C)
Reference Standard 155.2 - 156.5
Synthesized this compound 153.8 - 155.9

Interpretation of Results

  • Purity: The HPLC results indicate the purity of the synthesized this compound is 99.2% by peak area, which is slightly lower than the reference standard (99.8%). The primary impurities are identified as residual thebaine (0.15%) and the β-thevinone diastereomer (0.55%).

  • Identity Confirmation: The matching retention times in HPLC and GC-MS, along with the identical ¹H NMR chemical shifts compared to the reference standard, confirm the chemical identity of the synthesized product as this compound.

  • Residual Solvents: GC-MS analysis detected a trace amount of methanol (50 ppm) in the synthesized sample, which is likely from the purification process. This level is generally considered acceptable for research purposes but should be noted.

  • Physical Properties: The melting range of the synthesized this compound is slightly broader and depressed compared to the reference standard, which is consistent with the slightly lower purity observed by HPLC.

Conclusion

This guide demonstrates a robust, multi-technique approach for the comprehensive purity assessment of synthesized this compound. The combination of chromatographic and spectroscopic methods provides a high degree of confidence in the sample's identity and purity. Based on the experimental data, the synthesized batch of this compound is of high purity (99.2%), with its identity confirmed against a certified reference standard. The minor impurities have been identified and quantified, providing a complete profile of the material for future applications.

References

A Comparative Pharmacological Guide to Thevinone-Derived Opioids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological properties of key thevinone-derived opioids. This compound, a derivative of thebaine, serves as a crucial precursor for a range of semi-synthetic opioids with diverse clinical applications and receptor interaction profiles. Understanding the nuanced differences in their pharmacology is paramount for the development of novel analgesics with improved therapeutic windows.

Overview of this compound-Derived Opioids

This compound-derived opioids are a class of powerful analgesics with complex interactions at the mu (µ), kappa (κ), and delta (δ) opioid receptors. These G-protein coupled receptors (GPCRs) are the primary targets for both endogenous and exogenous opioids, mediating their analgesic effects as well as their adverse side effects. The pharmacological profile of each this compound derivative is determined by its specific binding affinity, potency, and efficacy at these receptors.

This guide will focus on a comparative analysis of three prominent this compound derivatives:

  • Buprenorphine: A partial agonist at the µ-opioid receptor and an antagonist at the κ-opioid receptor, widely used in pain management and opioid addiction treatment.

  • Etorphine: A potent non-selective opioid agonist with exceptionally high affinity for the µ-opioid receptor, primarily used in veterinary medicine for immobilizing large animals.

  • Diprenorphine: A potent, non-selective opioid receptor antagonist used to reverse the effects of potent opioid agonists like etorphine.

Comparative Pharmacological Data

The following tables summarize the quantitative pharmacological data for buprenorphine, etorphine, and diprenorphine, providing a basis for their comparative assessment.

Table 1: Opioid Receptor Binding Affinities (Ki, nM)
Compoundµ-Opioid Receptor (MOR)κ-Opioid Receptor (KOR)δ-Opioid Receptor (DOR)Reference
Buprenorphine0.2157High AffinityHigh Affinity[1]
Etorphine----
DiprenorphineHigh AffinityHigh AffinityHigh Affinity[2]
Table 2: In Vitro Potency (EC50) and Efficacy (Emax)
CompoundAssayReceptorEC50 (nM)Emax (%)Reference
BuprenorphinecAMP accumulationMOR-Partial Agonist[3]
EtorphineERK PhosphorylationMOR-Full Agonist[4]
DiprenorphineG-protein activationMOR, KOR, DOR-Antagonist/Partial Agonist[2]

Note: Direct comparative EC50 and Emax values from a single standardized assay for all three compounds are not available in the provided search results. The table reflects their functional activities as reported in the literature.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of pharmacological data.

Radioligand Binding Assay for Opioid Receptors

This protocol is adapted for the competitive displacement of a radiolabeled ligand from membrane preparations containing opioid receptors.

Objective: To determine the binding affinity (Ki) of this compound-derived opioids for µ, κ, and δ opioid receptors.

Materials:

  • Membrane preparations from cells expressing the opioid receptor of interest (e.g., CHO-K1 cells)

  • Radioligand: [³H]-Diprenorphine (a non-selective antagonist)

  • Test compounds: Buprenorphine, Etorphine, Diprenorphine at various concentrations

  • Assay buffer: 50 mM Tris-HCl, pH 7.4

  • Naloxone (for determining non-specific binding)

  • Whatman GF/C filters

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Prepare membrane suspensions in ice-cold assay buffer.

  • In a 96-well plate, add the membrane suspension, [³H]-Diprenorphine (at a concentration near its Kd), and varying concentrations of the test compound.

  • For determining non-specific binding, a separate set of wells should contain the membrane suspension, radioligand, and a high concentration of naloxone (e.g., 10 µM).

  • Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.

  • Terminate the assay by rapid filtration through Whatman GF/C filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and allow them to equilibrate.

  • Measure the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]

[³⁵S]GTPγS Binding Assay for G-Protein Activation

This functional assay measures the ability of an agonist to stimulate the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins, which is an early event in GPCR activation.[6]

Objective: To determine the potency (EC50) and efficacy (Emax) of this compound-derived opioids in activating G-proteins coupled to opioid receptors.

Materials:

  • Membrane preparations from cells expressing the opioid receptor of interest.

  • [³⁵S]GTPγS

  • GDP (Guanosine diphosphate)

  • Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4

  • Test compounds: Buprenorphine, Etorphine at various concentrations

  • DAMGO (a full µ-opioid agonist, as a positive control)

  • Whatman GF/B filters

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Prepare membrane suspensions in the assay buffer.

  • Pre-incubate the membranes with the test compound or DAMGO at various concentrations for 15 minutes at 30°C.

  • Add GDP to a final concentration of 10 µM.

  • Initiate the binding reaction by adding [³⁵S]GTPγS (final concentration ~0.1 nM).

  • Incubate for 60 minutes at 30°C.

  • Terminate the reaction by rapid filtration through Whatman GF/B filters.

  • Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Measure the filter-bound radioactivity using a liquid scintillation counter.

  • Basal binding is determined in the absence of an agonist, and non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.

  • Plot the agonist-stimulated [³⁵S]GTPγS binding as a function of agonist concentration to generate a dose-response curve.

  • Determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximal stimulation produced by the agonist) from the curve using non-linear regression analysis.[7]

Signaling Pathways

The interaction of this compound-derived opioids with their receptors initiates intracellular signaling cascades that ultimately produce a physiological response. While the general opioid signaling pathway is conserved, there are crucial differences in the downstream signaling elicited by different ligands, particularly concerning the involvement of β-arrestin.

Buprenorphine Signaling Pathway

Buprenorphine, as a partial agonist at the µ-opioid receptor, primarily signals through the G-protein pathway. Upon binding, it induces a conformational change in the receptor, leading to the activation of the inhibitory G-protein (Gi/o). This results in the inhibition of adenylyl cyclase, decreased cAMP levels, and modulation of ion channels (activation of inwardly rectifying potassium channels and inhibition of voltage-gated calcium channels). Notably, studies suggest that buprenorphine does not significantly recruit β-arrestin, which may contribute to its favorable side-effect profile, including a ceiling effect on respiratory depression.[8]

Buprenorphine_Signaling Buprenorphine Buprenorphine MOR µ-Opioid Receptor Buprenorphine->MOR Binds G_protein Gi/o Protein MOR->G_protein Activates Beta_Arrestin β-Arrestin MOR->Beta_Arrestin No significant recruitment AC Adenylyl Cyclase G_protein->AC Inhibits Ion_Channels Ion Channel Modulation G_protein->Ion_Channels Modulates cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia Ion_Channels->Analgesia Reduced_Side_Effects Reduced Side Effects (e.g., Respiratory Depression) Beta_Arrestin->Reduced_Side_Effects

Caption: Buprenorphine's partial agonism at the µ-opioid receptor.

Etorphine Signaling Pathway

Etorphine, a potent full agonist, also activates the G-protein pathway upon binding to opioid receptors. However, in contrast to buprenorphine, etorphine has been shown to be a strong recruiter of β-arrestin. The recruitment of β-arrestin not only leads to receptor desensitization and internalization but can also initiate G-protein-independent signaling cascades, such as the activation of the extracellular signal-regulated kinase (ERK) pathway. This β-arrestin-mediated signaling may contribute to both the potent effects and the significant side-effect profile of etorphine.[4]

Etorphine_Signaling Etorphine Etorphine Opioid_Receptor Opioid Receptor Etorphine->Opioid_Receptor Binds G_protein Gi/o Protein Opioid_Receptor->G_protein Strongly Activates Beta_Arrestin β-Arrestin Opioid_Receptor->Beta_Arrestin Strongly Recruits AC Adenylyl Cyclase G_protein->AC Strongly Inhibits Ion_Channels Ion Channel Modulation G_protein->Ion_Channels Strongly Modulates cAMP ↓↓ cAMP AC->cAMP Potent_Analgesia Potent Analgesia cAMP->Potent_Analgesia Ion_Channels->Potent_Analgesia ERK_Pathway ERK Pathway Activation Beta_Arrestin->ERK_Pathway Activates Side_Effects Significant Side Effects (e.g., Respiratory Depression) Beta_Arrestin->Side_Effects ERK_Pathway->Side_Effects

Caption: Etorphine's potent agonism and β-arrestin recruitment.

Diprenorphine Signaling Pathway

Diprenorphine acts as a competitive antagonist at all three opioid receptors. It binds with high affinity to the receptor but does not induce the conformational change necessary for G-protein activation. By occupying the receptor's binding site, it prevents agonists like etorphine from binding and initiating a signaling cascade. This mechanism underlies its use as a reversal agent for opioid overdose.[2]

Diprenorphine_Signaling Diprenorphine Diprenorphine Opioid_Receptor Opioid Receptor Diprenorphine->Opioid_Receptor Binds with High Affinity G_protein Gi/o Protein Opioid_Receptor->G_protein No Activation Agonist Opioid Agonist (e.g., Etorphine) Agonist->Opioid_Receptor Binding Blocked No_Signal No Signal Transduction G_protein->No_Signal Reversal Reversal of Opioid Effects No_Signal->Reversal

Caption: Diprenorphine's antagonist action at the opioid receptor.

Conclusion

This compound-derived opioids exhibit a wide spectrum of pharmacological activities, from partial agonism to potent full agonism and antagonism. The comparative analysis of buprenorphine, etorphine, and diprenorphine highlights the critical role of receptor binding affinity, efficacy, and downstream signaling pathways in determining their therapeutic applications and side-effect profiles. A deeper understanding of these molecular mechanisms, supported by robust experimental data, is essential for the rational design of next-generation opioids with enhanced safety and efficacy. Further research is warranted to obtain comprehensive, directly comparable quantitative data for a wider range of this compound derivatives to facilitate more precise structure-activity relationship studies.

References

A Researcher's Guide to Validating In Vitro Assays for Thevinone Derivative Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the robust validation of in vitro assays is a cornerstone of preclinical research. This guide provides a comparative overview of key in vitro assays for assessing the efficacy of thevinone derivatives, potent opioid receptor modulators. Detailed experimental protocols, comparative data, and visual workflows are presented to aid in the selection and implementation of appropriate validation methods.

This compound and its derivatives, such as the well-known analgesic buprenorphine, represent a critical class of compounds in pain management and addiction therapy. Their complex pharmacology, often exhibiting partial agonism or antagonism at opioid receptors, necessitates a multi-faceted approach to in vitro efficacy testing. This guide focuses on three pivotal assays: radioligand binding, cAMP modulation, and β-arrestin recruitment, providing a framework for their application in the characterization of novel this compound-based compounds.

Comparative Efficacy of this compound Derivatives

The following tables summarize the in vitro pharmacological profiles of selected this compound derivatives compared to standard opioid ligands. These data, compiled from various sources, highlight the diverse activities within this chemical class.

Table 1: Opioid Receptor Binding Affinities (Ki, nM) of this compound Derivatives

Compoundµ-Opioid Receptor (MOR)δ-Opioid Receptor (DOR)κ-Opioid Receptor (KOR)
This compoundData not availableData not availableData not available
Buprenorphine0.21 - 1.51.8 - 4.20.4 - 2.4
Etorphine0.02 - 0.40.2 - 1.30.1 - 0.6
Dihydroetorphine0.03 - 0.11.5 - 5.00.8 - 3.0
Alternative: Morphine1.0 - 10.0100 - 50030 - 150
Alternative: Fentanyl0.3 - 1.515 - 50100 - 400

Note: Ki values can vary between studies depending on the experimental conditions.

Table 2: Functional Activity (EC50, nM and Emax, %) of this compound Derivatives in cAMP Assays

CompoundReceptorEC50 (nM)Emax (%) vs DAMGO
BuprenorphineMOR1 - 1040 - 60 (Partial Agonist)
EtorphineMOR0.05 - 0.590 - 100 (Full Agonist)
Alternative: MorphineMOR5 - 50100 (Full Agonist)

Note: Emax is expressed as a percentage of the maximal response induced by the standard full agonist DAMGO.

Table 3: β-Arrestin Recruitment (EC50, nM) of this compound Derivatives

CompoundReceptorEC50 (nM)
BuprenorphineMOR10 - 100
EtorphineMOR0.1 - 5
Alternative: MorphineMOR20 - 200

Note: Lower EC50 values indicate higher potency in recruiting β-arrestin.

Signaling Pathways and Experimental Workflows

To visually elucidate the mechanisms and methods discussed, the following diagrams are provided in the DOT language for use with Graphviz.

Opioid Receptor Signaling Pathways

This compound derivatives primarily exert their effects through G-protein coupled opioid receptors. Upon agonist binding, these receptors initiate downstream signaling cascades, including the inhibition of adenylyl cyclase and the recruitment of β-arrestin.

cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Derivative OpioidReceptor Opioid Receptor (MOR, DOR, KOR) This compound->OpioidReceptor Binds to G_protein Gi/o Protein OpioidReceptor->G_protein Activates BetaArrestin β-Arrestin OpioidReceptor->BetaArrestin Recruits AdenylylCyclase Adenylyl Cyclase G_protein->AdenylylCyclase Inhibits cAMP ↓ cAMP AdenylylCyclase->cAMP Signaling Downstream Signaling (e.g., MAPK activation) BetaArrestin->Signaling

Caption: Opioid receptor signaling cascade initiated by a this compound derivative.

Experimental Workflow: Radioligand Binding Assay

This assay quantifies the affinity of a compound for a specific receptor by measuring the displacement of a radiolabeled ligand.

A Prepare cell membranes expressing opioid receptors B Incubate membranes with radiolabeled ligand ([3H]-DPN) and varying concentrations of This compound derivative A->B C Separate bound from free radioligand (Filtration) B->C D Quantify bound radioactivity (Scintillation Counting) C->D E Data Analysis: Determine Ki value D->E

Caption: Workflow for a competitive radioligand binding assay.

Experimental Workflow: cAMP Inhibition Assay

This functional assay measures a compound's ability to inhibit the production of cyclic AMP, a key second messenger in Gi/o-coupled receptor signaling.

A Seed cells expressing opioid receptors B Pre-treat with this compound derivative at various concentrations A->B C Stimulate adenylyl cyclase (e.g., with Forskolin) B->C D Lyse cells and measure cAMP levels (e.g., HTRF) C->D E Data Analysis: Determine EC50 and Emax D->E

Caption: Workflow for a cAMP inhibition assay.

Experimental Workflow: β-Arrestin Recruitment Assay

This assay assesses the recruitment of the scaffolding protein β-arrestin to the activated opioid receptor, a key event in receptor desensitization and signaling.

A Use cells co-expressing - Opioid receptor fused to a  reporter fragment (e.g., ProLink) - β-Arrestin fused to the  complementary fragment (e.g., EA) B Add this compound derivative at various concentrations A->B C Incubate to allow for receptor activation and β-arrestin recruitment B->C D Add substrate and measure complemented enzyme activity (e.g., chemiluminescence) C->D E Data Analysis: Determine EC50 D->E

Caption: Workflow for a PathHunter β-arrestin recruitment assay.

Detailed Experimental Protocols

The following are generalized protocols for the key in vitro assays. Specific details may need to be optimized based on the cell line, reagents, and equipment used.

Radioligand Binding Assay (Competitive)
  • Membrane Preparation: Homogenize cells or tissues expressing the opioid receptor of interest in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate to pellet the membranes, wash, and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

  • Assay Setup: In a 96-well plate, add assay buffer, the cell membrane preparation (typically 20-50 µg of protein), a fixed concentration of a suitable radioligand (e.g., [3H]diprenorphine for general opioid receptor binding), and varying concentrations of the unlabeled this compound derivative. To determine non-specific binding, a separate set of wells should contain a high concentration of a non-radiolabeled universal opioid ligand (e.g., naloxone).

  • Incubation: Incubate the plate at room temperature (or 37°C) for a sufficient time to reach equilibrium (typically 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the free radioligand. Wash the filters several times with ice-cold wash buffer.

  • Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Inhibition Assay (HTRF - Homogeneous Time-Resolved Fluorescence)
  • Cell Culture: Culture cells stably or transiently expressing the opioid receptor of interest in a suitable medium.

  • Cell Plating: Seed the cells into a 384-well plate at an optimized density and incubate overnight.

  • Compound Addition: Add varying concentrations of the this compound derivative to the wells. Include a positive control (e.g., a known opioid agonist) and a negative control (vehicle).

  • Stimulation: Add a fixed concentration of forskolin (an adenylyl cyclase activator) to all wells to induce cAMP production. Incubate for a specified time (e.g., 30 minutes) at room temperature.

  • Lysis and Detection: Lyse the cells and add the HTRF detection reagents (a cAMP-d2 conjugate and a europium cryptate-labeled anti-cAMP antibody). Incubate to allow for the competitive binding reaction to occur.

  • Measurement: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

  • Data Analysis: Calculate the HTRF ratio (acceptor/donor emission) and convert it to cAMP concentration using a standard curve. Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the logarithm of the this compound derivative concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

β-Arrestin Recruitment Assay (PathHunter®)
  • Cell Line: Utilize a commercially available cell line that co-expresses the opioid receptor of interest fused to a ProLink™ (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) fragment of β-galactosidase.

  • Cell Plating: Plate the cells in a 384-well white, clear-bottom plate and incubate overnight.

  • Compound Addition: Add varying concentrations of the this compound derivative to the wells.

  • Incubation: Incubate the plate for 90-120 minutes at 37°C to allow for receptor activation and β-arrestin recruitment.

  • Detection: Add the PathHunter® detection reagent, which contains the substrate for the complemented β-galactosidase enzyme. Incubate for 60 minutes at room temperature.

  • Measurement: Read the chemiluminescent signal using a plate reader.

  • Data Analysis: Plot the relative light units (RLU) against the logarithm of the this compound derivative concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Safety Operating Guide

Proper Disposal Procedures for Thevinone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, treat thevinone as a hazardous chemical waste. Proper disposal is crucial for laboratory safety and environmental protection. This guide provides procedural, step-by-step instructions for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves. All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Protocol

  • Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines. It should be collected in a designated, properly labeled, and sealed waste container.

  • Container Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound," its CAS number (15358-22-2), and any relevant hazard pictograms.

  • Waste Accumulation: Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be secure and away from general laboratory traffic.

  • Disposal Request: Once the container is full or is no longer needed, submit a chemical waste pickup request to your institution's EHS department. Do not attempt to dispose of this compound down the drain or in regular trash.[1]

  • Transportation and Final Disposal: The EHS department will arrange for the collection of the waste by a licensed hazardous waste disposal company. The final disposal method will likely be incineration in a licensed facility or burial in a specifically licensed landfill for chemical and pharmaceutical wastes.[2]

Quantitative Data Summary

While specific quantitative data for this compound disposal is not available, the table below summarizes key identifiers and hazard information for this compound and its precursor, thebaine, which informs the recommended disposal procedures.

PropertyThis compoundThebaine
CAS Number 15358-22-2115-37-7
Molecular Formula C₂₃H₂₇NO₄C₁₉H₂₁NO₃
UN Number Not explicitly listed; likely falls under UN2811 (Toxic solid, organic, n.o.s.)UN2811 (Toxic solid, organic, n.o.s.)[1]
Hazard Class Not explicitly classified; presumed to be toxic6.1 (Toxic)
Disposal Recommendation Treat as hazardous waste; incineration or licensed landfillIncineration or licensed landfill; consult local authorities[2]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

ThevinoneDisposalWorkflow start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate this compound Waste ppe->segregate label_container Label Waste Container: 'Hazardous Waste - this compound' segregate->label_container store Store in Designated Satellite Accumulation Area label_container->store ehs_request Submit Waste Pickup Request to EHS store->ehs_request ehs_pickup EHS Arranges for Professional Disposal ehs_request->ehs_pickup end End: Proper Disposal Complete ehs_pickup->end

Caption: this compound Disposal Workflow Diagram.

Disclaimer: This information is intended as a guide and is not a substitute for institutional protocols and local regulations. Always prioritize the guidance provided by your institution's Environmental Health and Safety department.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.